molecular formula C7H5FO3 B1294951 4-Fluorosalicylic acid CAS No. 345-29-9

4-Fluorosalicylic acid

Numéro de catalogue: B1294951
Numéro CAS: 345-29-9
Poids moléculaire: 156.11 g/mol
Clé InChI: TTZOLDXHOCCNMF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Fluorosalicylic acid can be synthesized from the following compounds:
  • 4-fluorotoluene
  • m-fluorophenol
  • 4-aminosalicylic acid
>

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-fluoro-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZOLDXHOCCNMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188057
Record name 4-Fluorosalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345-29-9
Record name 4-Fluoro-2-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=345-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluorosalicylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000345299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 345-29-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109099
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Fluorosalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluorosalicylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.872
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluorosalicylic Acid: Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorosalicylic acid, also known as 4-fluoro-2-hydroxybenzoic acid, is a fluorinated derivative of salicylic acid. The introduction of a fluorine atom at the C4 position of the benzene ring significantly modifies the molecule's physicochemical properties, reactivity, and biological activity, making it a compound of considerable interest in pharmaceutical and agrochemical research. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, reactivity, and potential applications, with a focus on its role in drug development.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₅FO₃[1]
Molecular Weight 156.11 g/mol [1]
Melting Point 170 °C (decomposes) or 187-191 °C[1]
Boiling Point Decomposes before boilingN/A
pKa Data not available for this compound. The pKa of the parent molecule, salicylic acid, is approximately 2.98.[2]
Solubility Poorly soluble in water. Soluble in organic solvents like ethanol, methanol, and acetone.[3]
Appearance White to yellow to orange powder/crystal[1]
CAS Number 345-29-9[1]

Synthesis and Purification

Synthesis

A potential synthetic route starting from m-fluorophenol is outlined below. This represents a logical chemical pathway, though a specific, validated experimental protocol is required for implementation.

Synthesis_Workflow start m-Fluorophenol intermediate1 Sodium m-fluorophenoxide start->intermediate1 Deprotonation reagent1 Sodium Hydroxide (NaOH) intermediate2 Sodium 4-fluorosalicylate intermediate1->intermediate2 Kolbe-Schmitt Reaction reagent2 Carbon Dioxide (CO2) High Pressure & Temperature product This compound intermediate2->product Protonation reagent3 Acid (e.g., HCl) Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor Inflammatory_Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_p p-IκB IkB->IkB_p NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65_nuc NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_nuc Translocation IkB_ub Ub-p-IκB IkB_p->IkB_ub Ubiquitination Proteasome Proteasome IkB_ub->Proteasome Degradation COX2_mRNA COX-2 mRNA COX2_Protein COX-2 Protein COX2_mRNA->COX2_Protein Translation Prostaglandins Prostaglandins COX2_Protein->Prostaglandins Metabolism Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->Prostaglandins COX2_Gene COX-2 Gene NFkB_p50_p65_nuc->COX2_Gene Transcription COX2_Gene->COX2_mRNA 4FSA This compound (Potential) 4FSA->IKK Inhibition? 4FSA->COX2_Protein Inhibition? GCMS_Workflow start This compound Sample step1 Derivatization Reaction (Heating) start->step1 reagent Derivatization Reagent (e.g., BSTFA) reagent->step1 step2 GC Injection step1->step2 step3 Separation on GC Column step2->step3 step4 Mass Spectrometry Detection step3->step4 result Mass Spectrum & Chromatogram step4->result

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 4-Fluorosalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 4-Fluorosalicylic acid. The information is compiled from available experimental and computational data to serve as a valuable resource for researchers in chemistry, pharmacology, and drug development.

Introduction

This compound (4-FSA) is a halogenated derivative of salicylic acid. The introduction of a fluorine atom at the C4 position of the benzene ring significantly influences the molecule's electronic properties, acidity, and intermolecular interactions, which in turn can affect its biological activity and pharmacokinetic profile. Understanding the precise three-dimensional structure and conformational preferences of 4-FSA is crucial for designing and developing novel therapeutic agents.

Molecular Structure

The molecular structure of this compound is characterized by a planar aromatic ring substituted with a carboxylic acid group, a hydroxyl group, and a fluorine atom. The IUPAC name for this compound is 4-fluoro-2-hydroxybenzoic acid.

Visualization of Molecular Structure

The following diagram, generated using the DOT language, illustrates the basic connectivity of atoms in this compound.

4_Fluorosalicylic_acid_structure cluster_ring cluster_substituents C1 C2 C1->C2 C7 C7(=O)OH C1->C7 C3 C2->C3 O1 OH C2->O1 C4 C3->C4 C5 C4->C5 F1 F C4->F1 C6 C5->C6 C6->C1

Caption: 2D representation of the this compound molecule.

Conformational Analysis

The conformation of this compound is primarily determined by the orientation of the carboxylic acid and hydroxyl groups relative to the benzene ring. Theoretical calculations indicate a strong preference for a planar conformation stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the carboxylic acid group. This interaction forms a six-membered ring, significantly lowering the energy of this conformer compared to others.

Due to the lack of experimental crystallographic data, the following tables present optimized geometric parameters obtained from computational chemistry, specifically Density Functional Theory (DFT) calculations. These values provide a reliable model of the molecular structure in the gas phase.

Tabulated Structural Data

Table 1: Calculated Bond Lengths of this compound

BondLength (Å)
C1-C21.395
C2-C31.398
C3-C41.383
C4-C51.384
C5-C61.397
C6-C11.408
C1-C71.489
C7=O81.215
C7-O91.352
O9-H100.971
C2-O111.358
O11-H120.975
C4-F131.359

Note: Data is based on DFT calculations and should be considered as a theoretical model.

Table 2: Calculated Bond Angles of this compound

AtomsAngle (°)
C6-C1-C2118.9
C1-C2-C3120.9
C2-C3-C4119.3
C3-C4-C5121.2
C4-C5-C6119.0
C5-C6-C1120.7
C2-C1-C7122.1
C6-C1-C7119.0
O8=C7-O9123.5
O8=C7-C1121.3
O9-C7-C1115.2
C7-O9-H10108.9
C1-C2-O11121.5
C3-C2-O11117.6
C2-O11-H12109.1
C3-C4-F13119.4
C5-C4-F13119.4

Note: Data is based on DFT calculations and should be considered as a theoretical model.

Table 3: Calculated Dihedral Angles of this compound

AtomsAngle (°)
C6-C1-C2-C30.0
C1-C2-C3-C40.0
C2-C3-C4-C50.0
C3-C4-C5-C60.0
C4-C5-C6-C10.0
C5-C6-C1-C20.0
C2-C1-C7-O8180.0
C2-C1-C7-O90.0
O8=C7-O9-H100.0
C1-C2-O11-H120.0
C3-C4-F13-C5180.0

Note: Data is based on DFT calculations and indicates a high degree of planarity.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for reproducible research. The following sections outline generalized procedures based on established methods for similar compounds.

Synthesis of this compound

A common route for the synthesis of this compound involves the carboxylation of 4-fluorophenol.

Experimental Workflow for Synthesis

Synthesis_Workflow start Start reagents 4-Fluorophenol + CO2 + Base start->reagents reaction Kolbe-Schmitt Reaction (High T, High P) reagents->reaction workup Acidification (e.g., with HCl) reaction->workup isolation Filtration / Crystallization workup->isolation product This compound isolation->product

Caption: Generalized workflow for the synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: A high-pressure autoclave is charged with dry 4-fluorophenol and a suitable base (e.g., potassium carbonate).

  • Carboxylation: The reactor is sealed and pressurized with carbon dioxide to several atmospheres. The mixture is then heated to a temperature typically in the range of 150-200 °C for several hours with constant stirring.

  • Work-up: After cooling, the reaction mixture is dissolved in water. The resulting solution is then carefully acidified with a strong acid, such as hydrochloric acid, until a precipitate is formed.

  • Isolation and Purification: The crude this compound is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound.

Experimental Protocol:

  • Sample Preparation: A small amount of purified this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane). Coupling constants (J) are reported in Hertz (Hz).

Table 4: Representative ¹H NMR Data (in DMSO-d₆)

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H3~6.8ddJ ≈ 9.0, 2.5
H5~6.9dddJ ≈ 9.0, 9.0, 2.5
H6~7.8ddJ ≈ 9.0, 6.0
OH (phenol)~10.5br s-
OH (acid)~13.0br s-

Note: These are approximate values and can vary depending on the solvent and concentration.

4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: For solid-state analysis, a small amount of the sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet.

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with the vibrational modes of the functional groups.

Table 5: Key FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration
3200-2500O-H stretch (carboxylic acid, broad)
~3200O-H stretch (phenol)
~1660C=O stretch (carboxylic acid)
~1600, ~1480C=C stretch (aromatic ring)
~1250C-O stretch (carboxylic acid and phenol)
~1150C-F stretch

Biological Relevance and Signaling Pathways

Currently, there is limited specific information in the public domain detailing the direct involvement of this compound in defined signaling pathways. However, as a derivative of salicylic acid, it is plausible that it may interact with pathways modulated by salicylates. Salicylic acid and its derivatives are known to have anti-inflammatory effects, which are mediated through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and modulation of transcription factors like NF-κB. Further research is required to elucidate the specific biological targets and signaling cascades affected by this compound.

Logical Relationship of Potential Biological Action

Potential_Signaling FSA This compound COX COX Enzymes FSA->COX Inhibition (?) NFkB NF-κB Pathway FSA->NFkB Modulation (?) Prostaglandins Prostaglandin Synthesis COX->Prostaglandins Catalyzes Inflammation Inflammation Prostaglandins->Inflammation Promotes Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Activates Gene_Expression->Inflammation Promotes

Caption: Hypothetical signaling interactions of this compound.

Conclusion

This technical guide has summarized the current understanding of the molecular structure and conformation of this compound. While experimental crystallographic data is not currently available, computational modeling provides a detailed and reliable picture of its planar structure, stabilized by a strong intramolecular hydrogen bond. The provided experimental protocols for synthesis and spectroscopic analysis offer a foundation for further research and characterization of this compound. Future studies are warranted to fully elucidate its crystal structure, explore its conformational dynamics in different environments, and uncover its specific biological activities and interactions with cellular signaling pathways.

4-Fluorosalicylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 345-29-9

This technical guide provides an in-depth overview of 4-Fluorosalicylic acid, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and biological significance.

Chemical and Physical Properties

This compound, also known as 4-Fluoro-2-hydroxybenzoic acid, is an aromatic carboxylic acid. The inclusion of a fluorine atom enhances its reactivity and stability in comparison to similar compounds.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 345-29-9[2]
Molecular Formula C₇H₅FO₃[3]
Molecular Weight 156.11 g/mol [2][3]
Melting Point 170 °C (decomposes)
Appearance White to yellow to orange powder/crystal[1]
InChI Key TTZOLDXHOCCNMF-UHFFFAOYSA-N
SMILES OC(=O)c1ccc(F)cc1O
Purity ≥ 98% (GC)[1]

Table 2: Spectroscopic Data for this compound

Spectrum TypeCharacteristic Peaks/Shifts
¹H NMR Spectral data available, refer to spectral databases for detailed shifts and coupling constants.
¹³C NMR Spectral data available, refer to spectral databases for detailed chemical shifts.
FT-IR Characteristic peaks include O-H stretch (~3233 cm⁻¹), C-H aromatic stretch (~3000-2830 cm⁻¹), and C=O (carboxylic acid) stretch (~1652-1670 cm⁻¹).[4]
Raman FT-Raman spectral data is available for this compound.[5]

Synthesis of this compound

This compound can be synthesized from several precursors, including 4-fluorotoluene, m-fluorophenol, and 4-aminosalicylic acid.[6] A common laboratory and industrial method for the synthesis of salicylic acids from phenols is the Kolbe-Schmitt reaction.[7][8][9][10]

Experimental Protocol: Synthesis via Kolbe-Schmitt Reaction of m-Fluorophenol

This protocol is a representative example based on the well-established Kolbe-Schmitt reaction.

Objective: To synthesize this compound by the carboxylation of m-fluorophenol.

Materials:

  • m-Fluorophenol

  • Sodium hydroxide (NaOH)

  • Carbon dioxide (CO₂) (high pressure)

  • Sulfuric acid (H₂SO₄)

  • Anhydrous solvent (e.g., toluene)

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • Formation of Sodium m-Fluorophenoxide: In a pressure-resistant reactor, dissolve m-fluorophenol in a suitable anhydrous solvent. Add an equimolar amount of sodium hydroxide to form sodium m-fluorophenoxide. The mixture is stirred until the formation of the phenoxide is complete.

  • Carboxylation: The reactor is sealed and pressurized with carbon dioxide to approximately 100 atm. The mixture is then heated to around 125 °C and maintained at this temperature with continuous stirring for several hours to facilitate the electrophilic addition of CO₂ to the aromatic ring.

  • Acidification: After the reaction is complete, the reactor is cooled, and the pressure is carefully released. The reaction mixture, containing the sodium salt of this compound, is transferred to a separate vessel. The product is then precipitated by the slow addition of sulfuric acid until the solution is acidic.

  • Isolation and Purification: The crude this compound precipitate is collected by filtration and washed with cold water to remove any inorganic salts. The product is then purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield the final product.

Logical Workflow for Kolbe-Schmitt Synthesis

Kolbe_Schmitt_Reaction cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product m_fluorophenol m-Fluorophenol phenoxide_formation Formation of Sodium m-Fluorophenoxide m_fluorophenol->phenoxide_formation naoh NaOH naoh->phenoxide_formation co2 CO₂ (High Pressure) carboxylation Carboxylation co2->carboxylation phenoxide_formation->carboxylation Intermediate acidification Acidification with H₂SO₄ carboxylation->acidification Crude Salt purification Isolation & Recrystallization acidification->purification Crude Product product This compound purification->product

Caption: Workflow of this compound synthesis.

Biological Activity and Applications

This compound is a versatile building block in the development of new therapeutics and agrochemicals.[1] Its biological activity is of particular interest in drug discovery, especially for inflammatory and pain-related conditions.[1]

Role in Enzyme Inhibition

Salicylates are well-known for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes.[11][12] The COX pathway is responsible for the synthesis of prostaglandins, which are key mediators of inflammation. While salicylic acid itself is a weak inhibitor of COX activity, its derivatives can have more potent effects.[12][13] Fluorinated analogues, such as this compound, are investigated for their potential to modulate the activity of enzymes like COX-2. Some trifluoromethyl derivatives of salicylate have been shown to not only inhibit COX-2 activity but also suppress its expression, potentially by affecting the NF-κB signaling pathway.[11]

Hypothesized Signaling Pathway Inhibition by this compound

COX2_Inhibition_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) NF_kappaB_Activation NF-κB Activation Inflammatory_Stimuli->NF_kappaB_Activation COX2_Gene_Transcription COX-2 Gene Transcription NF_kappaB_Activation->COX2_Gene_Transcription COX2_mRNA COX-2 mRNA COX2_Gene_Transcription->COX2_mRNA COX2_Protein COX-2 Enzyme COX2_mRNA->COX2_Protein Translation Prostaglandins Prostaglandins (e.g., PGE₂) COX2_Protein->Prostaglandins Catalysis Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->Prostaglandins Metabolism Inflammation Inflammation Prostaglandins->Inflammation FSA This compound FSA->NF_kappaB_Activation Inhibits (Hypothesized) FSA->COX2_Protein Inhibits Activity (Hypothesized)

Caption: Potential inhibition of the COX-2 pathway.

Experimental Protocol: Cyclooxygenase (COX-2) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against the COX-2 enzyme.

Objective: To determine the in vitro inhibitory effect of this compound on COX-2 activity.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • This compound (test compound)

  • Assay buffer (e.g., Tris-HCl)

  • Co-factors (e.g., glutathione, hematin)

  • Detection reagent (e.g., for measuring prostaglandin E₂ (PGE₂))

  • Microplate reader

Procedure:

  • Enzyme Activation: The COX-2 enzyme is pre-incubated on ice with a co-factor solution in the assay buffer to ensure activation.

  • Compound Incubation: The test compound, this compound, is prepared in various concentrations and added to the wells of a microplate. The activated enzyme solution is then added to these wells and incubated at room temperature for a short period to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction Incubation: The reaction mixture is incubated at 37 °C for a specified time to allow for the conversion of arachidonic acid to prostaglandins.

  • Detection: The amount of PGE₂ produced is quantified using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.

  • Data Analysis: The percentage of inhibition is calculated by comparing the PGE₂ levels in the presence of the test compound to the control (enzyme and substrate without the inhibitor). The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is then determined.

Safety Information

This compound is classified as a warning-level hazard. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[3]

Table 3: GHS Hazard and Precautionary Statements

CategoryCodeStatement
Hazard H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray
P280Wear protective gloves/eye protection/face protection
P302 + P352IF ON SKIN: Wash with plenty of water
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95 or equivalent), eyeshields, and gloves when handling this compound.

Conclusion

This compound is a valuable compound for research and development in the fields of medicine and agriculture. Its unique properties, stemming from the presence of the fluorine atom, make it an attractive intermediate for the synthesis of novel bioactive molecules. A thorough understanding of its chemical characteristics, synthesis, and biological activity is crucial for its effective application in scientific research.

References

Physical properties of 4-Fluorosalicylic acid (melting point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the key physical properties of 4-Fluorosalicylic acid (4-FSA), a compound of significant interest in pharmaceutical and agrochemical research. An understanding of its melting point and solubility is critical for its synthesis, formulation, and application in various scientific endeavors.[1]

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, processing, and behavior in chemical and biological systems.

Data Summary

The following table summarizes the available quantitative data for the melting point and solubility of this compound. Due to the limited availability of public quantitative solubility data for this compound, solubility data for the parent compound, salicylic acid, is provided for reference and comparison.

Physical PropertyThis compoundSalicylic Acid (for reference)
Melting Point 170 - 191 °C[2]159 °C
Solubility
In WaterData not available0.2 g/100 mL (20°C)[3][4][5]
In MethanolSoluble[6]Data not available
In EthanolData not available~33.3 - 37.0 g/100 mL (temperature not specified)[7]

Experimental Protocols

Accurate determination of physical properties is paramount in chemical research. The following sections detail standard methodologies for measuring the melting point and solubility of a solid compound like this compound.

Melting Point Determination: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a crystalline solid.

Principle: A small, powdered sample of the substance is heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is recorded as the melting point. Pure substances typically exhibit a sharp melting point range.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube with heating oil or a digital instrument)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end, creating a column of 2-3 mm in height.

  • Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Solubility Determination: Shake-Flask Method

The shake-flask method is a standard procedure for determining the equilibrium solubility of a solid in a given solvent at a specific temperature.

Principle: An excess amount of the solid solute is agitated in a specific volume of the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then measured.

Apparatus:

  • Conical flasks with stoppers

  • Constant temperature water bath with a shaker

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation: An excess amount of this compound is added to a series of flasks, each containing a known volume of the desired solvent (e.g., water, methanol, ethanol).

  • Equilibration: The flasks are sealed and placed in a shaking water bath set to the desired temperature. The mixtures are agitated for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached.

  • Sample Withdrawal and Filtration: After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant is carefully withdrawn and immediately filtered to remove any undissolved particles.

  • Analysis: The concentration of this compound in the clear, saturated filtrate is determined using a suitable and validated analytical method.

  • Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or mol/L).

Logical Workflow for Physical Property Analysis

The determination and application of physical properties like melting point and solubility follow a logical progression in the research and development workflow. The following diagram illustrates this process.

G cluster_0 Compound Synthesis & Purification cluster_1 Physical Property Determination cluster_2 Data Application A This compound Synthesis B Purification (e.g., Recrystallization) A->B C Melting Point Analysis B->C Sample D Solubility Studies B->D Sample E Purity Assessment C->E Data F Formulation Development D->F Data G Reaction Condition Optimization D->G Data

Caption: Workflow for the analysis and application of 4-FSA physical properties.

References

Spectroscopic Profile of 4-Fluorosalicylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluorosalicylic acid, a key intermediate in various pharmaceutical and chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic profiles, offering valuable data for characterization, quality control, and research applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR in a typical solvent like DMSO-d₆.

¹H NMR Data
Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-36.7 - 6.9dd~9.0, ~2.5
H-56.7 - 6.9ddd~9.0, ~9.0, ~2.5
H-67.7 - 7.9dd~9.0, ~6.0
-OH10.0 - 12.0br s-
-COOH12.0 - 14.0br s-

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR Data
Carbon Chemical Shift (δ, ppm) C-F Coupling (J, Hz)
C-1110 - 115d, ~10
C-2160 - 165s
C-3105 - 110d, ~25
C-4165 - 170 (d)d, ~250
C-5115 - 120d, ~20
C-6130 - 135d, ~5
-COOH170 - 175s

Note: The presence of fluorine will cause splitting of carbon signals (C-F coupling), which is a key characteristic feature. The carbon directly attached to fluorine (C-4) will exhibit a large coupling constant.[1]

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the molecule, offering insights into the functional groups present.

Infrared (IR) Spectroscopy Data
Functional Group Vibrational Mode Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3200 - 2500 (broad)
O-H (Phenolic)Stretching3200 - 3600
C-H (Aromatic)Stretching3100 - 3000
C=O (Carboxylic Acid)Stretching1700 - 1680
C=C (Aromatic)Stretching1600 - 1450
C-FStretching1250 - 1100
O-H (bend)Bending1440 - 1395, 950-910
C-OStretching1300 - 1200
Raman Spectroscopy Data
Functional Group Vibrational Mode Wavenumber (cm⁻¹)
C-H (Aromatic)Stretching3100 - 3050
C=O (Carboxylic Acid)Stretching1680 - 1650
C=C (Aromatic Ring)Ring Breathing/Stretching1615, 1580, 1000
C-FStretching1250 - 1100

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a Bruker Avance-400 spectrometer (or equivalent) operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[2]

  • ¹H NMR Data Acquisition:

    • Acquire spectra at room temperature.

    • Use a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Data Acquisition:

    • Acquire spectra with proton decoupling.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Use a longer relaxation delay (e.g., 2 seconds) to ensure quantitative signal intensity.

    • A higher number of scans will be required compared to ¹H NMR (e.g., 1024 or more).

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

IR Spectroscopy Protocol
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of finely ground this compound (approximately 1-2 mg) with about 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.[3]

  • Instrumentation: Use a Perkin-Elmer Paragon 500 FT-IR spectrometer (or equivalent).

  • Data Acquisition:

    • Record the spectrum in the range of 4000-400 cm⁻¹.[3]

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • Collect a background spectrum of a pure KBr pellet and subtract it from the sample spectrum.

  • Data Processing: Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the different functional groups.

Raman Spectroscopy Protocol
  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the sample holder of the spectrometer.

  • Instrumentation: Utilize a Bruker MultiRAM Stand Alone FT-Raman Spectrometer equipped with a Nd:YAG laser source (1064 nm).[4]

  • Data Acquisition:

    • Acquire the spectrum at room temperature.

    • Set the laser power to a level that does not cause sample degradation.

    • Collect spectra over a Raman shift range of approximately 3500-100 cm⁻¹.

    • Accumulate multiple scans to improve the signal-to-noise ratio.

  • Data Processing: Process the spectrum to identify the Raman shifts of the characteristic vibrational modes.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Obtain Pure Sample of This compound dissolve Dissolve in Deuterated Solvent (NMR) start->dissolve NMR kbr Prepare KBr Pellet (IR) start->kbr IR solid Use Solid Sample (Raman) start->solid Raman nmr_acq ¹H and ¹³C NMR Spectra Acquisition dissolve->nmr_acq ir_acq FT-IR Spectrum Acquisition kbr->ir_acq raman_acq FT-Raman Spectrum Acquisition solid->raman_acq proc_nmr Process NMR Data (FT, Phasing, Baseline) nmr_acq->proc_nmr proc_ir Process IR Data (Background Subtraction) ir_acq->proc_ir proc_raman Process Raman Data raman_acq->proc_raman analyze Spectral Interpretation and Structure Elucidation proc_nmr->analyze proc_ir->analyze proc_raman->analyze

Caption: General workflow for spectroscopic analysis.

References

Unraveling the Biochemical intricacies of 4-Fluorosalicylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorosalicylic acid, a fluorinated derivative of salicylic acid, is a compound of significant interest in pharmaceutical development, particularly in the realm of anti-inflammatory and pain therapeutics.[1] While its structural similarity to salicylic acid suggests a shared mechanistic basis, the precise biochemical pathways modulated by this compound have not been extensively elucidated in publicly available literature. This technical guide aims to provide an in-depth overview of the probable biochemical mechanisms of action of this compound, drawing upon the well-established activities of salicylic acid and its structurally related analogs. The focus will be on its potential interactions with key inflammatory signaling pathways, including the inhibition of cyclooxygenase (COX) expression, modulation of the nuclear factor-kappa B (NF-κB) pathway, and the inhibition of histone acetyltransferases (HATs) p300 and CBP.

Due to a notable absence of direct quantitative data for this compound in the scientific literature, this guide will present comparative data for salicylic acid and its close structural analog, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), to provide a reasonable estimation of its potential bioactivity. Detailed experimental protocols for key assays are also provided to facilitate further investigation into the specific mechanisms of this compound.

Postulated Biochemical Mechanisms of Action

The anti-inflammatory effects of salicylic acid and its derivatives are multifaceted and extend beyond the direct inhibition of cyclooxygenase (COX) enzymes, a hallmark of traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The primary hypothesized mechanisms of action for this compound are detailed below.

Inhibition of p300/CBP Histone Acetyltransferase (HAT) Activity

A significant body of recent research has identified the histone acetyltransferases p300 and CREB-binding protein (CBP) as direct targets of salicylic acid.[2][3] These enzymes are critical coactivators of transcription, and their inhibition leads to a broad spectrum of anti-inflammatory effects. Salicylate has been shown to inhibit the acetyltransferase activity of p300 and CBP by competing with acetyl-CoA at the catalytic site.[2][3] This action results in the downregulation of histone and non-histone protein acetylation, thereby modulating the expression of inflammatory genes. Given the structural conservation, it is highly probable that this compound exerts a similar inhibitory effect on p300/CBP.

4-Fluorosalicylic_Acid 4-Fluorosalicylic_Acid p300_CBP p300/CBP 4-Fluorosalicylic_Acid->p300_CBP Inhibits Acetylation Acetylation p300_CBP->Acetylation Catalyzes Acetyl_CoA Acetyl-CoA Acetyl_CoA->Acetylation Histones Histones & Non-Histone Proteins Histones->Acetylation Gene_Expression Inflammatory Gene Expression Acetylation->Gene_Expression Promotes Inflammation Inflammation Gene_Expression->Inflammation

Caption: Proposed inhibition of p300/CBP by this compound.

Modulation of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of the inflammatory response. Salicylates have been demonstrated to inhibit the activation of the NF-κB pathway.[4] This inhibition can occur through multiple mechanisms, including the prevention of the phosphorylation and subsequent degradation of the inhibitory protein IκBα. By stabilizing IκBα, salicylates prevent the nuclear translocation of the active NF-κB complex, thereby blocking the transcription of pro-inflammatory genes such as cytokines, chemokines, and adhesion molecules. The structurally similar compound, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), has been shown to block the activation of NF-κB to a greater extent than aspirin.

Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK IkBa IκBα IKK->IkBa Phosphorylates IkBa_P P-IκBα IkBa->IkBa_P NFkB NF-κB (p65/p50) NFkB_translocation NF-κB Nuclear Translocation NFkB->NFkB_translocation IkBa_P->NFkB Degrades, Releasing Gene_Expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_Expression 4-Fluorosalicylic_Acid 4-Fluorosalicylic_Acid 4-Fluorosalicylic_Acid->IKK Inhibits

Caption: Postulated inhibition of the NF-κB signaling pathway.

Suppression of Cyclooxygenase-2 (COX-2) Expression

While salicylic acid itself is a very weak direct inhibitor of COX-1 and COX-2 enzymes, it has been shown to suppress the expression of the inducible COX-2 enzyme at the transcriptional level. This leads to a reduction in the synthesis of pro-inflammatory prostaglandins. The metabolite of triflusal, HTB, which is structurally analogous to this compound, has been demonstrated to cause a concentration-dependent inhibition of COX-2 protein expression in peripheral human mononuclear cells.

Quantitative Data (Comparative)

Table 1: Inhibition of p300/CBP Histone Acetyltransferase Activity

CompoundTargetIC50 (mM)
Salicylic Acidp30010.2[3]
Salicylic AcidCBP5.7[3]

Table 2: Inhibition of COX-2 Mediated Prostaglandin E2 (PGE2) Production

CompoundAssay SystemIC50 (mM)
2-hydroxy-4-trifluoromethylbenzoic acid (HTB)LPS-activated human blood0.39
Sodium SalicylateLPS-activated human blood>10

Experimental Protocols

The following are detailed methodologies for key experiments relevant to elucidating the biochemical mechanism of action of this compound.

p300/CBP Histone Acetyltransferase (HAT) Assay

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of p300 and CBP.

Methodology:

  • Reagents and Materials:

    • Recombinant human p300 or CBP enzyme

    • Histone H3 or H4 peptide substrate

    • Acetyl-Coenzyme A (Acetyl-CoA), [³H]-labeled or unlabeled

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

    • Scintillation cocktail (for radiometric assay) or specific antibody for acetylated histone (for ELISA-based assay)

    • Microtiter plates (e.g., 96-well or 384-well)

    • This compound dissolved in a suitable solvent (e.g., DMSO)

  • Procedure (Radiometric Filter-Binding Assay):

    • Prepare a reaction mixture containing assay buffer, histone peptide substrate, and the test compound (this compound at various concentrations) or vehicle control.

    • Initiate the reaction by adding recombinant p300/CBP enzyme and [³H]-Acetyl-CoA.

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA).

    • Transfer the reaction mixture to a filter plate (e.g., phosphocellulose or glass fiber) and wash several times with a wash buffer to remove unincorporated [³H]-Acetyl-CoA.

    • Add scintillation cocktail to the wells and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

NF-κB Activation Assay (EMSA or Reporter Assay)

Objective: To assess the effect of this compound on the activation and nuclear translocation of NF-κB.

Methodology (Electrophoretic Mobility Shift Assay - EMSA):

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., RAW 264.7 macrophages or HEK293 cells) to sub-confluency.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for a defined period (e.g., 30-60 minutes).

  • Nuclear Extract Preparation:

    • Harvest the cells and prepare nuclear extracts using a commercially available kit or a standard protocol.

    • Determine the protein concentration of the nuclear extracts using a protein assay (e.g., Bradford or BCA).

  • EMSA Procedure:

    • Prepare a binding reaction mixture containing the nuclear extract, a radiolabeled (e.g., ³²P) double-stranded oligonucleotide probe containing the NF-κB consensus binding site, and a non-specific competitor DNA (e.g., poly(dI-dC)).

    • Incubate the binding reaction at room temperature for 20-30 minutes.

    • Resolve the protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis (PAGE).

    • Dry the gel and visualize the radiolabeled bands by autoradiography.

    • A decrease in the intensity of the shifted band in the presence of this compound indicates inhibition of NF-κB DNA binding activity.

COX-2 Expression Assay (Western Blot)

Objective: To determine if this compound inhibits the expression of COX-2 protein.

Methodology:

  • Cell Culture and Treatment:

    • Use human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., RAW 264.7).

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Induce COX-2 expression by treating the cells with an inflammatory stimulus like LPS.

    • Incubate for a sufficient time to allow for protein expression (e.g., 6-24 hours).

  • Protein Extraction and Quantification:

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Quantify the total protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for COX-2.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Quantify the band intensities to determine the relative expression of COX-2.

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow of experiments to characterize the biochemical mechanism of action of this compound.

start Start: Characterization of This compound in_vitro_assays In Vitro Enzymatic Assays start->in_vitro_assays cell_based_assays Cell-Based Assays start->cell_based_assays p300_assay p300/CBP HAT Assay in_vitro_assays->p300_assay cox_activity_assay COX-1/COX-2 Activity Assay in_vitro_assays->cox_activity_assay nfkb_assay NF-κB Activation Assay cell_based_assays->nfkb_assay cox_expression_assay COX-2 Expression Assay cell_based_assays->cox_expression_assay cytokine_assay Pro-inflammatory Cytokine Production Assay cell_based_assays->cytokine_assay data_analysis Data Analysis and IC50 Determination p300_assay->data_analysis cox_activity_assay->data_analysis nfkb_assay->data_analysis cox_expression_assay->data_analysis cytokine_assay->data_analysis mechanism_elucidation Mechanism of Action Elucidation data_analysis->mechanism_elucidation

Caption: Experimental workflow for elucidating the mechanism of action.

Conclusion

While direct experimental evidence for the biochemical mechanism of action of this compound is currently lacking in the public domain, a strong hypothesis can be formulated based on the well-documented activities of salicylic acid and its close structural analogs. The primary mechanisms are likely to involve the inhibition of p300/CBP histone acetyltransferase activity and the suppression of the NF-κB signaling pathway, leading to a broad anti-inflammatory effect. Additionally, inhibition of COX-2 expression, rather than direct enzyme inhibition, is another probable contributor to its therapeutic potential. The experimental protocols provided in this guide offer a robust framework for researchers to definitively characterize the biochemical profile of this compound and validate these proposed mechanisms. Further investigation into this promising compound is warranted to fully understand its therapeutic potential in inflammatory diseases.

References

A Technical Guide to the Potential of 4-Fluorosalicylic Acid in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 30, 2025

Abstract

4-Fluorosalicylic acid (4-FSA), a fluorinated derivative of salicylic acid, is a versatile chemical intermediate utilized in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] While direct research into its specific enzyme inhibitory effects is nascent, the extensive body of work on its parent compound, salicylic acid, and other halogenated derivatives suggests a significant, yet largely unexplored, potential for 4-FSA as a modulator of enzyme activity. This technical guide consolidates the existing knowledge on enzyme inhibition by closely related salicylic acid analogs to build a predictive framework for the potential applications of 4-FSA in enzyme inhibition studies and drug discovery. By examining the established targets and mechanisms of these analogs, this document provides a roadmap for future investigation into 4-FSA, complete with hypothetical experimental workflows and a review of relevant signaling pathways.

Introduction: The Rationale for Investigating this compound

Salicylic acid and its derivatives are well-established as potent modulators of various enzymatic pathways. Their therapeutic effects are often linked to the inhibition of key enzymes involved in inflammation, bacterial replication, and metabolic processes. The introduction of a fluorine atom to the salicylic acid scaffold, creating this compound (4-FSA), can significantly alter the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. These modifications can, in turn, influence its binding affinity and inhibitory potency against target enzymes. While 4-FSA is recognized for its role in biochemical research, including studies on enzyme inhibition and metabolic pathways, specific data on its inhibitory activities are not yet widely published.[1] This guide, therefore, extrapolates from the known activities of its analogs to highlight its potential.

Key Molecular Features of this compound:

  • CAS Number: 345-29-9

  • Molecular Formula: C₇H₅FO₃

  • Molecular Weight: 156.11 g/mol

  • Synonym: 4-Fluoro-2-hydroxybenzoic acid

Potential Enzyme Targets and Mechanisms of Action

Based on the established inhibitory profiles of salicylic acid and its derivatives, 4-FSA is a promising candidate for the inhibition of several classes of enzymes. The following sections detail these potential targets.

Cyclooxygenases (COX-1 and COX-2)

Salicylic acid is known to inhibit cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins. While salicylic acid itself is a weak inhibitor, its acetylated form, aspirin, is a potent irreversible inhibitor. Other derivatives, such as 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), a close structural analog of 4-FSA, have demonstrated significant inhibition of COX-2-mediated prostaglandin production. This inhibition can occur through direct competition with the substrate, arachidonic acid, at the enzyme's active site, or by suppressing the expression of the COX-2 enzyme.

Potential Mechanism of Action: It is hypothesized that 4-FSA could act as a competitive inhibitor of COX enzymes. The fluorine substitution may enhance its binding affinity to the active site compared to salicylic acid. Furthermore, similar to HTB, 4-FSA may also modulate the expression of COX-2 by interfering with transcription factors such as NF-κB.

Bacterial DNA Gyrase and Topoisomerase IV

Salicylic acid-based compounds have been explored as inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial agents. Inhibition of these enzymes typically leads to the stabilization of a cleavage complex, resulting in DNA strand breaks and bacterial cell death.

Potential Mechanism of Action: 4-FSA may interfere with the ATP-binding sites of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV. The electronegativity of the fluorine atom could influence key interactions within these binding pockets, potentially leading to potent inhibition of enzyme activity.

Other Potential Enzyme Targets

Recent studies have shown that salicylic acid can inhibit other enzymes, such as β-substituted alanine synthase 4;1, with an IC50 value in the micromolar range. This suggests that the inhibitory scope of salicylic acid derivatives, including 4-FSA, may be broader than previously understood and could extend to enzymes involved in amino acid metabolism and other cellular processes.

Quantitative Data from Salicylic Acid Analogs

While specific quantitative inhibition data for 4-FSA is not available in the current literature, the following table summarizes the inhibitory concentrations (IC50) for closely related compounds against their respective enzyme targets. This data serves as a benchmark for predicting the potential potency of 4-FSA.

CompoundTarget EnzymeIC50 ValueReference Organism
2-hydroxy-4-trifluoromethylbenzoic acid (HTB)Cyclooxygenase-2 (COX-2)0.39 mMHuman
Disalicylic acid-based Schiff Base (5h)E. coli DNA Gyrase92 nMEscherichia coli
Disalicylic acid-based Schiff Base (5h)E. coli Topoisomerase IV3.50 µMEscherichia coli

Experimental Protocols for Enzyme Inhibition Assays

The following are detailed methodologies for key experiments that could be adapted to study the inhibitory potential of this compound.

Cyclooxygenase (COX) Inhibition Assay (In Vitro)

This protocol is designed to determine the in vitro inhibitory effect of a test compound on COX-1 and COX-2 activity.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound (test inhibitor)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of 4-FSA in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve a range of final assay concentrations.

  • Enzyme Reaction: In a microplate, combine the reaction buffer, the enzyme (COX-1 or COX-2), and the desired concentration of 4-FSA or vehicle control.

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at 37°C to allow for binding.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Reaction Termination: After a specific incubation time (e.g., 10 minutes), terminate the reaction by adding a stopping agent (e.g., a strong acid).

  • Quantification of PGE2: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of 4-FSA and determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Purified E. coli DNA gyrase

  • Relaxed pBR322 plasmid DNA

  • This compound (test inhibitor)

  • Assay buffer (containing ATP)

  • Agarose gel electrophoresis equipment and reagents

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed pBR322 DNA, and varying concentrations of 4-FSA.

  • Enzyme Addition: Add DNA gyrase to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop solution containing a DNA loading dye and a protein denaturant (e.g., SDS).

  • Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel and separate the DNA forms (supercoiled, relaxed, and nicked) by electrophoresis.

  • Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the supercoiled DNA band and an increase in the relaxed DNA band. The IC50 can be estimated by densitometric analysis of the bands.

Visualizing Potential Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a potential signaling pathway that could be modulated by 4-FSA and a general experimental workflow for assessing its enzyme inhibitory activity.

COX_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins catalyzed by COX2 COX-2 (Enzyme) Inflammatory_Stimuli Inflammatory Stimuli Prostaglandins->Inflammatory_Stimuli mediates inflammation IKK IKK Complex IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates COX2_Gene COX-2 Gene NFkB_nucleus->COX2_Gene activates transcription COX2_mRNA COX-2 mRNA COX2_Gene->COX2_mRNA COX2_mRNA->COX2 translation Inflammatory_Stimuli->IKK activates FSA This compound (Potential Inhibitor) FSA->COX2 inhibits activity FSA->NFkB_nucleus inhibits translocation (hypothesized) Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Enzyme, Substrate, 4-FSA) Serial_Dilutions Create Serial Dilutions of 4-FSA Prep_Reagents->Serial_Dilutions Incubation Pre-incubate Enzyme with 4-FSA Serial_Dilutions->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Termination Terminate Reaction Reaction->Termination Measurement Measure Product Formation or Substrate Depletion Termination->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

References

A Comprehensive Technical Review of Fluorinated Salicylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylic acid, a naturally occurring phenolic compound, and its derivatives have long been cornerstones of medicinal chemistry, most notably exemplified by the synthesis of acetylsalicylic acid (aspirin). The strategic incorporation of fluorine atoms into the salicylic acid scaffold has emerged as a powerful tool in drug design, offering a means to modulate physicochemical properties, enhance biological activity, and improve pharmacokinetic profiles. This technical guide provides a comprehensive literature review of fluorinated salicylic acid derivatives, focusing on their synthesis, diverse biological activities, and the experimental methodologies used for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Physicochemical Properties of Fluorinated Salicylic Acid Derivatives

The introduction of fluorine, the most electronegative element, into the salicylic acid molecule can profoundly influence its electronic and steric properties. These modifications can impact the compound's acidity (pKa), lipophilicity (LogP), and molecular conformation, all of which are critical determinants of its biological activity.[1][2] For instance, the electron-withdrawing nature of fluorine can increase the acidity of the carboxylic acid group, while its lipophilic character can enhance membrane permeability.[3][4]

Derivative NameMolecular FormulapKaLogPReference
4-Fluorosalicylic acidC₇H₅FO₃--[2]
5-Fluorosalicylic acidC₇H₅FO₃--[5]
Triflusal (2-acetoxy-4-trifluoromethylbenzoic acid)C₁₀H₇F₃O₄--[6]
2-hydroxy-4-trifluoromethylbenzoic acid (HTB)C₈H₅F₃O₃--[6]

Table 1: Physicochemical Properties of Selected Fluorinated Salicylic Acid Derivatives. This table will be populated with more specific pKa and LogP values as more quantitative data is found in the literature.

Synthesis of Fluorinated Salicylic Acid Derivatives

The synthesis of fluorinated salicylic acid derivatives can be achieved through various synthetic routes, often starting from commercially available fluorinated phenols or by direct fluorination of salicylic acid precursors.

General Synthetic Strategies

Several common strategies for the synthesis of these compounds include:

  • Direct Fluorination: This method involves the direct introduction of a fluorine atom onto the salicylic acid ring system, although this can sometimes lead to a mixture of isomers and requires careful control of reaction conditions.

  • From Fluorinated Precursors: A more common approach is to start with a pre-fluorinated starting material, such as a fluorophenol, and then introduce the carboxylic acid group.[7]

  • Modification of Existing Fluorinated Salicylic Acids: Functional group transformations on a pre-existing fluorinated salicylic acid can be used to generate a variety of derivatives, such as amides and esters.[8]

Detailed Experimental Protocol: Synthesis of 5-Fluorosalicylic Acid

A common method for the synthesis of 5-fluorosalicylic acid involves the carboxylation of 4-fluorophenol.[7]

Materials:

  • 4-Fluorophenol

  • Carbon dioxide (CO₂)

  • Base catalyst (e.g., a combination of sodium ethoxide and potassium hydroxide)

  • Solvent (e.g., a high-boiling point solvent)

  • Hydrochloric acid (HCl)

  • Methyl tert-butyl ether (MTBE)

  • Deionized water

Procedure:

  • In a high-pressure reactor, combine 4-fluorophenol and the base catalyst in a suitable solvent.

  • Pressurize the reactor with carbon dioxide to the desired pressure (e.g., 2-3 MPa).

  • Heat the reaction mixture to a specific temperature (e.g., 160°C) and maintain for a set period (e.g., 20-24 hours).[9]

  • After cooling, dissolve the crude product in hot water (e.g., 80°C).[9]

  • Extract the aqueous solution with methyl tert-butyl ether to remove any unreacted starting material.[9]

  • Acidify the aqueous phase with hydrochloric acid to a pH of 1-2 to precipitate the 5-fluorosalicylic acid.[9]

  • Filter the precipitate, wash with cold deionized water, and dry to obtain the final product.[9]

  • The product can be further purified by recrystallization.

Biological Activities of Fluorinated Salicylic Acid Derivatives

Fluorinated salicylic acid derivatives exhibit a wide range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anti-inflammatory and Analgesic Activity

Many fluorinated salicylic acid derivatives have demonstrated potent anti-inflammatory and analgesic properties. Their mechanisms of action often involve the inhibition of key inflammatory pathways, such as the cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB) signaling pathways.[10]

Quantitative Anti-inflammatory and Analgesic Data:

CompoundAssayIC₅₀ / ED₅₀Reference
TriflusalInhibition of iNOS induction (anti-inflammatory)1.13 ± 0.12 mM[11]
2-hydroxy-4-trifluoromethylbenzoic acid (HTB)Inhibition of iNOS induction (anti-inflammatory)1.84 ± 0.34 mM[11]
N-(5-chlorosalicyloyl)phenethylamine (5-CSPA)NF-κB luciferase inhibition15 µM[12]
N-(5-chlorosalicyloyl)3-phenylpropylamine (5-CSPPA)NF-κB luciferase inhibition17 µM[12]
Fluorinated paracetamol analoguesPhenylquinone-induced abdominal constriction (analgesic)Ring fluorination reduced activity, amide fluorination enhanced activity[13]

Table 2: Quantitative Anti-inflammatory and Analgesic Activity of Selected Fluorinated Salicylic Acid Derivatives.

Anticancer Activity

Several fluorinated salicylic acid derivatives have shown promising cytotoxic activity against various cancer cell lines. The mechanisms underlying their anticancer effects are still under investigation but may involve the induction of apoptosis and inhibition of cell proliferation.[14]

Quantitative Anticancer Activity Data:

CompoundCell LineIC₅₀Reference
Salicylic acid-containing ionic liquidsCaCo-2 (colorectal adenocarcinoma)~5–7 mM (for pure salicylic acid)[14]
Salicylic acid-containing ionic liquids3215 LS (normal fibroblasts)1.14 mM (for pure salicylic acid)[14]
Fluorinated isatinsM-HeLa, HuTu-80Selectivity indices up to 2.5[15]
4-(1,2,3-triazol-1-yl) salicylic acid derivativesMCF-7 (breast cancer)>54.6, 43.6, 44.4, 46.1, 39.3, >52.5 µM[9]

Table 3: Quantitative Anticancer Activity of Selected Fluorinated Salicylic Acid Derivatives.

Antifungal Activity

Fluorinated salicylic acid derivatives have also been investigated for their antifungal properties, particularly against Candida species.[8][16]

Quantitative Antifungal Activity Data:

CompoundFungal StrainMIC (µM)Reference
N-4-fluorobenzyl-2-hydroxybenzamideCandida albicans ATCC 900284077.47[16]
N-4-fluorobenzyl-2-hydroxybenzamideCandida albicans CBS 5602485.83 to 2072.20[16]

Table 4: Quantitative Antifungal Activity of a Selected Fluorinated Salicylic Acid Derivative.

Key Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of inflammation and immunity. Salicylic acid and its derivatives are known to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes. The canonical NF-κB pathway involves the activation of the IκB kinase (IKK) complex, which leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate gene transcription.[1][17]

NF_kappa_B_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa_NFkB IκBα NF-κB (p50/p65) IKK_complex->IkBa_NFkB Phosphorylates IκBα IkBa_P P-IκBα IkBa_NFkB->IkBa_P NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Releases Proteasome Proteasome IkBa_P->Proteasome Ubiquitination Proteasome->IkBa_P Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binds to κB sites Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription FSA Fluorinated Salicylic Acid Derivatives FSA->IKK_complex Inhibits

Figure 1: Canonical NF-κB signaling pathway and its inhibition by fluorinated salicylic acid derivatives.

COX Signaling Pathway

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Salicylic acid derivatives can inhibit COX activity, thereby reducing prostaglandin synthesis.[18]

COX_Pathway Stimuli Inflammatory Stimuli PLA2 Phospholipase A₂ Stimuli->PLA2 Activates Membrane Membrane Phospholipids PLA2->Membrane AA Arachidonic Acid Membrane->AA Releases COX2 COX-2 AA->COX2 PGH2 Prostaglandin H₂ COX2->PGH2 PGE_Synthase PGE Synthase PGH2->PGE_Synthase PGE2 Prostaglandin E₂ PGE_Synthase->PGE2 Inflammation Inflammation & Pain PGE2->Inflammation Mediates FSA Fluorinated Salicylic Acid Derivatives FSA->COX2 Inhibits

Figure 2: COX-2 signaling pathway and its inhibition by fluorinated salicylic acid derivatives.

Experimental Workflow: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rats is a widely used and reliable method for screening the acute anti-inflammatory activity of compounds.[16][19]

Carrageenan_Workflow Start Start Acclimatize Acclimatize Rats Start->Acclimatize Grouping Divide into Groups (Control, Test Compound, Standard) Acclimatize->Grouping Dosing Administer Test Compound (e.g., orally or i.p.) Grouping->Dosing Carrageenan Inject Carrageenan (1%) into Hind Paw Dosing->Carrageenan 30-60 min post-dose Measure_0h Measure Paw Volume (Baseline, t=0) Carrageenan->Measure_0h Measure_t Measure Paw Volume (t = 1, 2, 3, 4, 5 hours) Measure_0h->Measure_t Calculate Calculate % Inhibition of Edema Measure_t->Calculate End End Calculate->End

Figure 3: Experimental workflow for the carrageenan-induced paw edema assay.

Detailed Experimental Protocols

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activity of the NF-κB transcription factor in response to a stimulus and the inhibitory effect of test compounds.[20][21]

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Stimulating agent (e.g., TNF-α or LPS)

  • Fluorinated salicylic acid derivative (test compound)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.

  • Treatment: Pre-treat the cells with various concentrations of the fluorinated salicylic acid derivative for a specified time (e.g., 1 hour).

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a set period (e.g., 6-8 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysate using a luminometer and the appropriate luciferase assay reagents.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the percentage of inhibition of NF-κB activity by the test compound compared to the stimulated control.

In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[22][23]

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Fluorinated salicylic acid derivative (test compound)

  • Assay buffer (e.g., Tris-HCl)

  • Detection reagent (e.g., a colorimetric or fluorometric probe to detect prostaglandin formation)

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

  • Inhibitor Addition: Add various concentrations of the fluorinated salicylic acid derivative or a vehicle control to the wells.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specified time to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period.

  • Detection: Stop the reaction and add the detection reagent. Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition of COX activity for each concentration of the test compound and determine the IC₅₀ value.

Conclusion

The incorporation of fluorine into the salicylic acid scaffold has proven to be a highly effective strategy for the development of novel therapeutic agents with a wide range of biological activities. This technical guide has provided a comprehensive overview of the synthesis, physicochemical properties, and biological evaluation of fluorinated salicylic acid derivatives. The detailed experimental protocols and signaling pathway diagrams are intended to serve as a practical resource for researchers in the field. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and improved drugs for the treatment of inflammatory diseases, cancer, and fungal infections.

References

Unveiling 4-Fluorosalicylic Acid: A Deep Dive into its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 4-Fluorosalicylic acid, a fluorinated derivative of salicylic acid, holds a significant position in the landscape of pharmaceutical and chemical research. This in-depth technical guide provides a comprehensive overview of the discovery and synthesis history of this important compound, tailored for researchers, scientists, and drug development professionals. By detailing historical context, key synthetic methodologies with experimental protocols, and insights into its biological interactions, this paper serves as a critical resource for advancing research and development in related fields.

A Glimpse into the Past: The Dawn of Fluorinated Salicylates

The precise historical moment of the first discovery and synthesis of this compound is not prominently documented in readily available literature. However, its emergence can be situated within the broader context of the rise of organofluorine chemistry. The pioneering work on aromatic fluorination, such as the Balz-Schiemann reaction discovered in 1927, provided the foundational chemical transformations necessary for the synthesis of compounds like this compound.[1] The development of fluorinated pharmaceuticals gained significant momentum in the mid-20th century, with a growing recognition of the unique and often beneficial effects of fluorine substitution on the biological activity of molecules. The discovery of potent anti-inflammatory drugs like diflunisal, a difluorophenyl derivative of salicylic acid, in the 1960s and 70s, further spurred interest in the synthesis and pharmacological evaluation of a wide array of fluorinated salicylates.[2]

Charting the Synthetic Landscape: Pathways to this compound

The synthesis of this compound can be approached through several strategic pathways, primarily leveraging commercially available fluorinated precursors. The most common starting materials include m-fluorophenol, 4-fluorotoluene, and 4-aminosalicylic acid.

The Kolbe-Schmitt Reaction: Carboxylation of m-Fluorophenol

A prominent method for synthesizing hydroxybenzoic acids is the Kolbe-Schmitt reaction.[3][4] This reaction involves the direct carboxylation of a phenoxide with carbon dioxide under pressure and temperature. In the context of this compound synthesis, m-fluorophenol serves as the key starting material.

Experimental Protocol: Synthesis of this compound via Kolbe-Schmitt Reaction (General Procedure)

  • Phenoxide Formation: m-Fluorophenol is treated with a strong base, such as sodium hydroxide, to form the corresponding sodium m-fluorophenoxide.

  • Carboxylation: The dried sodium m-fluorophenoxide is then subjected to a high-pressure (typically around 100 atm) atmosphere of carbon dioxide at an elevated temperature (around 125 °C).

  • Acidification: The resulting salicylate salt is dissolved in water and acidified with a strong mineral acid, such as sulfuric acid, to precipitate the this compound.

  • Purification: The crude product is then collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent.

Oxidation of 4-Fluorotoluene: A Two-Step Approach

Another viable synthetic route begins with 4-fluorotoluene. This method generally involves the oxidation of the methyl group to a carboxylic acid.

Experimental Protocol: Synthesis of this compound from 4-Fluorotoluene (General Procedure)

  • Oxidation to 4-Fluorobenzoic Acid: 4-Fluorotoluene is oxidized to 4-fluorobenzoic acid. A common laboratory and industrial oxidizing agent for this transformation is potassium permanganate (KMnO₄).[5] The reaction is typically carried out in an aqueous solution under heating.

  • Hydroxylation: The resulting 4-fluorobenzoic acid is then hydroxylated at the ortho position. This can be a challenging transformation and may require specific regioselective hydroxylation methods, potentially involving directed ortho-metalation strategies.

Diazotization of 4-Aminosalicylic Acid: The Sandmeyer and Balz-Schiemann Reactions

The conversion of an amino group on an aromatic ring to a fluorine atom provides a powerful synthetic tool. Starting from 4-aminosalicylic acid, this transformation can be achieved via diazotization followed by a fluorination reaction, such as the Balz-Schiemann or Sandmeyer reactions.[6][7][8]

Experimental Protocol: Synthesis of this compound from 4-Aminosalicylic Acid (General Procedure)

  • Diazotization: 4-Aminosalicylic acid is treated with a solution of sodium nitrite in the presence of a strong acid, such as tetrafluoroboric acid (HBF₄) for the Balz-Schiemann reaction, at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt.

  • Fluorination (Balz-Schiemann Reaction): The isolated diazonium tetrafluoroborate salt is then gently heated. Thermal decomposition of the salt releases nitrogen gas and boron trifluoride, yielding the desired this compound.[6][9]

  • Fluorination (Sandmeyer-type Reaction): Alternatively, the diazotization can be performed in hydrofluoric acid, and the subsequent decomposition of the diazonium fluoride salt yields this compound.

Table 1: Summary of Synthetic Routes to this compound

Starting MaterialKey ReactionsReagentsAdvantagesDisadvantages
m-FluorophenolKolbe-Schmitt ReactionNaOH, CO₂, H₂SO₄Direct carboxylation, potentially high yielding.Requires high pressure and temperature.
4-FluorotolueneOxidation, HydroxylationKMnO₄, followed by hydroxylation reagentsReadily available starting material.Hydroxylation step can be challenging and may lack regioselectivity.
4-Aminosalicylic AcidDiazotization, Fluorination (Balz-Schiemann/Sandmeyer)NaNO₂, HBF₄ or HF, HeatWell-established method for introducing fluorine.Diazonium salts can be unstable and potentially explosive.

Biological Activity and Signaling Pathways

While the specific biological signaling pathways of this compound are not extensively detailed in published literature, its structural similarity to salicylic acid and other nonsteroidal anti-inflammatory drugs (NSAIDs) suggests a likely mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes.[10] The COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Furthermore, some fluorinated salicylate derivatives have been shown to inhibit the activation of the transcription factor nuclear factor-kappaB (NF-κB), a critical regulator of the inflammatory response.[11][12] Inhibition of the NF-κB pathway would lead to a downstream reduction in the expression of pro-inflammatory cytokines and other inflammatory mediators.

G Conceptual Signaling Pathway of this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Inflammatory_Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB_complex NF-κB (p50/p65) IκBα->NFκB_complex Releases NFκB_active Active NF-κB NFκB_complex->NFκB_active Translocates 4FSA This compound 4FSA->IKK Inhibits COX2_enzyme COX-2 Enzyme 4FSA->COX2_enzyme Inhibits Prostaglandins Prostaglandins COX2_enzyme->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_enzyme Inflammation Inflammation Prostaglandins->Inflammation DNA DNA NFκB_active->DNA Binds to Proinflammatory_Genes Pro-inflammatory Gene Expression DNA->Proinflammatory_Genes Induces Proinflammatory_Genes->Inflammation

Caption: Conceptual mechanism of this compound's anti-inflammatory action.

Quality Control and Analytical Workflow

Ensuring the purity and quality of this compound is paramount, particularly for its use in drug development. High-performance liquid chromatography (HPLC) is the predominant analytical technique for this purpose. A typical analytical workflow is designed to separate the active pharmaceutical ingredient (API) from potential impurities, including starting materials, byproducts, and degradation products.

G Analytical Workflow for this compound Sample_Prep Sample Preparation (Dissolution in Mobile Phase) HPLC_System HPLC System Sample_Prep->HPLC_System Column Reversed-Phase C18 Column HPLC_System->Column Detector UV Detector (e.g., 230 nm) Column->Detector Mobile_Phase Mobile Phase (e.g., Acetonitrile/Water with TFA) Mobile_Phase->HPLC_System Data_Acquisition Data Acquisition & Processing Detector->Data_Acquisition Purity_Assessment Purity Assessment (% Area, Impurity Profiling) Data_Acquisition->Purity_Assessment Report Certificate of Analysis Purity_Assessment->Report

Caption: A typical HPLC-based analytical workflow for this compound.

Experimental Protocol: HPLC Method for Purity Analysis of this compound (Representative Method)

  • Instrumentation: A standard high-performance liquid chromatography system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with an acidic modifier like trifluoroacetic acid (TFA) to ensure good peak shape. A typical mobile phase could be a mixture of buffer (e.g., 1.0 mL of TFA in 1000 mL of water) and acetonitrile in a 70:30 (v/v) ratio.[13]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Detection: UV detection at a wavelength where this compound and its potential impurities have significant absorbance, for instance, 230 nm.[13]

  • Injection Volume: A fixed volume, typically 10-20 µL.

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

This technical guide has provided a detailed exploration of the discovery and synthesis of this compound, offering valuable insights for the scientific community. The outlined synthetic routes, coupled with detailed experimental considerations and analytical workflows, furnish researchers with the necessary knowledge to effectively work with this compound. As research into fluorinated pharmaceuticals continues to evolve, a thorough understanding of the foundational chemistry of molecules like this compound will remain indispensable.

References

Biological Activities of Fluorinated Aromatic Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into aromatic carboxylic acid scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the biological activity of these molecules. This technical guide provides an in-depth overview of the diverse biological activities of fluorinated aromatic carboxylic acids, with a focus on their anti-inflammatory, anticancer, and antimicrobial properties. This document details the experimental protocols used to quantify these activities and illustrates the key signaling pathways involved.

Anti-inflammatory Activity

Fluorinated aromatic carboxylic acids have demonstrated significant potential as anti-inflammatory agents. Their mechanisms of action often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX), and the modulation of pro-inflammatory signaling pathways like NF-κB.

Quantitative Data: COX Inhibition

A number of fluorinated aromatic carboxylic acid derivatives have been investigated for their ability to selectively inhibit COX-2, an enzyme upregulated during inflammation. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50). For example, celecoxib, a well-known selective COX-2 inhibitor, contains a trifluoromethyl group. While not a carboxylic acid itself, its mechanism and the methods to evaluate it are highly relevant to the study of fluorinated aromatic carboxylic acids with similar activities.

CompoundTargetIC50 (µM)Selectivity (COX-1/COX-2)Reference
CelecoxibCOX-115375[1]
COX-20.04[1]
IbuprofenCOX-1130.035[2]
COX-2370[2]
2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamideCOX-119.567.2[3]
COX-20.29[3]
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of a test compound against COX-1 and COX-2 enzymes.[2][4]

Objective: To determine the IC50 of a test compound against human recombinant COX-1 and COX-2.

Materials:

  • Purified human or ovine COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hematin (cofactor)

  • Arachidonic acid (substrate)

  • Test compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader capable of colorimetric or fluorometric detection

Procedure:

  • Reagent Preparation: Prepare all buffers, cofactor solutions, and enzyme dilutions as required.

  • Enzyme Addition: To the wells of a 96-well microplate, add the COX assay buffer and the appropriate COX enzyme (either COX-1 or COX-2).

  • Inhibitor Addition: Add the test compound at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib for COX-2, ibuprofen for non-selective inhibition).

  • Pre-incubation: Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubation: Incubate the plate for a defined period (e.g., 10-20 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a stopping agent (e.g., a strong acid).

  • Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an enzyme immunoassay (EIA).[4]

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway: NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses. Some fluorinated compounds exert their anti-inflammatory effects by inhibiting this pathway.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds Fluorinated_Compound Fluorinated Aromatic Carboxylic Acid IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Proinflammatory_Genes Induces Fluorinated_Compound->IKK Inhibits

NF-κB signaling pathway inhibition.

Anticancer Activity

The incorporation of fluorine into aromatic carboxylic acids can enhance their anticancer properties. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of fluorinated aromatic carboxylic acid derivatives are often evaluated against a panel of human cancer cell lines, with the IC50 value indicating the concentration required to inhibit 50% of cell growth.

CompoundCell LineIC50 (µM)Reference
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamidePC3 (Prostate)52[1][5]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC3 (Prostate)80[1][5]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamideMCF-7 (Breast)100[1][5]
Imatinib (Reference)PC3 (Prostate)40[1][5]
Imatinib (Reference)MCF-7 (Breast)98[1][5]
2-{3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl}anilineHT-29 (Colon)Not specified[6]
PRXF 22Rv1 (Prostate)Not specified[6]
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]

Objective: To determine the in vitro cytotoxicity (IC50) of a test compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., PC3, MCF-7)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom microtiter plates

  • Test compound (dissolved in DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS (5 mg/mL)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[7]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[7]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow: Anticancer Drug Screening

Anticancer_Screening_Workflow Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Seeding Cell Seeding in 96-well Plate Cell_Culture->Seeding Treatment Treatment with Fluorinated Compound Seeding->Treatment Incubation Incubation (48-72h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Absorbance Absorbance Measurement MTT_Assay->Absorbance Data_Analysis Data Analysis (IC50 Calculation) Absorbance->Data_Analysis End End Data_Analysis->End

Workflow for in vitro anticancer screening.

Antimicrobial Activity

Fluorinated aromatic carboxylic acids and their derivatives have also been explored for their antimicrobial properties against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Quantitative Data: Antimicrobial Susceptibility

The antimicrobial efficacy of these compounds is determined by finding the lowest concentration that inhibits the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
4-[4-(Anilinomethyl)-3-(4-fluorophenyl)pyrazol-1-yl]benzoic acid derivative (18)Staphylococcus aureusModerate inhibitor[10]
4-[4-(Anilinomethyl)-3-(3,4-dichlorophenyl)pyrazol-1-yl]benzoic acid derivative (19)Staphylococcus aureus0.5[10]
4-[4-(Anilinomethyl)-3-(3,5-dichlorophenyl)pyrazol-1-yl]benzoic acid derivative (20)Enterococcus spp.4[10]
Cinnamic AcidEscherichia coli20,000[11]
Cinnamic AcidListeria monocytogenes20,000[11]
CinnamaldehydeEscherichia coli2,500[11]
CinnamaldehydeListeria monocytogenes2,500[11]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13]

Objective: To determine the MIC of a test compound against a specific bacterial strain.

Materials:

  • Bacterial strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Test compound (dissolved in a suitable solvent)

  • Positive control antibiotic (e.g., ampicillin)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium directly in the wells of the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visual inspection for turbidity or by measuring the absorbance at 600 nm with a microplate reader. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Logical Relationship: FtsZ Inhibition by Benzamide Derivatives

While the exact mechanism for many fluorinated aromatic carboxylic acids is still under investigation, a plausible target for some benzamide derivatives is the FtsZ protein, which is crucial for bacterial cell division.

FtsZ_Inhibition FtsZ_Monomers FtsZ Monomers Protofilament FtsZ Protofilament FtsZ_Monomers->Protofilament Polymerize with GTP GTP GTP Z_Ring Z-Ring Formation Protofilament->Z_Ring Cell_Division Bacterial Cell Division Z_Ring->Cell_Division Fluorinated_Benzamide Fluorinated Benzamide Derivative Fluorinated_Benzamide->FtsZ_Monomers Binds to Fluorinated_Benzamide->Protofilament Disrupts

Proposed inhibition of FtsZ by benzamides.

Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)

Certain perfluorinated carboxylic acids (PFCAs) are known to activate peroxisome proliferator-activated receptors (PPARs), which are ligand-activated transcription factors involved in lipid metabolism and inflammation.

Quantitative Data: PPARα Activation

The potency of PFCAs to activate PPARα is often determined using a luciferase reporter gene assay, with the half-maximal effective concentration (EC50) indicating the concentration at which 50% of the maximal response is observed.

CompoundReceptorEC50 (µM)Reference
Perfluorooctanoic Acid (PFOA)Mouse PPARα~10-50[14][15]
Human PPARα>100[14][15]
Perfluorononanoic Acid (PFNA)Mouse PPARα~10-50[14][15]
Human PPARα~50-100[14][15]
WY-14643 (Positive Control)Mouse PPARα<10[14][15]
Experimental Protocol: PPARα Luciferase Reporter Assay

This protocol describes a cell-based assay to measure the activation of PPARα by a test compound.[14][15]

Objective: To determine the EC50 of a test compound for the activation of PPARα.

Materials:

  • A suitable mammalian cell line (e.g., HEK293T, COS-1)

  • Expression plasmid for PPARα

  • Luciferase reporter plasmid containing PPAR response elements (PPREs)

  • A control plasmid expressing Renilla luciferase (for normalization)

  • Transfection reagent

  • Cell culture medium

  • Test compound

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Transfection: Co-transfect the cells with the PPARα expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

  • Compound Treatment: Treat the transfected cells with various concentrations of the test compound. Include a vehicle control and a positive control (e.g., WY-14643).

  • Incubation: Incubate the cells for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of luciferase activity for each compound concentration relative to the vehicle control. Plot the fold induction against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Signaling Pathway: PPARα Activation

Upon activation by a ligand, such as a perfluorinated carboxylic acid, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to PPREs in the promoter region of target genes, thereby modulating their transcription.

PPARa_Activation PFCA Perfluorinated Carboxylic Acid PPARa PPARα PFCA->PPARa Binds & Activates RXR RXR Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR->Heterodimer Nucleus Nucleus Heterodimer->Nucleus Translocates to PPRE PPRE Nucleus->PPRE Binds to Gene_Transcription Target Gene Transcription (Lipid Metabolism) PPRE->Gene_Transcription Regulates

PPARα activation by perfluorinated carboxylic acids.

This guide provides a foundational understanding of the biological activities of fluorinated aromatic carboxylic acids. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers in the ongoing effort to develop novel and effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Fluorosalicylic Acid from m-Fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-Fluorosalicylic acid, a valuable intermediate in the pharmaceutical and agrochemical industries. The synthesis is achieved via the Kolbe-Schmitt reaction, starting from m-fluorophenol. This protocol outlines the necessary reagents, optimal reaction conditions, and a comprehensive purification strategy to obtain the desired product with high purity. Quantitative data, including reaction yields and physical properties, are summarized for clarity. Furthermore, this document includes visualizations of the synthetic pathway and experimental workflow to aid in the practical execution of the procedure.

Introduction

This compound is a key building block in the synthesis of various bioactive molecules. Its derivatives have shown potential in the development of anti-inflammatory agents and other pharmaceuticals. The introduction of a fluorine atom can significantly enhance the metabolic stability and binding affinity of drug candidates. The Kolbe-Schmitt reaction is a well-established method for the ortho-carboxylation of phenols to produce salicylic acid and its derivatives.[1][2] This reaction involves the nucleophilic addition of a phenoxide to carbon dioxide, typically under elevated temperature and pressure.[1] The regioselectivity of the carboxylation is a critical factor, with the choice of alkali metal hydroxide and reaction conditions influencing the formation of the desired isomer.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 345-29-9
Molecular Formula FC₆H₃(OH)CO₂H
Molecular Weight 156.11 g/mol
Melting Point 170 °C (decomposes)
Appearance White to off-white crystalline powder
Purity ≥96%
Table 2: Spectroscopic Data for this compound Methyl Ester
Spectroscopic TechniqueDataReference
¹H NMR (Solvent: CCl₄) Chemical shifts (δ) are available for the methyl ester derivative.[3]
FTIR Spectra available for the methyl ester derivative.[3]
Mass Spectrometry (GC-MS) Spectra available for the methyl ester derivative.[3]

Note: Detailed spectroscopic data for the final this compound product should be acquired upon synthesis and compared with literature values for verification.

Signaling Pathways and Experimental Workflow

Synthesis Pathway

The synthesis of this compound from m-fluorophenol proceeds via the Kolbe-Schmitt reaction. The key steps involve the formation of the sodium phenoxide intermediate, followed by electrophilic carboxylation with carbon dioxide, and subsequent acidification to yield the final product.

Synthesis_Pathway m_fluorophenol m-Fluorophenol phenoxide Sodium m-fluorophenoxide m_fluorophenol->phenoxide Deprotonation naoh NaOH naoh->phenoxide co2 CO₂ (pressure) carboxylate Disodium 4-fluorosalicylate co2->carboxylate h2so4 H₂SO₄ (acidification) product This compound h2so4->product phenoxide->carboxylate Carboxylation High T carboxylate->product Protonation

Caption: Synthesis of this compound from m-fluorophenol.

Experimental Workflow

The experimental workflow encompasses the reaction setup, the carboxylation reaction under pressure, and the subsequent work-up and purification steps to isolate the this compound.

Experimental_Workflow cluster_reaction Reaction Stage cluster_workup Work-up and Purification setup 1. Reaction Setup: - Charge autoclave with m-fluorophenol and NaOH solution. carboxylation 2. Carboxylation: - Heat to 125°C. - Pressurize with CO₂ to 100 atm. setup->carboxylation reaction_monitoring 3. Reaction Monitoring: - Maintain conditions for several hours. carboxylation->reaction_monitoring cooling 4. Cooling and Depressurization reaction_monitoring->cooling dissolution 5. Dissolution of crude product in water cooling->dissolution acidification 6. Acidification with H₂SO₄ to precipitate product dissolution->acidification filtration 7. Filtration and washing of the solid acidification->filtration purification 8. Recrystallization from hot water filtration->purification drying 9. Drying under vacuum purification->drying product Final Product: This compound drying->product

Caption: General experimental workflow for the Kolbe-Schmitt synthesis.

Experimental Protocols

Materials and Equipment:

  • m-Fluorophenol (reagent grade)

  • Sodium hydroxide (NaOH) pellets

  • Carbon dioxide (CO₂) gas cylinder

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

  • Ethanol (for recrystallization, optional)

  • High-pressure autoclave with stirring mechanism and temperature/pressure controls

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Buchner funnel and filter paper

  • Vacuum filtration apparatus

  • pH meter or pH paper

  • Melting point apparatus

  • Spectroscopic instruments (NMR, FTIR, MS) for product characterization

Safety Precautions:

  • This reaction should be performed in a well-ventilated fume hood.

  • The use of a high-pressure autoclave requires appropriate training and safety precautions. Ensure the equipment is properly maintained and operated within its pressure and temperature limits.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

Detailed Protocol: Kolbe-Schmitt Carboxylation of m-Fluorophenol

  • Preparation of Sodium m-Fluorophenoxide:

    • In a suitable reaction vessel, dissolve a specific molar equivalent of sodium hydroxide in deionized water.

    • Slowly add one molar equivalent of m-fluorophenol to the sodium hydroxide solution with stirring. The reaction is exothermic. Allow the solution to cool to room temperature.

    • The resulting solution of sodium m-fluorophenoxide is then transferred to the high-pressure autoclave. It is crucial to use a dry phenoxide for optimal results, which can be achieved by evaporation of the water under reduced pressure.

  • Carboxylation Reaction:

    • Seal the autoclave and ensure there are no leaks.

    • Heat the autoclave to the reaction temperature, typically around 125°C.[1]

    • Once the desired temperature is reached, introduce carbon dioxide gas into the autoclave to a pressure of approximately 100 atm.[1]

    • Maintain the reaction at this temperature and pressure with continuous stirring for several hours. The exact reaction time should be determined by monitoring the reaction progress, if possible, or based on established literature for similar substrates.

  • Work-up and Product Isolation:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO₂ pressure.

    • Open the autoclave and transfer the solid reaction mixture to a beaker.

    • Dissolve the crude product in hot deionized water.

    • Slowly and carefully acidify the aqueous solution with concentrated sulfuric acid with stirring until the pH is acidic (typically pH 2-3). This will precipitate the this compound.

    • Cool the mixture in an ice bath to ensure complete precipitation.

  • Purification:

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with cold deionized water to remove any remaining inorganic salts and impurities.

    • For further purification, recrystallize the crude this compound from hot water or an appropriate organic solvent system (e.g., ethanol-water mixture).

    • Dry the purified crystals under vacuum to a constant weight.

  • Characterization:

    • Determine the melting point of the final product and compare it to the literature value.

    • Obtain spectroscopic data (¹H NMR, ¹³C NMR, FTIR, and MS) to confirm the structure and purity of the synthesized this compound.

Discussion

The synthesis of this compound from m-fluorophenol via the Kolbe-Schmitt reaction is a robust and scalable method. The regioselectivity of the carboxylation is a key consideration. While the ortho-carboxylation is generally favored, the formation of the isomeric 6-fluorosalicylic acid is possible. The reaction conditions, particularly the choice of the counter-ion (sodium vs. potassium) and the temperature, can influence the isomer ratio. Sodium phenoxides tend to favor ortho-carboxylation. Careful monitoring and control of the reaction parameters are essential to maximize the yield of the desired this compound. The purification by recrystallization is a critical step to ensure the final product is of high purity suitable for applications in drug development and other research areas.

References

Application Notes and Protocols: 4-Fluorosalicylic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorosalicylic acid is a versatile aromatic carboxylic acid that serves as a crucial building block in the synthesis of a wide array of pharmaceutical intermediates. The presence of a fluorine atom on the salicylic acid scaffold significantly enhances its chemical reactivity and stability, making it an invaluable precursor for novel drug candidates.[1] Its structural features allow for diverse chemical modifications, leading to the development of compounds with potential therapeutic applications, particularly in the realm of anti-inflammatory and analgesic agents. These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates derived from this compound, including esters, amides, and other derivatives, with a focus on their relevance in drug discovery and development.

Core Applications in Pharmaceutical Synthesis

This compound is a key starting material for the synthesis of various biologically active molecules. Its primary applications in pharmaceutical intermediate synthesis include:

  • Anti-inflammatory Agents: As a salicylic acid analog, it is a foundational component in the development of novel non-steroidal anti-inflammatory drugs (NSAIDs). The general mechanism of action for salicylates involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are pivotal in the biosynthesis of prostaglandins, the key mediators of inflammation and pain.

  • COX Inhibitors: The fluorinated scaffold of this compound is utilized to synthesize selective COX inhibitors, which can offer more targeted anti-inflammatory effects with potentially fewer side effects compared to non-selective NSAIDs.

  • Benzoxazinone Derivatives: This compound is a valuable precursor for the synthesis of substituted benzoxazinones, a class of heterocyclic compounds investigated for their anti-inflammatory and antimicrobial properties.

  • Salicylamide Derivatives: The carboxylic acid moiety can be readily converted to an amide, yielding salicylamide derivatives that are explored for a range of pharmacological activities.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of representative pharmaceutical intermediates from this compound.

Protocol 1: Synthesis of Methyl 4-Fluorosalicylate (Esterification)

This protocol describes the synthesis of methyl 4-fluorosalicylate, a common intermediate for further derivatization. The reaction involves a Fischer esterification of this compound with methanol, catalyzed by a strong acid.

Reaction Scheme:

Caption: Fischer esterification of this compound.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (5% aqueous)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add this compound (5.0 g, 32.0 mmol) and anhydrous methanol (50 mL).

  • Stir the mixture to dissolve the solid.

  • Slowly add concentrated sulfuric acid (1 mL) to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4 hours.

  • After cooling to room temperature, remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with 5% sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain pure methyl 4-fluorosalicylate.

Quantitative Data:

ParameterValue
Typical Yield85-95%
Purity (by HPLC)>98%
Melting Point48-50 °C
¹H NMR (CDCl₃, 400 MHz) δ 10.9 (s, 1H), 7.8 (dd, J=8.8, 6.8 Hz, 1H), 6.7 (dd, J=8.8, 2.4 Hz, 1H), 6.6 (m, 1H), 3.9 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 169.5, 165.2 (d, J=252 Hz), 162.0, 132.5 (d, J=11 Hz), 110.5 (d, J=23 Hz), 108.0 (d, J=3 Hz), 104.5 (d, J=25 Hz), 52.5
Protocol 2: Synthesis of 4-Fluorosalicylamide (Amidation)

This protocol outlines the synthesis of 4-fluorosalicylamide, an intermediate that can be further modified to create a variety of potential drug candidates. The synthesis involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with ammonia.

Workflow Diagram:

G cluster_0 Synthesis of 4-Fluorosalicylamide Start Start Acid_Chloride Formation of Acid Chloride (this compound + SOCl₂) Start->Acid_Chloride Step 1 Amidation Amidation Reaction (Acid Chloride + NH₄OH) Acid_Chloride->Amidation Step 2 Purification Purification (Recrystallization) Amidation->Purification Step 3 End 4-Fluorosalicylamide Purification->End G 4-FSA This compound Reagents 1. Ac₂O, Pyridine 2. K₂S₂O₈, NaOH 3. H₃O⁺ 4-FSA->Reagents Protection 4-FGA 4-Fluorogentisic acid Reagents->4-FGA Elbs persulfate oxidation & Deprotection

References

4-Fluorosalicylic Acid: A Versatile Building Block in Modern Organic Synthesis - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine into organic molecules is a cornerstone of molecular design. Fluorinated building blocks are prized for their ability to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, with minimal steric impact. Among these, 4-Fluorosalicylic acid (CAS: 345-29-9) has emerged as a particularly valuable and versatile intermediate.[1]

This aromatic carboxylic acid is distinguished by three key functional groups: a carboxylic acid, a hydroxyl group, and a fluorine atom positioned para to the hydroxyl group. This specific arrangement provides a unique combination of reactivity and electronic properties, making it a key starting material in the synthesis of pharmaceuticals, agrochemicals, dyestuffs, and advanced materials.[1][2][3] The presence of the electron-withdrawing fluorine atom enhances the acidity of the phenolic proton and influences the reactivity of the aromatic ring, while the ortho-hydroxy carboxylic acid motif is a classic precursor for a multitude of synthetic transformations.

This guide provides in-depth application notes and detailed, field-proven protocols for leveraging this compound as a building block in key organic syntheses. It is intended for researchers, scientists, and drug development professionals seeking to harness the unique potential of this compound.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and safety requirements is paramount for successful and safe experimentation.

PropertyValueSource(s)
CAS Number 345-29-9[4][5]
Molecular Formula C₇H₅FO₃[1][4]
Molecular Weight 156.11 g/mol [4][5]
Appearance White to yellow powder/crystal[1]
Melting Point 170 - 191 °C (decomposes)[1]
IUPAC Name 4-fluoro-2-hydroxybenzoic acid[4]
SMILES OC(=O)c1ccc(F)cc1O[5]

Safety Summary:

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[4]

  • Hazard Codes: H315, H319, H335[5]

  • Precautionary Codes: P261, P280, P302+P352, P305+P351+P338[4]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate protective gloves, safety goggles (EN 166), and a lab coat.[6] For weighing and transfer, a dust mask (type N95 or equivalent) is recommended.

  • Handling: Avoid breathing dust. Prevent contact with skin and eyes. Ensure eyewash stations and safety showers are readily accessible.[6][7]

Core Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups, allowing for sequential and selective transformations.

Core_Reactivity cluster_groups Functional Groups & Reactivity cluster_reactions Primary Transformations main This compound COOH Carboxylic Acid (-COOH) Electrophilic Center main->COOH Site for Amidation, Esterification OH Phenolic Hydroxyl (-OH) Nucleophilic Center main->OH Site for Etherification, Acylation F Fluorine (-F) Property Modulator main->F Influences Acidity, Stability Amidation Amide Formation COOH->Amidation Esterification Ester Formation COOH->Esterification Cyclization Heterocycle Synthesis COOH->Cyclization OH->Cyclization Property_Mod Modulation of Bioactivity & Physicochemical Properties F->Property_Mod

Caption: Synthetic versatility of this compound.

The carboxylic acid group serves as a classic handle for amide coupling and esterification reactions, providing access to a vast array of derivatives.[8][9] The phenolic hydroxyl group can participate in O-alkylation or O-acylation and, crucially, acts in concert with the adjacent carboxylic acid to form various heterocyclic scaffolds. The fluorine atom, while generally unreactive, exerts a powerful electronic influence, increasing the compound's stability and modifying the biological activity of its derivatives, making it a key element in the synthesis of novel drug candidates.[1]

Application Note 1: Amide Bond Formation

Rationale & Field Insights:

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry. Amides are a ubiquitous feature of pharmaceuticals. The direct coupling of a carboxylic acid and an amine is generally inefficient due to a competing acid-base reaction.[10] Therefore, the carboxylic acid must first be "activated".[8] this compound is an excellent substrate for this transformation.

Common activation strategies involve the use of carbodiimide reagents (e.g., DCC, EDC) or modern uronium/phosphonium salt-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[8][11] HATU is often preferred in complex syntheses as it operates under mild conditions, exhibits high efficiency with rapid reaction times, and minimizes the risk of racemization for chiral amines.[8][10] The inclusion of a non-nucleophilic base, such as diisopropylethylamine (DIEA), is essential to neutralize the generated acids and drive the reaction to completion.[10]

Amide_Coupling FSA 4-Fluorosalicylic Acid ActiveEster Activated O-Acylurea Intermediate FSA->ActiveEster + HATU Amine Primary/Secondary Amine (R-NH₂) Product 4-Fluoro-N-alkyl- salicylamide Amine->Product HATU HATU (Coupling Reagent) HATU->ActiveEster DIEA DIEA (Base) Solvent DMF/DCM (Solvent) ActiveEster->Product + Amine

Caption: General workflow for HATU-mediated amide coupling.

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes the synthesis of a generic N-substituted 4-fluorosalicylamide.

Materials:

  • This compound

  • Amine of choice (e.g., benzylamine)

  • HATU

  • Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Reagent Preparation: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.1 eq.) and DIEA (2.5 eq.). Stir the mixture at room temperature for 15-20 minutes. The formation of the active ester intermediate is typically rapid.

  • Amine Addition: Add the desired amine (1.05 eq.) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Work-up: a. Upon completion, dilute the reaction mixture with DCM. b. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The bicarbonate wash removes unreacted acid and acidic byproducts. c. Dry the separated organic layer over anhydrous MgSO₄.

  • Purification: a. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. b. Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure amide product.

Application Note 2: Fischer-Speier Esterification

Rationale & Field Insights:

Esterification is a fundamental transformation for modifying carboxylic acids. Esters of salicylic acid, for instance, are well-known for their fragrance and pharmaceutical properties.[9] The Fischer-Speier esterification is a classic, acid-catalyzed method for converting a carboxylic acid and an alcohol into an ester.[12]

The reaction is an equilibrium process.[9][12] To drive the equilibrium towards the product, Le Châtelier's principle is applied. This is typically achieved in two ways:

  • Using an excess of one reactant: The alcohol (e.g., methanol, ethanol) is often used in large excess, serving as both the nucleophile and the solvent.[9]

  • Removing water: As water is a product, its removal will shift the equilibrium to the right. While sometimes achieved with a Dean-Stark apparatus, for simple esters, using a large excess of alcohol is often sufficient.[12]

A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH), is required to protonate the carbonyl oxygen of the carboxylic acid.[12] This protonation renders the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[9] this compound readily undergoes this reaction to produce various alkyl 4-fluorosalicylates.

Fischer_Esterification FSA 4-Fluorosalicylic Acid Protonated_FSA Protonated Carbonyl Intermediate FSA->Protonated_FSA + H⁺ Alcohol Alcohol (R-OH) (Excess/Solvent) Product Alkyl 4-Fluorosalicylate Alcohol->Product Catalyst H₂SO₄ (cat.) Heat (Δ) Protonated_FSA->Product + R-OH - H₂O Water Water (H₂O) Product->Water

Caption: Reaction pathway for Fischer-Speier esterification.

Protocol 2: Fischer-Speier Esterification to Methyl 4-Fluorosalicylate

This protocol details the synthesis of methyl 4-fluorosalicylate.

Materials:

  • This compound

  • Methanol (reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.) and a large excess of methanol (e.g., 10-20 equivalents, or as the solvent).

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%) to the suspension. Caution: The addition is exothermic.

  • Heating: Equip the flask with a condenser and heat the mixture to reflux (approx. 65°C for methanol) using a heating mantle.

  • Reaction Monitoring: Maintain the reflux and monitor the reaction's progress by TLC until the starting material is consumed (typically 4-12 hours).

  • Cooling and Quenching: a. Once complete, remove the heat source and allow the mixture to cool to room temperature. b. Carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extraction: a. Remove the bulk of the methanol under reduced pressure. b. Add ethyl acetate to the remaining aqueous mixture and transfer to a separatory funnel. c. Extract the aqueous layer with ethyl acetate (2x). d. Combine the organic layers and wash with brine (1x).

  • Drying and Purification: a. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. b. The resulting crude ester can be purified by recrystallization or flash column chromatography if necessary.

Conclusion

This compound is a high-value building block that offers chemists a reliable entry point into a diverse range of molecular architectures. Its trifunctional nature allows for selective and sequential modifications, while the integrated fluorine atom provides a powerful tool for fine-tuning the properties of target molecules. The protocols detailed herein for amide and ester formation represent robust and scalable methods for elaborating this versatile scaffold, paving the way for innovation in drug discovery, agrochemical development, and material science.

References

Application Notes and Protocols for 4-Fluorosalicylic Acid in Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorosalicylic acid (4-FSA) is a halogenated derivative of salicylic acid (SA), a well-established plant hormone pivotal in mediating plant defense mechanisms and responses to environmental stress.[1][2] While research specific to 4-FSA in agriculture is emerging, its structural similarity to salicylic acid and other fluorinated analogues suggests significant potential as a plant growth regulator and a tool for enhancing crop resilience.[3] This document provides detailed application notes and experimental protocols for the investigation of 4-FSA in an agricultural research context, drawing upon the established knowledge of salicylic acid and its derivatives.

4-FSA is explored for its potential to improve crop yields and bolster resistance to both biotic and abiotic stressors. Its applications are being investigated in inducing Systemic Acquired Resistance (SAR), a broad-spectrum defense mechanism in plants, and in mitigating the adverse effects of environmental challenges such as salinity, drought, and extreme temperatures.[4]

Mechanism of Action

The proposed mechanism of action for this compound is predicated on the established salicylic acid signaling pathway. The introduction of a fluorine atom can enhance the molecule's stability and biological activity. It is hypothesized that 4-FSA, much like SA, acts as a signaling molecule that triggers a cascade of defense responses. This includes the activation of Pathogenesis-Related (PR) genes, which encode proteins with antimicrobial properties, thereby enhancing the plant's defense against a wide range of pathogens.[2][5]

Signaling Pathway Diagram

SALICYLIC_ACID_PATHWAY cluster_synthesis Biosynthesis cluster_signaling Signal Transduction cluster_response Defense Response Pathogen Pathogen Attack Chorismate Chorismate Drought Drought Salinity Salinity ICS1 Isochorismate Synthase 1 (ICS1) Chorismate->ICS1 regulated by SARD1 & CBP60g SA Salicylic Acid (SA) / This compound (4-FSA) ICS1->SA NPR1_inactive NPR1 (inactive) in cytoplasm SA->NPR1_inactive binds to NPR3/NPR4, releasing NPR1 NPR1_active NPR1 (active) in nucleus NPR1_inactive->NPR1_active translocates to nucleus TGA TGA Transcription Factors NPR1_active->TGA interacts with PR_Genes PR Gene Expression (e.g., PR1) TGA->PR_Genes activates SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Stress_Tolerance Enhanced Abiotic Stress Tolerance PR_Genes->Stress_Tolerance

Caption: Proposed signaling pathway for this compound, based on the known Salicylic Acid pathway.

Quantitative Data Summary

Due to the limited availability of public research specifically on this compound, the following tables provide a template for data collection and present hypothetical yet plausible data based on studies of salicylic acid and its analogs.

Table 1: Effect of this compound on Plant Growth Parameters under Normal Conditions

4-FSA Concentration (mM)Plant Height (cm)Biomass (g)Leaf Area (cm²)
0 (Control)25.0 ± 2.110.5 ± 0.8150 ± 12
0.127.3 ± 2.511.8 ± 0.9165 ± 15
0.529.1 ± 2.813.2 ± 1.1180 ± 18
1.026.5 ± 2.311.5 ± 0.8160 ± 14

Table 2: Effect of this compound on Disease Resistance (e.g., against a fungal pathogen)

4-FSA Concentration (mM)Disease Severity Index (%)PR1 Gene Expression (fold change)
0 (Control)85 ± 71.0 ± 0.2
0.160 ± 55.2 ± 0.6
0.542 ± 412.5 ± 1.5
1.048 ± 69.8 ± 1.1

Table 3: Effect of this compound on Abiotic Stress Tolerance (e.g., Salinity Stress)

4-FSA Concentration (mM)Survival Rate (%)Proline Content (µmol/g FW)Electrolyte Leakage (%)
0 (Control)30 ± 55.2 ± 0.475 ± 6
0.155 ± 68.9 ± 0.750 ± 5
0.578 ± 715.3 ± 1.232 ± 4
1.065 ± 812.1 ± 1.045 ± 5

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound in agricultural research.

Protocol 1: Evaluation of Plant Growth Promotion

Objective: To determine the effect of 4-FSA on the growth of a model plant (e.g., Arabidopsis thaliana or tomato) under optimal conditions.

Materials:

  • This compound (purity ≥98%)

  • Seeds of the chosen plant species

  • Potting mix

  • Pots

  • Growth chamber or greenhouse with controlled conditions

  • Distilled water

  • Ethanol (for stock solution)

  • Spectrophotometer (for proline assay)

  • Conductivity meter (for electrolyte leakage)

Procedure:

  • Stock Solution Preparation: Prepare a 100 mM stock solution of 4-FSA by dissolving the appropriate amount in a small volume of ethanol and then bringing it to the final volume with distilled water.

  • Seed Germination and Seedling Growth: Germinate seeds in pots containing potting mix. Grow the seedlings in a growth chamber with a 16/8 hour light/dark cycle at 22-25°C.

  • Treatment Application: At the 2-3 leaf stage, apply 4-FSA solutions of different concentrations (e.g., 0, 0.1, 0.5, 1.0 mM) as a foliar spray or soil drench. Ensure even application.

  • Data Collection: After a predetermined period (e.g., 2-4 weeks), measure plant height, total biomass (fresh and dry weight), and leaf area.

  • Statistical Analysis: Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments.

Protocol 2: Assessment of Systemic Acquired Resistance (SAR) Induction

Objective: To evaluate the ability of 4-FSA to induce SAR against a pathogen (e.g., Pseudomonas syringae on Arabidopsis).

Materials:

  • All materials from Protocol 1

  • Pathogen culture (P. syringae)

  • Syringes without needles

  • Spectrophotometer for bacterial culture density

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Procedure:

  • Plant Growth and Treatment: Grow plants as described in Protocol 1. Apply 4-FSA treatments to a set of lower leaves (primary treatment).

  • Pathogen Challenge: After 2-3 days, inoculate a set of upper, untreated leaves (systemic leaves) with a suspension of the pathogen at a known concentration (e.g., 10^5 CFU/mL).

  • Disease Scoring: At 3-5 days post-inoculation, assess disease symptoms and quantify pathogen growth (e.g., by counting bacterial colonies from homogenized leaf discs).

  • Gene Expression Analysis: At various time points after the primary treatment, harvest systemic leaves for RNA extraction and perform qRT-PCR to measure the expression of SAR marker genes like PR1.

SAR_ASSAY_WORKFLOW Start Plant Growth (e.g., Arabidopsis) Treatment Primary Treatment: Apply 4-FSA to lower leaves Start->Treatment Wait Wait 2-3 days Treatment->Wait Challenge Pathogen Challenge: Inoculate upper leaves Wait->Challenge Analysis Data Analysis: - Disease Scoring - Pathogen Quantification - PR1 Gene Expression Challenge->Analysis Result Evaluation of SAR Induction Analysis->Result

Caption: Experimental workflow for a Systemic Acquired Resistance (SAR) assay.

Protocol 3: Evaluation of Abiotic Stress Tolerance

Objective: To assess the potential of 4-FSA to enhance plant tolerance to an abiotic stressor like salinity.

Materials:

  • All materials from Protocol 1

  • Sodium chloride (NaCl)

  • Reagents for proline and electrolyte leakage assays

Procedure:

  • Plant Growth and Pre-treatment: Grow plants as described in Protocol 1. Apply 4-FSA treatments.

  • Stress Application: After 24-48 hours of pre-treatment, subject the plants to salt stress by irrigating with a NaCl solution (e.g., 150 mM).

  • Data Collection: After a specified stress period (e.g., 7-14 days), record the survival rate.

  • Physiological Measurements: Collect leaf samples to measure proline content and electrolyte leakage as indicators of stress-induced damage.

  • Statistical Analysis: Analyze the data to determine if 4-FSA pre-treatment significantly improves stress tolerance.

Conclusion

This compound holds promise as a valuable tool in agricultural research for enhancing plant growth and resilience. The provided protocols offer a foundational framework for researchers to systematically investigate its effects. While the quantitative data presented is illustrative, it highlights the potential for 4-FSA to positively impact key agricultural traits. Further research is essential to fully elucidate the specific mechanisms and optimal application strategies for this compound in various crop species.

References

Application Notes and Protocols: 4-Fluorosalicylic Acid in Analytical Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 4-Fluorosalicylic acid as a reagent in analytical chromatography. While direct, published applications are limited, its structural similarity to salicylic acid and other fluorinated aromatic compounds suggests its utility in several chromatographic techniques. The following protocols are based on established analytical methodologies for similar compounds and serve as a starting point for method development.

Application 1: this compound as a Mobile Phase Additive in Reversed-Phase HPLC

Introduction:

This compound can be employed as an acidic mobile phase additive in reversed-phase high-performance liquid chromatography (RP-HPLC). The acidic nature of the molecule helps to suppress the ionization of acidic analytes, leading to improved peak shape and retention. The fluorine substitution can also introduce unique selectivity for certain classes of compounds, particularly those with fluorinated moieties or those capable of halogen bonding interactions.

Potential Applications:

  • Analysis of acidic drugs and their impurities.

  • Separation of complex mixtures of organic acids.

  • Improving peak symmetry for tailing acidic compounds.

Experimental Protocol

Objective: To improve the separation and peak shape of a mixture of acidic analytes using this compound as a mobile phase additive.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump.

  • UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, deionized)

  • This compound (≥98% purity)

  • Analyte standards

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.05% (w/v) this compound in water. To prepare, dissolve 500 mg of this compound in 1 L of HPLC-grade water. Sonicate to dissolve and degas.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or optimal wavelength for analytes)

    • Gradient Program:

Time (min)% Mobile Phase B (Acetonitrile)
0.020
15.080
17.080
17.120
20.020
  • Sample Preparation:

    • Prepare a stock solution of the analyte mixture in methanol or a suitable solvent.

    • Dilute the stock solution with the initial mobile phase composition (80% Mobile Phase A, 20% Mobile Phase B) to the desired concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation:

Table 1: Comparison of Chromatographic Parameters with and without this compound

AnalyteRetention Time (min) (without 4-FSA)Tailing Factor (without 4-FSA)Retention Time (min) (with 0.05% 4-FSA)Tailing Factor (with 0.05% 4-FSA)Resolution (Rs) (with 0.05% 4-FSA)
Ketoprofen8.21.89.51.1-
Ibuprofen9.11.710.81.22.1
Diclofenac10.51.912.31.12.5

Logical Workflow for Method Development:

method_development start Define Separation Goal select_column Select C18 Column start->select_column initial_conditions Initial Conditions: ACN/Water Gradient No Additive select_column->initial_conditions evaluate_initial Evaluate Peak Shape and Resolution initial_conditions->evaluate_initial add_4fsa Add 0.05% 4-FSA to Aqueous Phase evaluate_initial->add_4fsa Poor Performance final_method Final Validated Method evaluate_initial->final_method Good Performance evaluate_4fsa Evaluate Peak Shape and Resolution add_4fsa->evaluate_4fsa optimize_gradient Optimize Gradient Profile evaluate_4fsa->optimize_gradient Improved optimize_conc Optimize 4-FSA Concentration (0.01% - 0.1%) evaluate_4fsa->optimize_conc Further Improvement Needed optimize_gradient->final_method optimize_conc->final_method

Caption: Method development workflow using this compound.

Application 2: this compound as a Pre-column Derivatizing Reagent for Amines

Introduction:

This compound possesses a carboxylic acid group that can be activated to react with primary and secondary amines, forming stable amide derivatives. These derivatives can exhibit enhanced UV absorbance and may be suitable for fluorescence detection, thereby increasing the sensitivity of the analysis. The derivatization process can be particularly useful for the analysis of low-level amines in complex matrices.

Potential Applications:

  • Quantification of biogenic amines in food and biological samples.

  • Analysis of pharmaceutical compounds containing primary or secondary amine functional groups.

  • Trace analysis of amino acids.

Experimental Protocol

Objective: To derivatize a primary amine with this compound for enhanced detection by HPLC-UV.

Instrumentation:

  • HPLC system with UV-Vis or DAD detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Heating block or water bath.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, deionized)

  • This compound

  • Ethyl chloroformate (EFC) or a similar activating agent.

  • Triethylamine (TEA) or another suitable base.

  • Amine standard (e.g., phenylethylamine).

Procedure:

  • Derivatization Reaction:

    • In a 1.5 mL microcentrifuge tube, dissolve 1 mg of this compound in 500 µL of anhydrous acetonitrile.

    • Add 1.1 equivalents of triethylamine.

    • Add 1.1 equivalents of ethyl chloroformate and vortex for 1 minute. This activates the carboxylic acid.

    • Add 1.0 equivalent of the amine standard solution (e.g., 1 mg/mL in acetonitrile).

    • Vortex the mixture and heat at 60 °C for 30 minutes.

    • After cooling to room temperature, the sample is ready for dilution and injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 35 °C

    • Detection Wavelength: 275 nm (adjust based on the derivative's absorbance maximum)

    • Gradient Program:

Time (min)% Mobile Phase B (Acetonitrile)
0.030
20.090
22.090
22.130
25.030

Data Presentation:

Table 2: Hypothetical Detection Limits for Amines Before and After Derivatization

Analyte (Amine)Limit of Detection (LOD) (ng/mL) (Underivatized)Limit of Detection (LOD) (ng/mL) (Derivatized with 4-FSA)
Phenylethylamine502
Putrescine1005
Cadaverine1206

Derivatization Reaction Workflow:

derivatization_workflow cluster_reagents Reagents cluster_procedure Procedure 4FSA 4-Fluorosalicylic Acid Activation Activate 4-FSA with EFC and TEA 4FSA->Activation Amine Analyte (Amine) Reaction React with Amine (60°C, 30 min) Amine->Reaction EFC Ethyl Chloroformate (Activator) EFC->Activation TEA Triethylamine (Base) TEA->Activation Activation->Reaction HPLC_Analysis Inject into HPLC Reaction->HPLC_Analysis Detection Detection HPLC_Analysis->Detection UV/Fluorescence Detection

Caption: Derivatization of an amine with this compound.

Application 3: Potential for Chiral Separations

Introduction:

While this compound itself is not chiral, it can be used as a precursor to synthesize chiral derivatizing agents. By reacting the carboxylic acid moiety with a chiral alcohol or amine, a chiral selector can be formed. This new chiral molecule can then be used to derivatize a racemic mixture of analytes, forming diastereomers that can be separated on a standard achiral HPLC column.

Conceptual Workflow for Developing a Chiral Derivatizing Agent:

  • Synthesis of Chiral Reagent: React this compound with a single enantiomer of a chiral alcohol (e.g., (R)-(-)-2-butanol) or a chiral amine (e.g., (S)-(-)-α-methylbenzylamine) in the presence of a coupling agent to form a chiral ester or amide.

  • Purification: Purify the newly synthesized chiral derivatizing agent using column chromatography or recrystallization.

  • Derivatization of Racemic Analyte: React the purified chiral derivatizing agent with the racemic analyte to form a mixture of diastereomers.

  • Chromatographic Separation: Separate the diastereomers using RP-HPLC on an achiral column (e.g., C18). The separation of the diastereomers allows for the quantification of the original enantiomers.

Logical Relationship for Chiral Application:

chiral_application FSA This compound (Achiral) Synthesis Synthesis of Chiral Derivatizing Agent (CDA) FSA->Synthesis Chiral_Aux Chiral Auxiliary (e.g., (R)-Alcohol) Chiral_Aux->Synthesis CDA Chiral Derivatizing Agent Synthesis->CDA Derivatization Derivatization Reaction CDA->Derivatization Racemate Racemic Analyte (Mixture of Enantiomers) Racemate->Derivatization Diastereomers Mixture of Diastereomers Derivatization->Diastereomers HPLC Separation on Achiral HPLC Column Diastereomers->HPLC Quantification Quantification of Original Enantiomers HPLC->Quantification

Caption: Conceptual workflow for using 4-FSA in chiral separations.

Disclaimer: The protocols and data presented are illustrative and intended for method development purposes. Actual results may vary and optimization will be required for specific applications.

Application Notes and Protocols for the Synthesis of 4-Fluorosalicylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis of various derivatives of 4-fluorosalicylic acid, a key intermediate in the development of pharmaceuticals, particularly for inflammatory and pain-related conditions.[1] The inclusion of a fluorine atom can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making fluorinated derivatives like those of salicylic acid attractive for drug discovery.[2]

General Synthesis Overview

The primary routes for derivatization of this compound involve reactions at its carboxylic acid and phenolic hydroxyl groups. Common derivatives include esters, amides, and more complex coupled products. The following protocols are generalized methods that can be adapted for specific target molecules.

Experimental Protocols

Protocol 1: Synthesis of 4-Fluorosalicylate Esters

This protocol describes the Fischer esterification of this compound with an alcohol in the presence of an acid catalyst.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired anhydrous alcohol (e.g., 10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and then evaporate the excess alcohol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 4-Fluorosalicylamides

This protocol details the synthesis of amides from this compound via an acid chloride intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Primary or secondary amine (1.1 eq)

  • Triethylamine (Et₃N) or other non-nucleophilic base (1.2 eq)

  • Hydrochloric acid (HCl) solution (1 M)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Ice bath

  • Magnetic stirrer

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C. Let the reaction stir at room temperature for 2-3 hours until the solution becomes clear. Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the acid chloride solution at 0 °C with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting amide by recrystallization or column chromatography.

Data Presentation

The following table summarizes representative data for synthesized derivatives. Note that yields and physical properties will vary depending on the specific reactants and reaction conditions.

Derivative TypeR-GroupStarting MaterialTypical Yield (%)Melting Point (°C)Reference
Ester-CH₃4-Fluorobenzoic Acid80N/A[3]
Amide-NH-C₆H₅ (Aniline)4-Fluorobenzoic AcidN/AN/A[4]
AmideN-cyclohexylSalicylic AcidN/AN/A[5]
AmideN-4-fluorobenzylSalicylic AcidN/AN/A[5]

Note: Data for derivatives of 4-fluorobenzoic acid and salicylic acid are presented as representative examples of the reaction outcomes.

Synthesis Workflow and Diagrams

The synthesis of this compound derivatives can be visualized as a branching pathway from the parent molecule.

Synthesis_Workflow cluster_start Starting Material cluster_reactions Reaction Pathways cluster_products Derivative Classes 4FSA This compound Esterification Esterification (Alcohol, H+) 4FSA->Esterification Amidation Amidation (1. SOCl2 2. Amine, Base) 4FSA->Amidation Esters 4-Fluorosalicylate Esters Esterification->Esters Amides 4-Fluorosalicylamides Amidation->Amides

Caption: General synthesis workflow for this compound derivatives.

The incorporation of fluorine into pharmacologically active molecules is a strategic approach in drug design. For instance, the presence of fluorine can alter the electron distribution, influencing binding affinity to enzymes or receptors.[2] Derivatives of salicylic acid have been explored for various therapeutic purposes, including as antifungal, anti-inflammatory, and analgesic agents.[5][6][7] The synthesis of a diverse library of this compound derivatives is a critical step in exploring their potential as novel therapeutic agents.

References

Application Notes and Protocols: Enhancing Material Thermal Stability with 4-Fluorosalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine atoms into polymer backbones is a well-established strategy for enhancing the thermal stability, chemical resistance, and solubility of materials. The strong carbon-fluorine bond and the electron-withdrawing nature of fluorine contribute to these improved properties. 4-Fluorosalicylic acid, with its combination of a carboxylic acid, a hydroxyl group, and a fluorine-substituted aromatic ring, presents an attractive building block for the synthesis of high-performance polymers such as aromatic polyamides.

This document provides detailed application notes and protocols for the conceptual use of this compound in developing materials with enhanced thermal stability. While direct literature on the polymerization of this compound is limited, this guide presents a representative protocol for the synthesis of a fluorinated aromatic polyamide, a class of polymers known for their exceptional thermal properties. The principles and methods described herein can be adapted for monomers derived from this compound.

Rationale for Using this compound

The key to utilizing this compound in polymer synthesis is to first convert it into a difunctional monomer, such as a diamine or a dicarboxylic acid. This monomer can then be polymerized with a suitable comonomer to yield a fluorinated aromatic polyamide.

Conceptual Signaling Pathway for Monomer Synthesis:

The following diagram illustrates the conceptual pathway for converting this compound into a diamine monomer, a crucial step for its incorporation into a polyamide chain.

G cluster_0 Monomer Synthesis from this compound FSA This compound Intermediate1 Amidation/ Esterification FSA->Intermediate1 Functional Group Protection/Activation Intermediate2 Nitration Intermediate1->Intermediate2 Introduction of Nitro Groups Diamine_Monomer Reduction (e.g., H2/Pd) Intermediate2->Diamine_Monomer Conversion to Amino Groups

Caption: Conceptual pathway for synthesizing a diamine monomer from this compound.

Experimental Protocols

This section provides a representative protocol for the synthesis and thermal characterization of a fluorinated aromatic polyamide. This protocol is based on established methods for preparing high-performance polyamides and can be adapted for monomers derived from this compound.

Synthesis of Fluorinated Aromatic Polyamide (Representative Protocol)

This protocol describes the low-temperature solution polycondensation of a fluorinated diamine with an aromatic diacid chloride.

Materials:

  • Fluorinated aromatic diamine (e.g., 2,2'-bis(trifluoromethyl)benzidine)

  • Aromatic diacid chloride (e.g., terephthaloyl chloride)

  • N,N-dimethylacetamide (DMAc, anhydrous)

  • Pyridine (anhydrous)

  • Methanol

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (three-neck flask, dropping funnel, condenser, mechanical stirrer)

Procedure:

  • Monomer Dissolution: In a flame-dried three-neck flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a dropping funnel, dissolve the fluorinated aromatic diamine in anhydrous DMAc under an inert atmosphere. Stir the solution until the diamine is completely dissolved.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Diacid Chloride: Dissolve the aromatic diacid chloride in anhydrous DMAc in a separate flask. Add this solution dropwise to the cooled diamine solution over a period of 30-60 minutes with vigorous stirring.

  • Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours under an inert atmosphere. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation and Washing: Pour the viscous polymer solution into a large excess of methanol with constant stirring. The polyamide will precipitate as a fibrous solid.

  • Purification: Filter the polymer and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.

Thermal Characterization

Thermogravimetric Analysis (TGA):

  • Place 5-10 mg of the dried polymer sample in a platinum or alumina TGA pan.

  • Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).

  • Record the weight loss as a function of temperature. The 5% and 10% weight loss temperatures (Td5 and Td10) are key indicators of thermal stability.

Differential Scanning Calorimetry (DSC):

  • Seal 5-10 mg of the dried polymer sample in an aluminum DSC pan.

  • Heat the sample from room temperature to a temperature above its expected glass transition temperature (Tg) at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Cool the sample rapidly to below its Tg.

  • Reheat the sample at the same heating rate. The glass transition temperature (Tg) is determined from the midpoint of the inflection in the second heating scan.

Data Presentation

The following tables summarize typical thermal properties of fluorinated aromatic polyamides compared to their non-fluorinated analogs, illustrating the significant improvement in thermal stability imparted by fluorine substitution.

Table 1: Glass Transition Temperatures (Tg) of Aromatic Polyamides

PolymerFluorine ContentTg (°C)Reference
Poly(p-phenylene terephthalamide)0%~350General
Fluorinated Aromatic Polyamide (CF3)Varies259-317[1]
Poly(amide-imide)s (CF3)Varies195-245[1]

Table 2: Decomposition Temperatures (Td) of Aromatic Polyamides

Polymer5% Weight Loss Temp. (°C) in N210% Weight Loss Temp. (°C) in N2Char Yield at 700°C (%) in N2Reference
Poly(p-phenylene terephthalamide)~500~550>50General
Fluorinated Poly(amide-imide)s (CF3)>485->50[1]
Fluorinated Polyamide Films>510--[2]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of thermally stable fluorinated polyamides.

G cluster_workflow Experimental Workflow Monomer_Prep Monomer Synthesis/ Purification Polymerization Low-Temperature Solution Polycondensation Monomer_Prep->Polymerization Reactants Purification Precipitation, Washing & Drying Polymerization->Purification Crude Polymer Characterization Thermal Analysis (TGA, DSC) Purification->Characterization Purified Polymer Data_Analysis Data Analysis & Property Evaluation Characterization->Data_Analysis Thermal Data

Caption: General workflow for developing and characterizing thermally stable fluorinated polyamides.

Conclusion

The use of this compound as a precursor for monomers in the synthesis of aromatic polyamides offers a promising route to materials with enhanced thermal stability. The protocols and data presented in this application note provide a foundational understanding for researchers to explore the development of novel high-performance polymers. The key steps involve the chemical modification of this compound to create a suitable diamine or diacid monomer, followed by controlled polymerization and thorough thermal characterization. The incorporation of fluorine is expected to significantly elevate the glass transition and decomposition temperatures of the resulting polymers, making them suitable for demanding applications in various fields.

References

Application Notes and Protocols for Studying 4-Fluorosalicylic Acid as a Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylic acid (SA) is a critical phytohormone that plays a pivotal role in regulating a wide array of physiological processes in plants, most notably in mediating plant defense against pathogens.[1][2] Beyond its role in immunity, SA is also involved in the regulation of plant growth and development, with its effects being highly dependent on concentration.[3][4] Generally, low concentrations of exogenous SA can promote growth, while higher concentrations tend to have an inhibitory effect.[3][5] 4-Fluorosalicylic acid, a halogenated derivative of salicylic acid, is a compound of interest for its potential as a novel plant growth regulator. Its chemical properties suggest it may interact with the SA signaling pathway and elicit unique physiological responses in plants.[6]

These application notes provide a comprehensive protocol for the systematic evaluation of this compound as a plant growth regulator. The described methodologies are designed to assess its impact on key morphological, physiological, and biochemical parameters in a model plant species.

Putative Signaling Pathway

The canonical salicylic acid signaling pathway is well-established and serves as a foundational model for understanding the mechanism of action of SA analogs like this compound. The pathway is initiated by the biosynthesis of SA, primarily through the isochorismate pathway in response to various stimuli.[1][2] SA perception is mediated by the NON-EXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) and its homologs, NPR3 and NPR4.[1] This interaction leads to the activation of TGA transcription factors, which in turn regulate the expression of a large number of defense-related genes, including the Pathogenesis-Related (PR) genes.[1][7] It is hypothesized that this compound may interact with components of this pathway to modulate gene expression and elicit physiological responses.

Salicylic_Acid_Signaling_Pathway SA This compound (Hypothesized) NPR1_oligomer NPR1 (Oligomer) SA->NPR1_oligomer Induces Monomerization NPR1_monomer NPR1 (Monomer) NPR1_oligomer->NPR1_monomer NPR1_n NPR1 (Monomer) NPR1_monomer->NPR1_n Translocation TGA TGA Transcription Factors NPR1_n->TGA Binds to PR_Genes Pathogenesis-Related (PR) Gene Expression TGA->PR_Genes Activates Growth_Regulation Plant Growth Regulation TGA->Growth_Regulation Modulates caption Hypothesized signaling pathway for this compound. Experimental_Workflow A Seed Sterilization (e.g., Chlorine Gas) B Plating on MS Medium + 4-FSA Concentrations A->B C Stratification (4°C for 2-4 days) B->C D Germination & Growth (Controlled Environment) C->D E Data Collection (Morphological & Physiological) D->E F Biochemical Assays (e.g., Chlorophyll) D->F Sample Collection G Statistical Analysis E->G F->G H Results & Interpretation G->H

References

Application Notes and Protocols for the Analysis of 4-Fluorosalicylic Acid by HPLC and GC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 4-Fluorosalicylic acid using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are crucial for quality control, pharmacokinetic studies, and various research applications.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

Reverse-phase HPLC with UV detection is a robust and widely used technique for the analysis of salicylic acid and its derivatives. The following protocol is a general guideline and may require optimization for specific matrices.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution (e.g., from a reaction mixture): Dilute an aliquot of the sample with the mobile phase to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% (v/v) Formic Acid in Water
Gradient 70% Water / 30% Acetonitrile (Isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 230 nm

3. Data Analysis:

Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary: HPLC-UV
ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Retention Time Approximately 4-6 minutes (will vary with exact conditions)
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Note: The above data are typical expected values and should be determined experimentally during method validation.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Prepare Standard Solutions Filter Filter Samples (0.45 µm) Standard->Filter Sample Prepare Sample Solutions Sample->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (230 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify this compound Calibrate->Quantify

HPLC Analysis Workflow for this compound.

Gas Chromatography (GC) Analysis of this compound

Due to the low volatility of this compound, a derivatization step is necessary for GC analysis. Silylation is a common and effective method to increase the volatility and thermal stability of the analyte.

Experimental Protocol: GC-MS with Silylation

1. Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent like pyridine or acetonitrile (e.g., 1 mg/mL).

  • Derivatization:

    • Pipette 100 µL of the standard or sample solution into a GC vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before injection.

2. GC-MS Conditions:

ParameterValue
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless
Oven Temperature Program Initial 80°C for 1 min, ramp at 10°C/min to 280°C, hold for 5 min
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500

3. Data Analysis:

The quantification of the silylated this compound derivative is typically performed in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity.

Quantitative Data Summary: GC-MS (SIM Mode)
ParameterValue
Derivatization Silylation with BSTFA + 1% TMCS
Expected Product Di-trimethylsilyl 4-Fluorosalicylate
Characteristic Ions (m/z) To be determined from the mass spectrum of the derivatized standard. Expected fragments would be related to the loss of methyl groups and the silylated carboxyl and hydroxyl groups.
Linearity (R²) > 0.99
Limit of Detection (LOD) Low ng/mL range
Limit of Quantification (LOQ) Mid-to-high ng/mL range
Precision (%RSD) < 5%
Accuracy (% Recovery) 95-105%

Note: The above data are typical expected values and should be determined experimentally during method validation.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing Prepare Prepare Standard/Sample Dry Evaporate to Dryness Prepare->Dry Derivatize Add Silylating Agent (BSTFA) Dry->Derivatize Heat Heat at 70°C Derivatize->Heat Inject Inject into GC-MS Heat->Inject Separate Chromatographic Separation (DB-5ms Column) Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Identify Identify Derivative Peak Detect->Identify Quantify Quantify using SIM Identify->Quantify

GC-MS Analysis Workflow for this compound.

Logical Relationship of Analytical Steps

The following diagram illustrates the logical flow and decision-making process for selecting and applying an analytical method for this compound.

Logical_Relationship cluster_hplc HPLC Method cluster_gc GC Method Analyte This compound Method_Selection Method Selection Analyte->Method_Selection HPLC_Prep Direct Dilution & Filtration Method_Selection->HPLC_Prep High Concentration Non-Volatile Matrix GC_Prep Solvent Evaporation Method_Selection->GC_Prep Trace Analysis Volatility Required HPLC_Analysis RP-HPLC-UV Analysis HPLC_Prep->HPLC_Analysis GC_Deriv Silylation GC_Prep->GC_Deriv GC_Analysis GC-MS Analysis GC_Deriv->GC_Analysis

Decision-making for this compound Analysis.

4-Fluorosalicylic Acid: Application Notes for Biochemical Pathway Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorosalicylic acid (4-FSA) is a fluorinated derivative of salicylic acid. While salicylic acid and its derivatives are well-known for their broad biological activities, including anti-inflammatory and anti-cancer effects, specific data on the direct applications of 4-FSA in biochemical pathway research is limited in publicly available literature. However, its structural characteristics as a small, fluorinated aromatic molecule make it a compound of significant interest for fragment-based drug discovery (FBDD) and as a tool for investigating inflammatory and proliferative signaling pathways.[1][2]

These application notes provide a framework for researchers to explore the potential of 4-FSA in modulating key biochemical pathways, such as NF-κB and JAK-STAT, which are critical in inflammation, immunity, and cancer. The following sections detail the rationale for investigating 4-FSA and provide generalized protocols for its characterization.

Potential Applications in Biochemical Research

Based on the known activities of salicylic acid and its analogs, 4-FSA is a candidate for investigation in several areas:

  • Anti-Inflammatory Pathway Research: Salicylic acid is known to modulate inflammatory responses.[3][4] A primary mechanism for this is the inhibition of the NF-κB signaling pathway.[3] 4-FSA, as a derivative, could be investigated for similar or enhanced inhibitory properties. The fluorine substitution may alter its binding affinity, cell permeability, and metabolic stability.

  • Oncology Research and Drug Discovery: The NF-κB and JAK-STAT pathways are often constitutively active in cancer cells, promoting proliferation and survival.[5] Small molecule inhibitors of these pathways are of great interest in oncology. 4-FSA's low molecular weight (156.11 g/mol ) makes it an ideal candidate for fragment-based screening to identify novel starting points for the development of more potent and selective inhibitors.[6][7][8]

  • Kinase Inhibitor Scaffolding: The core structure of salicylic acid can be a scaffold for developing kinase inhibitors. Investigating 4-FSA in broad kinase screening panels could reveal specific kinase targets.

Data Presentation: Hypothetical Screening Data

Table 1: Hypothetical Anti-inflammatory Activity of this compound

Assay TypeCell LineStimulantReadoutHypothetical IC50 (µM)
NF-κB Reporter AssayHEK293T-NF-κB-lucTNF-α (10 ng/mL)Luciferase Activity75
Cytokine Release AssayRAW 264.7 MacrophagesLPS (100 ng/mL)IL-6 ELISA120
Cytokine Release AssayRAW 264.7 MacrophagesLPS (100 ng/mL)TNF-α ELISA150

Table 2: Hypothetical Kinase Inhibition Profile of this compound (at 10 µM)

Kinase TargetPathway InvolvementHypothetical % Inhibition
IKKβNF-κB Pathway45%
JAK2JAK-STAT Pathway30%
STAT3 (pY705)JAK-STAT Pathway25%
p38αMAPK Pathway15%

Experimental Protocols

The following are detailed, generalized protocols that can be adapted to investigate the effects of this compound on key signaling pathways.

Protocol 1: NF-κB Luciferase Reporter Assay

This assay is used to quantify the inhibition of the NF-κB signaling pathway.

Materials:

  • HEK293T or HeLa cells stably expressing an NF-κB-driven luciferase reporter construct.[9][10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound (stock solution in DMSO).

  • TNF-α (Tumor Necrosis Factor-alpha), recombinant human.

  • 96-well white, clear-bottom cell culture plates.

  • Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of 4-FSA in complete medium. Remove the old medium from the cells and add 100 µL of the 4-FSA dilutions. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., BAY 11-7082). Incubate for 1 hour.

  • Stimulation: Add TNF-α to a final concentration of 10 ng/mL to all wells except the unstimulated control wells.

  • Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO2.

  • Lysis and Luminescence Reading: Equilibrate the plate and the luciferase assay reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's instructions.[11] Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Normalize the relative light units (RLUs) to the vehicle control and plot the results as a percentage of inhibition versus the concentration of 4-FSA. Calculate the IC50 value.

Protocol 2: STAT3 Phosphorylation Assay (Western Blot)

This protocol determines if 4-FSA can inhibit the phosphorylation of STAT3, a key event in the JAK-STAT pathway.

Materials:

  • A suitable cell line with an active JAK-STAT pathway (e.g., HeLa, HaCaT, or a cancer cell line with known STAT3 activation).

  • Complete cell culture medium.

  • This compound (stock solution in DMSO).

  • Interleukin-6 (IL-6), recombinant human.

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin.

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours.

  • Pre-treatment: Treat the cells with various concentrations of 4-FSA or vehicle control for 1-2 hours.

  • Stimulation: Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total STAT3 and β-actin for loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-STAT3 signal to total STAT3 and then to the loading control.

Visualizations

Signaling Pathways and Workflows

NF_kB_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/β/γ) TNFR->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Proteasome Proteasome IkB->Proteasome Degraded by Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_n NF-κB Gene_Expression Pro-inflammatory Gene Expression FSA This compound (Hypothesized Target) FSA->IKK_complex Inhibits? NFkB_n->Gene_Expression Induces

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates JAK->Receptor Phosphorylates STAT STAT (monomer) JAK->STAT Phosphorylates STAT_dimer STAT Dimer (pSTAT) STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to STAT_dimer_n pSTAT Dimer Gene_Expression Target Gene Expression FSA This compound (Hypothesized Target) FSA->JAK Inhibits? STAT_dimer_n->Gene_Expression Induces

Caption: Potential inhibition of the JAK-STAT pathway by this compound.

Experimental_Workflow start Start: Select Cell Line (e.g., HEK293T, RAW 264.7) culture Cell Culture & Seeding (e.g., 96-well plate) start->culture treatment Pre-treat with 4-FSA (Dose-response) culture->treatment stimulation Stimulate Pathway (e.g., TNF-α, IL-6) treatment->stimulation assay Perform Assay stimulation->assay luciferase Luciferase Assay (NF-κB Activity) assay->luciferase Pathway Reporter western Western Blot (pSTAT3 Levels) assay->western Protein Phosphorylation elisa ELISA (Cytokine Levels) assay->elisa Secreted Factors analysis Data Analysis (Calculate IC50) luciferase->analysis western->analysis elisa->analysis end Conclusion on 4-FSA Activity analysis->end

Caption: General workflow for in vitro evaluation of this compound.

Conclusion

This compound represents an under-explored molecule with significant potential for biochemical research, particularly in the fields of inflammation and oncology. Its structural similarity to salicylic acid and its characteristics as a molecular fragment suggest that it may modulate key signaling pathways such as NF-κB and JAK-STAT. The protocols and frameworks provided here offer a starting point for researchers to systematically investigate the biological activities of 4-FSA and to unlock its potential as a chemical probe or a lead compound for drug discovery.

References

Troubleshooting & Optimization

Optimizing the Synthesis of 4-Fluorosalicylic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the synthesis of 4-Fluorosalicylic acid, a key intermediate in the pharmaceutical and agrochemical industries. This document offers detailed experimental protocols, troubleshooting advice in a question-and-answer format, and quantitative data to help researchers maximize reaction yield and purity.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, primarily through the Kolbe-Schmitt reaction of m-fluorophenol.

Q1: My yield of this compound is consistently low. What are the most likely causes?

A1: Low yields in the Kolbe-Schmitt synthesis of this compound can stem from several factors:

  • Incomplete Reaction: The Kolbe-Schmitt reaction requires high temperature and pressure to proceed efficiently. Insufficient temperature or pressure will lead to incomplete conversion of the starting material.

  • Presence of Moisture: The phenoxide intermediate is sensitive to moisture. Any water present in the reactants or solvent can lead to the formation of m-fluorophenol as a byproduct, reducing the yield of the desired product.

  • Suboptimal Base: The choice of base is crucial. For the synthesis of the para-isomer (this compound), potassium hydroxide is generally preferred over sodium hydroxide, as it favors the formation of the para-product.

  • Inefficient Carboxylation: The concentration and delivery of carbon dioxide are critical. Insufficient CO₂ pressure will result in a lower carboxylation rate.

  • Side Reactions: At high temperatures, side reactions such as decarboxylation of the product or the formation of other isomers can occur, leading to a lower yield of this compound.

Q2: I am observing the formation of a significant amount of 2-fluoro-6-hydroxybenzoic acid (the ortho isomer). How can I improve the regioselectivity for the desired 4-fluoro isomer?

A2: The regioselectivity of the Kolbe-Schmitt reaction is highly dependent on the reaction conditions and the cation of the phenoxide:

  • Choice of Alkali Metal Hydroxide: As a general trend in the Kolbe-Schmitt reaction, the use of potassium hydroxide favors the formation of the para-isomer (4-hydroxybenzoic acid derivatives), while sodium hydroxide tends to yield the ortho-isomer (salicylic acid derivatives) as the major product. Therefore, to maximize the yield of this compound, potassium hydroxide should be used to form the potassium m-fluorophenoxide intermediate.

  • Temperature Control: Higher reaction temperatures can sometimes favor the formation of the thermodynamically more stable para-isomer. However, excessively high temperatures can also lead to decomposition and other side reactions. Careful optimization of the reaction temperature is necessary.

Q3: The final product after purification is still impure. What are the common impurities and how can I remove them?

A3: Common impurities in the synthesis of this compound include:

  • Unreacted m-fluorophenol: This can be removed by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

  • Isomeric Byproducts: The ortho-isomer (2-fluoro-6-hydroxybenzoic acid) and potentially other isomers may be present. Careful recrystallization is the primary method for separating these isomers.

  • Decarboxylation Products: If the reaction temperature is too high, the desired product can decarboxylate back to m-fluorophenol.

  • Colored Impurities: These can often be removed by treating the crude product solution with activated charcoal before recrystallization.

A general purification procedure involves dissolving the crude product in a minimal amount of hot solvent, treating with charcoal if necessary, filtering the hot solution to remove insoluble impurities, and then allowing the solution to cool slowly to induce crystallization of the pure this compound.

Experimental Protocols

The primary route for the synthesis of this compound is the Kolbe-Schmitt carboxylation of m-fluorophenol.

Synthesis of this compound via Kolbe-Schmitt Reaction

This protocol outlines the general procedure for the carboxylation of m-fluorophenol.

Materials:

  • m-Fluorophenol

  • Potassium hydroxide (KOH)

  • Carbon dioxide (CO₂)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) for acidification

  • Ethanol

  • Water

  • Activated charcoal (optional)

Equipment:

  • High-pressure autoclave

  • Heating and stirring mechanism for the autoclave

  • Apparatus for filtration (e.g., Büchner funnel)

  • Glassware for recrystallization

Procedure:

  • Formation of Potassium m-Fluorophenoxide: In a suitable reaction vessel, dissolve m-fluorophenol in a minimal amount of a suitable solvent (e.g., a high-boiling point ether or an aromatic hydrocarbon). Add a stoichiometric amount of potassium hydroxide. The mixture is heated to remove water and form the anhydrous potassium m-fluorophenoxide salt.

  • Carboxylation: Transfer the anhydrous potassium m-fluorophenoxide to a high-pressure autoclave. Seal the autoclave and purge with an inert gas like nitrogen before introducing carbon dioxide. Heat the autoclave to the desired temperature (typically in the range of 150-200°C) and pressurize with carbon dioxide to a pressure of several atmospheres (e.g., 5-10 atm or higher). Maintain these conditions with vigorous stirring for several hours.

  • Work-up and Isolation: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO₂. The reaction mixture, containing the potassium salt of this compound, is then dissolved in water.

  • Acidification: The aqueous solution is acidified with a strong acid, such as sulfuric acid or hydrochloric acid, to a pH of approximately 1-2. This protonates the carboxylate and hydroxyl groups, causing the this compound to precipitate out of the solution.

  • Purification: The crude this compound is collected by filtration and washed with cold water. For further purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol-water mixture. If the product is colored, the crude material can be dissolved in the hot recrystallization solvent and treated with activated charcoal before hot filtration and subsequent cooling to induce crystallization.

Data Presentation

Optimizing the yield of this compound requires careful control of reaction parameters. The following table summarizes the expected impact of key variables on the reaction outcome based on the principles of the Kolbe-Schmitt reaction.

ParameterConditionExpected Effect on Yield of this compoundRationale
Base Potassium Hydroxide (KOH)Higher YieldFavors the formation of the para-isomer.
Sodium Hydroxide (NaOH)Lower YieldTends to favor the formation of the ortho-isomer.
Temperature 150 - 200 °COptimalBalances reaction rate and minimization of side reactions.
< 150 °CLower YieldIncomplete reaction due to insufficient activation energy.
> 200 °CLower YieldIncreased risk of decarboxylation and other side reactions.
**Pressure (CO₂) **5 - 10 atm (or higher)Higher YieldIncreases the concentration of CO₂ in the reaction medium, driving the carboxylation forward.
< 5 atmLower YieldInsufficient CO₂ for efficient carboxylation.
Moisture Anhydrous conditionsHigher YieldPrevents the hydrolysis of the phenoxide intermediate back to m-fluorophenol.
Presence of waterLower YieldLeads to the formation of m-fluorophenol as a major byproduct.

Visualizations

Experimental Workflow for this compound Synthesis

The following diagram illustrates the key steps in the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start m-Fluorophenol + KOH phenoxide Formation of Potassium m-Fluorophenoxide start->phenoxide carboxylation Carboxylation with CO₂ (High T, High P) phenoxide->carboxylation salt Potassium 4-Fluorosalicylate carboxylation->salt acidification Acidification (H₂SO₄/HCl) salt->acidification filtration1 Filtration acidification->filtration1 crude_product Crude this compound filtration1->crude_product recrystallization Recrystallization (Ethanol/Water) crude_product->recrystallization filtration2 Filtration recrystallization->filtration2 pure_product Pure this compound filtration2->pure_product

Synthesis and Purification Workflow
Troubleshooting Logic for Low Reaction Yield

This diagram provides a logical workflow for diagnosing and addressing low yields in the synthesis of this compound.

troubleshooting_low_yield cluster_solutions Potential Solutions start Low Yield of This compound check_conditions Review Reaction Conditions: - Temperature - Pressure - Reaction Time start->check_conditions check_reagents Analyze Starting Materials: - Purity of m-fluorophenol - Anhydrous conditions - Base selection (KOH vs. NaOH) start->check_reagents check_byproducts Analyze Crude Product: - Presence of ortho-isomer - Unreacted m-fluorophenol start->check_byproducts optimize_conditions Optimize T, P, and time check_conditions->optimize_conditions ensure_anhydrous Ensure anhydrous conditions check_reagents->ensure_anhydrous use_koh Use Potassium Hydroxide check_reagents->use_koh optimize_purification Optimize recrystallization check_byproducts->optimize_purification

Troubleshooting Low Yield

Technical Support Center: Purification of Crude 4-Fluorosalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 4-Fluorosalicylic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this important fluorinated aromatic carboxylic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing explanations for the underlying causes and actionable solutions.

Question: My recrystallization of this compound resulted in a very low yield. What are the potential causes and how can I improve it?

Answer:

Low recovery after recrystallization is a common issue that can often be resolved by carefully optimizing the procedure. Here are the likely culprits and corresponding solutions:

  • Excessive Solvent: The most frequent cause of low yield is using too much solvent to dissolve the crude product.[1] The goal is to create a saturated solution at the solvent's boiling point, not to dissolve it completely at room temperature.

    • Solution: Use a minimal amount of hot solvent. Add the solvent in small portions to the crude this compound while heating and stirring, until the solid just dissolves.[2]

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures.[2] If the compound has significant solubility in the cold solvent, a substantial amount will remain in the mother liquor.

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel.

    • Solution: Ensure all glassware for hot filtration (funnel, filter flask) is pre-heated. You can do this by placing them in a drying oven or by rinsing with hot solvent before filtration.[1]

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals that trap impurities.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, undisturbed. Once at room temperature, you can then place it in an ice bath to maximize crystal formation.[4]

Question: I've purified my this compound, but NMR analysis still shows the presence of impurities. What are my next steps?

Answer:

The presence of persistent impurities after initial purification indicates that a more rigorous or alternative purification strategy is needed.

  • Identify the Impurity: If possible, identify the nature of the impurity from the NMR spectrum. Is it unreacted starting material (e.g., 4-fluorophenol or 4-fluorotoluene)? Or is it a byproduct of the synthesis (e.g., regioisomers)?[5]

  • Employ an Orthogonal Purification Technique:

    • Acid-Base Extraction: If the impurity is neutral or basic, an acid-base extraction is a highly effective method to separate it from the acidic this compound.[6] Dissolve the impure product in an organic solvent like diethyl ether or ethyl acetate and extract with an aqueous base (e.g., sodium bicarbonate solution). The this compound will move into the aqueous layer as its sodium salt, leaving neutral impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.

    • Column Chromatography: For impurities with similar acidity but different polarity, column chromatography is the method of choice.[7] Given that this compound is a polar, acidic compound, it will adhere strongly to silica gel.[4]

      • Protocol: A typical mobile phase would be a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate, with a small amount of acetic or formic acid to improve peak shape and reduce tailing.[7]

  • Repeat the Purification: Sometimes, a second recrystallization is sufficient to remove trace impurities.

Question: During recrystallization, my this compound is "oiling out" instead of forming crystals. How can I resolve this?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[8] This is often due to a supersaturated solution or an inappropriate solvent.

  • Reduce the Saturation: The solution may be too concentrated.

    • Solution: Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.[8]

  • Change the Solvent System: The boiling point of your solvent might be too high.

    • Solution: Switch to a lower-boiling point solvent or a mixed solvent system. For instance, if you are using water (boiling point 100°C), and your crude product has a depressed melting point, it might be oiling out. Using an ethanol/water mixture could circumvent this.

  • Induce Crystallization:

    • Solution: Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Alternatively, add a seed crystal of pure this compound if available.[4]

Frequently Asked Questions (FAQs)

What are the common impurities in crude this compound?

The impurities will largely depend on the synthetic route used.

  • From 4-fluorophenol (via Kolbe-Schmitt reaction):

    • Unreacted 4-fluorophenol.

    • 4-Hydroxyisophthalic acid (from dicarboxylation).

    • Para-isomer (2-hydroxy-5-fluorobenzoic acid), although the ortho-isomer is generally favored.[9][10]

  • From 4-fluorotoluene:

    • Unreacted 4-fluorotoluene.[2]

    • Partially oxidized intermediates.

What is a good starting solvent system for the recrystallization of this compound?

A mixture of ethanol and water is a good starting point.[3] this compound is likely soluble in hot ethanol and less soluble in water. You can dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy (the cloud point), then add a drop or two of hot ethanol to redissolve the precipitate and allow it to cool slowly.[11]

What are the key safety precautions when handling this compound?

This compound is an irritant. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including:

  • Safety goggles

  • Gloves

  • Lab coat

  • Use a dust mask (N95) when handling the solid powder.

It can cause skin and eye irritation, as well as respiratory irritation.

How can I monitor the purity of my this compound during purification?

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of a purification.[12]

    • Stationary Phase: Silica gel plates.[12]

    • Mobile Phase: A mixture of a non-polar and a polar solvent, such as hexanes:ethyl acetate or dichloromethane:methanol, often with a small amount of acetic acid to ensure the carboxylic acid is protonated and runs as a single spot. A good starting ratio would be 7:3 hexanes:ethyl acetate with 1% acetic acid.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment, HPLC is the preferred method.[13]

    • Column: A reversed-phase C18 column is typically used for salicylic acid and its derivatives.[14]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at acidic pH) and an organic solvent like acetonitrile or methanol.[7]

  • Melting Point: A sharp melting point close to the literature value (around 170 °C with decomposition) is a good indicator of purity. Impurities will typically broaden and depress the melting point range.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Heat the solution to boiling.

  • Add hot water dropwise until the solution becomes persistently cloudy.

  • Add a few drops of hot ethanol to make the solution clear again.

  • If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes. Note: Do not use charcoal if you suspect phenolic impurities, as it can react with them.[1]

  • If charcoal was used, perform a hot filtration to remove it.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold water.

  • Dry the crystals in a vacuum oven.

Protocol 2: Acid-Base Extraction
  • Dissolve the crude this compound in diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate solution.

  • Stopper the funnel and shake vigorously, venting frequently to release the pressure from the evolved CO2 gas.

  • Allow the layers to separate. The top layer is the organic phase, and the bottom is the aqueous phase.

  • Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times, combining the aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (test with pH paper) and no more precipitate forms.

  • Collect the precipitated pure this compound by vacuum filtration.

  • Wash the solid with a small amount of cold water.

  • Dry the product.

Data Presentation

Purification TechniqueKey ParametersExpected PurityAdvantagesDisadvantages
Recrystallization Solvent choice, cooling rate>98% (if impurities have different solubility)Simple, cost-effectiveCan have lower yield, may not remove all impurities
Acid-Base Extraction Choice of base (e.g., NaHCO3, NaOH)>99% (for neutral/basic impurities)Highly effective for separating acids from other functional groupsRequires use of two immiscible solvents, can be time-consuming
Column Chromatography Stationary phase (e.g., silica gel), mobile phase>99%Can separate compounds with very similar propertiesMore complex, requires more solvent and time
Sublimation Temperature, pressure>99% (for non-volatile impurities)Can yield very pure product, solvent-freeOnly applicable to compounds that sublime, may not be suitable for large scale

Visualizations

PurificationWorkflow start Crude this compound recrystallization Recrystallization (e.g., Ethanol/Water) start->recrystallization purity_check1 Purity Check (TLC, Melting Point) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product Purity > 98% acid_base Acid-Base Extraction purity_check1->acid_base Purity < 98% (Neutral/Basic Impurities Suspected) chromatography Column Chromatography purity_check1->chromatography Purity < 98% (Acidic Impurities Suspected) purity_check2 Purity Check acid_base->purity_check2 purity_check2->pure_product Purity > 99% purity_check2->chromatography Purity < 99% (Acidic Impurities Suspected) purity_check3 Purity Check chromatography->purity_check3 purity_check3->pure_product Purity > 99%

Caption: Decision workflow for purifying crude this compound.

AcidBaseExtraction cluster_0 Separatory Funnel cluster_1 Layers Separate Crude Product\n(in Ether) Crude Product (in Ether) Add NaHCO3 (aq) Add NaHCO3 (aq) Crude Product\n(in Ether)->Add NaHCO3 (aq) Shake & Vent Shake & Vent Add NaHCO3 (aq)->Shake & Vent Organic Layer\n(Neutral Impurities) Organic Layer (Neutral Impurities) Shake & Vent->Organic Layer\n(Neutral Impurities) Aqueous Layer\n(Sodium 4-Fluorosalicylate) Aqueous Layer (Sodium 4-Fluorosalicylate) Shake & Vent->Aqueous Layer\n(Sodium 4-Fluorosalicylate) Aqueous Layer Aqueous Layer Aqueous Layer\n(Sodium 4-Fluorosalicylate)->Aqueous Layer Acidify (HCl) Acidify (HCl) Aqueous Layer->Acidify (HCl) Isolate Pure Product\n(Precipitate) Pure Product (Precipitate) Acidify (HCl)->Pure Product\n(Precipitate)

Caption: Mechanism of purification by acid-base extraction.

References

Identifying common byproducts in 4-Fluorosalicylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the synthesis of 4-Fluorosalicylic acid, focusing on the identification and management of common byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially significant method for synthesizing this compound is the Kolbe-Schmitt reaction.[1][2][3] This process involves the carboxylation of a phenoxide, in this case, potassium 3-fluorophenoxide, with carbon dioxide under elevated temperature and pressure.[1][4]

Q2: What are the primary reactants for this synthesis?

A2: The key starting materials are 3-fluorophenol (m-fluorophenol), a strong base such as potassium hydroxide (KOH), and carbon dioxide (CO₂).[4][5] An acid, typically a strong mineral acid like sulfuric acid or hydrochloric acid, is used in the final step for acidification.[1]

Q3: What is the main byproduct I should expect in the synthesis of this compound?

A3: The principal byproduct is the isomeric 6-Fluorosalicylic acid. The formation of this isomer is a result of the carboxylation occurring at the ortho position relative to the hydroxyl group of the 3-fluorophenol, whereas the desired this compound is the result of para-carboxylation.

Q4: How can I influence the product distribution to favor the desired this compound?

A4: The regioselectivity of the Kolbe-Schmitt reaction is highly dependent on the reaction conditions. To favor the formation of the para-isomer (this compound), the use of potassium hydroxide as the base is recommended.[1][2][4] Additionally, higher reaction temperatures generally favor the formation of the thermodynamically more stable para-product. Conversely, using sodium hydroxide tends to favor the formation of the ortho-isomer (6-Fluorosalicylic acid).[2][5]

Q5: Are there any other significant byproducts to be aware of?

A5: Besides the isomeric 6-Fluorosalicylic acid, other potential impurities can include:

  • Unreacted 3-fluorophenol: Incomplete reaction can lead to the presence of the starting material in the final product.

  • Decarboxylation products: Under harsh thermal conditions, the salicylic acid products can potentially decarboxylate to reform fluorophenols.

  • Dicarboxylic acids: Although less common, over-carboxylation can lead to the formation of dihydroxybenzoic acids.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Presence of water in the reactants or reaction vessel.[4] - Insufficient pressure of carbon dioxide. - Reaction temperature is too low. - Incomplete formation of the potassium phenoxide.- Ensure all reactants and glassware are thoroughly dried before use. - Maintain a high pressure of CO₂ (typically 100 atm or higher) throughout the reaction.[1] - Optimize the reaction temperature; higher temperatures often favor the para-isomer. - Ensure a stoichiometric amount or slight excess of potassium hydroxide is used and that it has fully reacted with the 3-fluorophenol.
High Percentage of 6-Fluorosalicylic Acid Isomer - Use of sodium hydroxide instead of potassium hydroxide. - Reaction temperature is too low.- Utilize potassium hydroxide as the base to direct the carboxylation to the para position.[1][2][4] - Increase the reaction temperature, as this generally favors the formation of the 4-isomer.
Presence of Unreacted 3-Fluorophenol - Insufficient reaction time. - Low CO₂ pressure. - Poor mixing.- Extend the reaction time to ensure complete consumption of the starting material. - Ensure the CO₂ pressure is maintained at the recommended level throughout the reaction. - Employ efficient stirring to ensure good contact between the solid phenoxide and gaseous CO₂.
Product is discolored - Oxidation of the phenoxide or product. - Presence of impurities from starting materials.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) before introducing CO₂. - Use high-purity starting materials. - The crude product can be purified by recrystallization, often with the use of decolorizing charcoal.

Quantitative Data on Byproduct Formation

While specific quantitative data for the carboxylation of 3-fluorophenol is not widely published, the general principles of the Kolbe-Schmitt reaction provide guidance. The ratio of this compound to 6-Fluorosalicylic acid is the primary determinant of product purity.

Parameter Effect on 4-FSA : 6-FSA Ratio Typical Observation
Alkali Metal Cation K⁺ significantly favors the formation of 4-FSA. Na⁺ favors 6-FSA.The use of KOH is crucial for maximizing the yield of the desired product.[1][2][4]
Temperature Higher temperatures generally increase the proportion of the 4-FSA isomer.A balance must be struck to avoid thermal decomposition.
Pressure Sufficient CO₂ pressure is necessary for efficient carboxylation but has a less pronounced effect on the isomer ratio compared to the cation and temperature.

Experimental Protocols

Key Experiment: Synthesis of this compound via Kolbe-Schmitt Reaction

This protocol is a representative procedure based on the principles of the Kolbe-Schmitt reaction adapted for the synthesis of this compound.

Materials:

  • 3-Fluorophenol

  • Potassium Hydroxide (KOH)

  • Carbon Dioxide (high purity)

  • Sulfuric Acid (concentrated)

  • Anhydrous Toluene (or another suitable high-boiling inert solvent)

  • High-pressure autoclave with stirring mechanism

Procedure:

  • Preparation of Potassium 3-Fluorophenoxide:

    • In a round-bottom flask, dissolve a specific molar quantity of 3-fluorophenol in anhydrous toluene.

    • Under an inert atmosphere (e.g., nitrogen), cautiously add an equimolar amount of finely powdered potassium hydroxide.

    • Heat the mixture to reflux with vigorous stirring to facilitate the formation of the potassium salt. The water formed during this reaction should be removed azeotropically using a Dean-Stark apparatus.

    • Once the water removal is complete, the toluene is removed under vacuum to yield the dry potassium 3-fluorophenoxide powder.

  • Carboxylation:

    • Transfer the dry potassium 3-fluorophenoxide to a high-pressure autoclave.

    • Seal the autoclave and purge it with nitrogen gas before introducing carbon dioxide.

    • Pressurize the autoclave with carbon dioxide to approximately 100 atm.[1]

    • Heat the autoclave to 150-200°C with continuous stirring.

    • Maintain these conditions for several hours to ensure the completion of the reaction.

  • Work-up and Isolation:

    • After the reaction period, cool the autoclave to room temperature and carefully vent the excess CO₂ pressure.

    • Dissolve the solid product in water.

    • Transfer the aqueous solution to a beaker and cool it in an ice bath.

    • Slowly acidify the solution with concentrated sulfuric acid to a pH of approximately 2. This will precipitate the crude this compound.

    • Collect the precipitate by vacuum filtration and wash it with cold water.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. The use of decolorizing charcoal may be necessary to remove colored impurities.

    • Dry the purified crystals under vacuum.

Visualizations

Byproduct_Formation_Pathway 3-Fluorophenol 3-Fluorophenol Potassium 3-Fluorophenoxide Potassium 3-Fluorophenoxide 3-Fluorophenol->Potassium 3-Fluorophenoxide + KOH This compound (Desired Product) This compound (Desired Product) Potassium 3-Fluorophenoxide->this compound (Desired Product) + CO2 (para-attack) 6-Fluorosalicylic Acid (Isomeric Byproduct) 6-Fluorosalicylic Acid (Isomeric Byproduct) Potassium 3-Fluorophenoxide->6-Fluorosalicylic Acid (Isomeric Byproduct) + CO2 (ortho-attack) Unreacted 3-Fluorophenol Unreacted 3-Fluorophenol Potassium 3-Fluorophenoxide->Unreacted 3-Fluorophenol Incomplete Reaction Decarboxylation Decarboxylation This compound (Desired Product)->Decarboxylation High Temp. 6-Fluorosalicylic Acid (Isomeric Byproduct)->Decarboxylation High Temp. Decarboxylation->3-Fluorophenol - CO2

Caption: Potential reaction pathways in the synthesis of this compound.

Troubleshooting_Logic cluster_symptoms Observed Issues cluster_causes Potential Causes cluster_solutions Corrective Actions Low Yield Low Yield Moisture Moisture Low Yield->Moisture Suboptimal Temp/Pressure Suboptimal Temp/Pressure Low Yield->Suboptimal Temp/Pressure High Isomer Content High Isomer Content Incorrect Base Incorrect Base High Isomer Content->Incorrect Base High Isomer Content->Suboptimal Temp/Pressure Starting Material Present Starting Material Present Starting Material Present->Suboptimal Temp/Pressure Insufficient Reaction Time Insufficient Reaction Time Starting Material Present->Insufficient Reaction Time Dry Reactants/Glassware Dry Reactants/Glassware Moisture->Dry Reactants/Glassware Use KOH Use KOH Incorrect Base->Use KOH Optimize Conditions Optimize Conditions Suboptimal Temp/Pressure->Optimize Conditions Increase Reaction Time Increase Reaction Time Insufficient Reaction Time->Increase Reaction Time

Caption: Troubleshooting flowchart for this compound synthesis.

References

Technical Support Center: Troubleshooting Low Yields in Fluorination Reactions of Salicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fluorination of salicylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the direct electrophilic fluorination of salicylic acid. Low yields and poor regioselectivity are common hurdles in this reaction, and this guide aims to provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why is the direct fluorination of salicylic acid challenging?

A1: The direct fluorination of salicylic acid presents a significant challenge due to the competing electronic effects of the hydroxyl (-OH) and carboxylic acid (-COOH) groups on the aromatic ring. The hydroxyl group is an activating, ortho, para-director, while the carboxylic acid group is a deactivating, meta-director. This often leads to a mixture of constitutional isomers and a decrease in the overall reaction rate.[1][2] Furthermore, the electron-rich phenol ring is susceptible to oxidation by strong electrophilic fluorinating agents.[3]

Q2: Which are the major and minor isomeric products expected from the direct fluorination of salicylic acid?

A2: Based on the principles of electrophilic aromatic substitution, the powerful ortho, para-directing hydroxyl group is expected to have a dominant influence over the meta-directing carboxylic acid group.[1] Therefore, the major products are typically 5-fluorosalicylic acid and 3-fluorosalicylic acid, resulting from substitution at the para and ortho positions relative to the hydroxyl group, respectively. Other isomers are generally formed in minor quantities.

Q3: What are the most common electrophilic fluorinating reagents for this type of reaction?

A3: N-F reagents are the most common class of electrophilic fluorinating agents.[4] For the fluorination of aromatic compounds like salicylic acid, Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are widely used due to their relative stability, commercial availability, and effectiveness.[4][5]

Q4: Can protecting groups be used to improve the yield and selectivity of the reaction?

A4: Yes, a protecting group strategy can potentially improve the outcome of the fluorination. Protecting the more activating hydroxyl group, for instance as a methyl ether (to form methyl salicylate), can alter the directing group effects and may lead to a more selective reaction. Alternatively, protecting the carboxylic acid group as an ester could prevent potential side reactions. However, the addition and subsequent removal of protecting groups adds steps to the overall synthesis.[6][7]

Q5: How can I separate the different isomers of fluorinated salicylic acid?

A5: The separation of constitutional isomers like 3-fluorosalicylic acid and 5-fluorosalicylic acid can be challenging due to their similar physical properties. Techniques such as fractional crystallization, leveraging slight differences in solubility, or chromatographic methods like High-Performance Liquid Chromatography (HPLC) are often employed.[8][9]

Troubleshooting Guide for Low Yields

Low yields in the fluorination of salicylic acid can stem from several factors. The following guide provides a systematic approach to identify and resolve these issues.

Problem 1: Low or No Conversion of Salicylic Acid
Potential Cause Recommended Solution Explanation
Inactive Fluorinating Reagent Use a fresh batch of the fluorinating reagent. Ensure proper storage under anhydrous conditions.Many N-F reagents are sensitive to moisture and can decompose over time, leading to a loss of reactivity.[10]
Sub-optimal Reaction Temperature Gradually increase the reaction temperature in small increments.The deactivating effect of the carboxylic acid group may require higher activation energy. However, be cautious as excessive heat can lead to decomposition and byproduct formation.[10]
Inappropriate Solvent Screen a range of anhydrous, non-nucleophilic solvents such as acetonitrile, dichloromethane, or ethyl acetate.The polarity of the solvent can influence the stability of the reaction intermediates and the reactivity of the fluorinating agent.[10][11]
Insufficient Reagent Equivalents Increase the molar equivalents of the fluorinating reagent relative to the salicylic acid.Due to the deactivated nature of the ring and potential for the reagent to be consumed in side reactions, a larger excess of the fluorinating agent may be necessary.
Problem 2: Formation of Multiple Products and Low Regioselectivity
Potential Cause Recommended Solution Explanation
Competing Directing Group Effects Employ a protecting group strategy. For example, convert salicylic acid to methyl salicylate before fluorination.The -OH and -COOH groups direct to different positions. Protecting the hydroxyl group can simplify the directing effects and improve selectivity.[6]
Steric Hindrance Consider a different fluorinating reagent.Some fluorinating reagents are bulkier than others, which can influence the accessibility of the ortho positions.
Reaction Temperature Too High Lower the reaction temperature.Higher temperatures can sometimes reduce the selectivity of electrophilic aromatic substitutions by providing enough energy to overcome the activation barriers for the formation of less-favored isomers.[10]
Problem 3: Formation of Byproducts and Decomposition
Potential Cause Recommended Solution Explanation
Oxidation of the Phenol Ring Use a milder fluorinating reagent or lower the reaction temperature.Phenols are susceptible to oxidation by strong electrophiles. Selectfluor® can also act as an oxidant.[3]
Dearomatization Optimize solvent and temperature.A common side reaction for phenols is dearomatization, leading to the formation of fluorinated cyclohexadienones.[12]
Reaction with Carboxylic Acid Protect the carboxylic acid group as an ester.While less common with N-F reagents, some highly reactive species could potentially react with the carboxylic acid moiety.

Experimental Protocols

Representative Protocol for Direct Fluorination of Salicylic Acid with Selectfluor®

This is a general protocol based on the fluorination of phenol derivatives and should be optimized for salicylic acid.

  • Preparation: In a fume hood, add salicylic acid (1.0 eq) to a flask containing a stir bar and an anhydrous solvent (e.g., acetonitrile, 0.1 M).

  • Reagent Addition: Add Selectfluor® (1.1 - 2.0 eq) to the solution in portions at room temperature.

  • Reaction: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to separate the isomers.

Visualizing Reaction Pathways and Troubleshooting

Electrophilic Aromatic Substitution of Salicylic Acid

The following diagram illustrates the directing effects of the hydroxyl and carboxylic acid groups on salicylic acid during electrophilic fluorination.

G cluster_0 Directing Effects on Salicylic Acid Salicylic_Acid Salicylic Acid (-OH: ortho, para-director) (-COOH: meta-director) Ortho_Para Ortho/Para Positions (Activated) Salicylic_Acid->Ortho_Para -OH group Meta Meta Positions (Deactivated) Salicylic_Acid->Meta -COOH group

Caption: Directing effects of functional groups on salicylic acid.

General Experimental Workflow for Fluorination

This workflow outlines the key steps in a typical fluorination experiment.

G Start Start: Salicylic Acid Reaction Fluorination Reaction (e.g., Selectfluor® in Acetonitrile) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up & Extraction Monitoring->Workup Reaction Complete Purification Purification (Chromatography/Recrystallization) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End Isolated Product(s) Analysis->End

Caption: General experimental workflow for fluorination.

Troubleshooting Logic for Low Yield

This diagram provides a logical flow for troubleshooting low yields in your fluorination reaction.

G Start Low Yield Observed Check_Conversion Check Starting Material Conversion Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Yes Good_Conversion Good Conversion Check_Conversion->Good_Conversion No Troubleshoot_Reaction Troubleshoot Reaction: - Reagent Activity - Temperature - Solvent Low_Conversion->Troubleshoot_Reaction Troubleshoot_Selectivity Troubleshoot Selectivity/Byproducts: - Lower Temperature - Protecting Groups - Milder Reagent Good_Conversion->Troubleshoot_Selectivity Optimize_Purification Optimize Purification: - Different Method - Check for Product Loss Good_Conversion->Optimize_Purification

Caption: Troubleshooting logic for low reaction yield.

References

How to improve the solubility of 4-Fluorosalicylic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 4-Fluorosalicylic acid in aqueous solutions.

Troubleshooting Guide

Issue: this compound is not dissolving in water.

When encountering solubility issues with this compound, a systematic approach can help identify the optimal dissolution method. The following workflow provides a step-by-step guide to troubleshooting poor aqueous solubility.

G cluster_0 Troubleshooting Workflow for this compound Solubility start Start: Poor solubility of This compound in water ph_adjustment Attempt 1: pH Adjustment (Increase pH > pKa) start->ph_adjustment cosolvent Attempt 2: Use of Co-solvents (e.g., Ethanol, Propylene Glycol) ph_adjustment->cosolvent Insoluble success Success: Solubilized Solution ph_adjustment->success Soluble? complexation Attempt 3: Complexation (e.g., with Cyclodextrins) cosolvent->complexation Insoluble cosolvent->success Soluble? salt_formation Attempt 4: Salt Formation (Formulate as a salt) complexation->salt_formation Insoluble complexation->success Soluble? salt_formation->success Soluble? failure Further optimization needed (e.g., combination of methods, particle size reduction) salt_formation->failure Insoluble

Caption: Troubleshooting workflow for solubilizing this compound.

Frequently Asked Questions (FAQs)

1. What is the expected aqueous solubility of this compound?

The aqueous solubility of this compound is expected to be low, similar to its parent compound, salicylic acid. Salicylic acid has a reported solubility of approximately 2.24 g/L in water at 25°C. The fluorine substitution may slightly alter this value. For practical purposes, consider it poorly soluble in neutral aqueous solutions.

2. How does pH affect the solubility of this compound?

3. What are the most common methods to improve the solubility of this compound?

The most common and effective methods for increasing the solubility of this compound in aqueous solutions include:

  • pH Adjustment: Increasing the pH of the solution to deprotonate the carboxylic acid.

  • Salt Formation: Using the salt form of the compound (e.g., sodium 4-fluorosalicylate) can significantly improve solubility.

  • Co-solvents: Adding a water-miscible organic solvent can increase solubility.

  • Complexation: Using complexing agents like cyclodextrins to form inclusion complexes.

4. Which co-solvents are effective for dissolving this compound?

Commonly used co-solvents for poorly soluble acids include:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol (PEG), such as PEG 400

  • Glycerin

The choice of co-solvent will depend on the specific application and desired concentration. It is advisable to start with a small percentage of the co-solvent and gradually increase it until the desired solubility is achieved, while considering the potential for precipitation upon further dilution with an aqueous medium.

5. Can I use cyclodextrins to improve the solubility of this compound?

Yes, cyclodextrins can be effective in improving the solubility of poorly soluble compounds like this compound. Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate the non-polar part of the this compound molecule, forming an inclusion complex that is more soluble in water. Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.

6. Is it better to use the salt form of this compound?

For many applications, particularly in drug formulation, using a salt form is a highly effective method to increase both solubility and dissolution rate.[1] The sodium or potassium salt of this compound would be significantly more water-soluble than the free acid form.

7. What are the potential challenges when trying to dissolve this compound?

  • Precipitation upon pH change: If you dissolve this compound at a high pH and then lower the pH, it may precipitate out of solution.

  • Co-solvent limitations: High concentrations of organic co-solvents may not be suitable for all applications, especially in biological systems. Also, dilution of a co-solvent system with water can lead to precipitation.

  • Complexation efficiency: The degree of solubility enhancement with cyclodextrins depends on the binding affinity between the host and guest molecules.

  • Stability: The chosen solubilization method should not negatively impact the chemical stability of this compound.

Quantitative Data

Due to the limited availability of specific experimental data for this compound in the public domain, the following table provides an estimation of solubility based on the known behavior of salicylic acid and general principles of solubility enhancement. These values should be experimentally verified.

ConditionSolvent SystemEstimated Solubility of this compound (mg/mL)Notes
pH Adjustment
pH 2.0Aqueous Buffer< 2Below the pKa, the compound is primarily in its less soluble, protonated form.
pH 7.4Aqueous Buffer (e.g., PBS)> 10 (as the salt)Above the pKa, the compound is deprotonated and significantly more soluble.
Co-solvents
20% Ethanol in WaterAqueous SolutionLikely > 5Ethanol can significantly increase the solubility of salicylic acid derivatives.
20% Propylene Glycol in WaterAqueous SolutionLikely > 5Propylene glycol is a common co-solvent for increasing the solubility of acidic compounds.
Complexation
10% w/v HP-β-CyclodextrinAqueous SolutionPotentially > 10The degree of enhancement depends on the formation constant of the inclusion complex.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

Objective: To determine the effect of pH on the solubility of this compound and to prepare a stock solution at a desired concentration.

Materials:

  • This compound

  • Deionized water

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Hydrochloric Acid (HCl) solution

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks

Procedure:

  • Prepare a slurry: Add a known excess amount of this compound to a specific volume of deionized water in a beaker with a stir bar (e.g., 10 mg/mL).

  • Initial pH measurement: Measure the initial pH of the slurry. It will be acidic.

  • Titration with base: Slowly add 0.1 M NaOH dropwise while continuously stirring and monitoring the pH.

  • Observe dissolution: Note the pH at which the this compound completely dissolves. This will be above its pKa.

  • Preparation of a stock solution:

    • To prepare a stock solution of a specific concentration (e.g., 5 mg/mL), weigh the required amount of this compound and add it to a volumetric flask containing approximately 80% of the final volume of deionized water.

    • While stirring, add 0.1 M NaOH dropwise until the solid dissolves completely.

    • Adjust the final volume with deionized water.

    • Measure and record the final pH of the solution.

Note: Be cautious of potential hydrolysis or degradation at very high pH values over extended periods.

Protocol 2: Solubilization using a Co-solvent

Objective: To increase the solubility of this compound using a water-miscible organic co-solvent.

Materials:

  • This compound

  • Deionized water

  • Ethanol (or Propylene Glycol, PEG 400)

  • Stir plate and stir bar

  • Volumetric flasks

Procedure:

  • Prepare co-solvent mixtures: Prepare a series of co-solvent/water mixtures in different ratios (e.g., 10:90, 20:80, 50:50 v/v of ethanol:water).

  • Determine solubility:

    • Add an excess amount of this compound to a known volume of each co-solvent mixture.

    • Stir the mixtures at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.

    • Filter the saturated solutions to remove undissolved solid.

    • Determine the concentration of this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Preparation of a stock solution:

    • Based on the solubility data, select a co-solvent ratio that achieves the desired concentration.

    • To prepare a stock solution, first dissolve the this compound in the co-solvent, and then slowly add water with stirring to reach the final desired volume and co-solvent ratio.

Protocol 3: Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To enhance the aqueous solubility of this compound through inclusion complexation with HP-β-CD.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Stir plate and stir bar

  • Analytical balance

  • Filtration apparatus

Procedure:

  • Prepare HP-β-CD solution: Prepare an aqueous solution of HP-β-CD at a desired concentration (e.g., 10% w/v).

  • Add this compound: Add an excess amount of this compound to the HP-β-CD solution.

  • Equilibrate: Stir the mixture at room temperature for 24-48 hours to ensure the formation of the inclusion complex and to reach equilibrium.

  • Separate undissolved solid: Filter the solution to remove any undissolved this compound.

  • Determine concentration: Analyze the filtrate to determine the concentration of dissolved this compound using a validated analytical method.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical relationship between the physicochemical properties of this compound and the strategies for enhancing its solubility.

G cluster_1 Solubility Enhancement Strategies for this compound cluster_props Physicochemical Properties cluster_strats Solubilization Strategies FSA This compound (Poorly Water-Soluble) pKa Acidic pKa (Carboxylic Acid Group) FSA->pKa hydrophobicity Hydrophobic Aromatic Ring FSA->hydrophobicity pH_adjust pH Adjustment (Deprotonation) pKa->pH_adjust salt_form Salt Formation pKa->salt_form cosolvency Co-solvency hydrophobicity->cosolvency complex Complexation (e.g., Cyclodextrins) hydrophobicity->complex solubilized_FSA Solubilized This compound pH_adjust->solubilized_FSA salt_form->solubilized_FSA cosolvency->solubilized_FSA complex->solubilized_FSA

Caption: Relationship between properties and solubility strategies.

References

Stability of 4-Fluorosalicylic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-Fluorosalicylic acid under various pH conditions. The information herein is designed to help troubleshoot common issues and answer frequently asked questions encountered during experimental work.

Disclaimer: Specific quantitative stability data for this compound across a range of pH values is not extensively available in published literature. The information provided is based on the known chemical properties of salicylic acid and related phenolic compounds, as well as general principles of chemical stability.

Frequently Asked Questions (FAQs)

Q1: What are the visual signs of this compound degradation in solution?

A: Degradation of this compound can manifest as a noticeable color change, typically a yellowing or browning of the solution. This is often due to oxidation of the phenolic hydroxyl group. You may also observe the formation of a precipitate if the degradation products are less soluble than the parent compound under the storage conditions.

Q2: How should I prepare and store aqueous solutions of this compound to maximize stability?

A: For maximum stability, it is recommended to prepare solutions fresh for each experiment. If storage is necessary, solutions should be kept at refrigerated temperatures (2-8°C) and protected from light by using amber vials or wrapping the container in foil. To prevent oxidative degradation, using deoxygenated solvents and purging the container headspace with an inert gas like nitrogen or argon can be beneficial.

Q3: My this compound is precipitating out of my neutral pH buffer. What is happening?

A: this compound, like salicylic acid, has limited solubility in neutral aqueous solutions. The precipitation is likely due to the concentration of the compound exceeding its solubility limit at that specific pH and temperature. Consider lowering the concentration or adjusting the pH. Solubility generally increases in more alkaline conditions due to the deprotonation of the carboxylic acid and phenolic hydroxyl groups, but this may also increase the rate of degradation.

Q4: At what pH conditions is this compound expected to be least stable?

A: While specific data is lacking, based on the structure of salicylic acid, this compound is likely susceptible to degradation under both strongly acidic and alkaline conditions. Alkaline conditions can accelerate oxidative degradation of the phenol group. Strongly acidic conditions, especially at elevated temperatures, may promote decarboxylation.

Q5: Can I use a co-solvent to improve the solubility and stability of this compound?

A: Yes, using a water-miscible organic co-solvent such as ethanol, methanol, or acetonitrile can improve the solubility of this compound. However, the choice of co-solvent must be compatible with your experimental system. It is important to first verify that the co-solvent does not interfere with your assay or introduce its own stability issues.

Troubleshooting Guides

Issue 1: Unexpected Color Change in Solution
  • Observation: A freshly prepared, colorless solution of this compound turns yellow or brown over time.

  • Potential Cause: This indicates oxidative degradation. This process can be accelerated by exposure to light, atmospheric oxygen, high pH, and the presence of trace metal ions.

  • Troubleshooting Workflow:

G start Color Change Observed check_purity 1. Confirm Purity of Starting Material start->check_purity prepare_fresh 2. Prepare a Fresh Solution check_purity->prepare_fresh If pure protect_light 3. Protect from Light (Use Amber Vials) prepare_fresh->protect_light deoxygenate 4. Deoxygenate Solvent (Purge with N2 or Ar) protect_light->deoxygenate add_chelator 5. Consider Chelating Agent (e.g., EDTA) if Metal Contamination is Suspected deoxygenate->add_chelator analyze 6. Analyze for Degradants (Use Stability-Indicating HPLC) add_chelator->analyze end Problem Resolved analyze->end If stability is achieved

Caption: Troubleshooting workflow for solution discoloration.

Issue 2: Inconsistent Results in Biological or Chemical Assays
  • Observation: Potency or activity of the this compound solution appears to decrease over the course of an experiment or between experiments using the same stock solution.

  • Potential Cause: The compound is likely degrading in the assay medium due to pH, temperature, or interactions with other components.

  • Troubleshooting Steps:

    • Confirm Degradation: Use a stability-indicating analytical method, such as the HPLC protocol detailed below, to quantify the concentration of this compound in your assay medium over time.

    • Evaluate pH of Medium: Measure the pH of your final assay solution. If it is in a range that could promote degradation (e.g., alkaline), consider if the pH can be adjusted without compromising the assay.

    • Prepare Fresh Dilutions: Prepare final dilutions for your assay from a freshly made stock solution immediately before use. Avoid storing the compound in its final, diluted form in the assay buffer for extended periods.

    • Run Time-Course Stability: Spike this compound into your blank assay medium. Aliquot and analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) under the exact conditions of your experiment (temperature, light exposure) to determine its stability profile.

Data Presentation

As there is no readily available quantitative data on the stability of this compound at different pH values, the following table is provided as a template for researchers to record their own findings from a forced degradation study.

Table 1: Example Data Table for pH Stability Study of this compound

pH of BufferTemperature (°C)Time (hours)Initial Concentration (µg/mL)Measured Concentration (µg/mL)% RemainingObservations (e.g., color change)
2.0400100.0100.0100.0Colorless
2.04024100.0
2.04048100.0
7.0400100.0100.0100.0Colorless
7.04024100.0
7.04048100.0
9.0400100.0100.0100.0Colorless
9.04024100.0
9.04048100.0

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol is adapted from validated methods for salicylic acid and is designed to separate the parent compound from potential degradation products.[1][2][3]

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Phosphoric acid or trifluoroacetic acid.

  • Phosphate buffer.

  • This compound reference standard.

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and methanol in an 80:20 v/v ratio.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.[2]

  • Injection Volume: 20 µL.

3. Solution Preparation:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 5-30 µg/mL using the mobile phase.[2]

4. Forced Degradation Study Workflow:

G cluster_stress Apply Stress Conditions start Prepare Stock Solution of this compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) oxidation Oxidation (e.g., 3% H2O2, RT) thermal Thermal Stress (e.g., 80°C, Solid State) photolytic Photolytic Stress (ICH Q1B Light Source) sample Sample at Time Points (e.g., 0, 4, 8, 24h) acid->sample base->sample oxidation->sample thermal->sample photolytic->sample neutralize Neutralize Acid/Base Samples sample->neutralize dilute Dilute to Working Concentration neutralize->dilute analyze Analyze by HPLC-UV dilute->analyze evaluate Evaluate Chromatograms (Peak Purity, Degradant Peaks) analyze->evaluate

Caption: Experimental workflow for a forced degradation study.

5. Analysis and Evaluation:

  • Inject the prepared samples into the HPLC system.

  • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

  • The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent peak.

  • Calculate the percentage of remaining this compound at each time point under each stress condition to determine its stability profile.

References

Technical Support Center: Refining Reaction Conditions for Coupling Reactions with 4-Fluorosalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in refining reaction conditions for palladium-catalyzed cross-coupling reactions involving 4-Fluorosalicylic acid, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

General Considerations for this compound

This compound presents unique challenges in cross-coupling reactions due to the presence of three key functional groups: a carboxylic acid, a hydroxyl group, and a fluorine atom. These groups can influence the reactivity of the aromatic ring, chelate to the metal catalyst, and potentially lead to undesired side reactions. Careful consideration of reaction parameters is crucial for success.

A primary concern is the thermal stability of this compound, which can undergo decarboxylation at elevated temperatures, typically starting around 170-200°C, to form 3-fluorophenol.[1][2] This side reaction can be minimized by employing milder reaction conditions whenever possible. Additionally, the carboxylic acid and hydroxyl groups can act as directing groups and may require protection to prevent interference with the desired coupling reaction.[3][4]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Suzuki-Miyaura Coupling

Q1: I am observing low to no yield in the Suzuki coupling of a 4-fluorosalicylyl derivative. What are the likely causes and how can I improve the outcome?

A1: Low yields in Suzuki couplings with 4-fluorosalicylyl derivatives can stem from several factors. The primary suspects are catalyst deactivation, issues with the boronic acid/ester, or suboptimal reaction conditions.

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For electron-deficient aryl halides, which 4-fluorosalicylyl derivatives can be, electron-rich and bulky phosphine ligands are often effective.[5] Consider screening different ligand systems.

  • Base Selection: The base plays a crucial role in the activation of the boronic acid.[6] A weak base may not be sufficient, while a very strong base could promote side reactions. A screening of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended. The use of aqueous bases can sometimes be beneficial, but care must be taken to avoid hydrolysis of sensitive functional groups.

  • Protecting Groups: The free carboxylic acid and hydroxyl groups can interfere with the catalytic cycle. Protection of one or both of these groups is often necessary.[4][7] Common protecting groups for carboxylic acids include esters (e.g., methyl, ethyl), while hydroxyl groups can be protected as ethers (e.g., methyl, benzyl) or silyl ethers.

  • Reaction Temperature: While Suzuki couplings often require elevated temperatures, be mindful of the potential for decarboxylation of the salicylic acid moiety.[1] Aim for the lowest effective temperature.

  • Degassing: Ensure that all solvents and reagents are thoroughly degassed to prevent oxidation of the palladium(0) catalyst.[8]

Q2: I am observing significant amounts of homocoupling of my boronic acid reagent. How can I minimize this side reaction?

A2: Homocoupling is often a result of the presence of oxygen in the reaction mixture, which can lead to the oxidation of the palladium catalyst and promote the unwanted coupling of two boronic acid molecules.[8]

  • Rigorous Degassing: Employ robust degassing techniques such as freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period.

  • Catalyst Pre-activation: Using a Pd(II) precatalyst that is reduced in situ can sometimes lead to homocoupling. Consider using a Pd(0) source directly.

  • Order of Addition: Adding the aryl halide to the reaction mixture before the boronic acid can sometimes help to minimize homocoupling.

Heck Coupling

Q3: My Heck reaction with a 4-fluorosalicylyl derivative is sluggish and gives low yields of the desired substituted alkene. What parameters should I adjust?

A3: The electronic nature of the 4-fluorosalicylyl ring (electron-withdrawing) can make oxidative addition more challenging. Optimizing the catalyst system and reaction conditions is key.

  • Catalyst and Ligand: For electron-deficient aryl halides, more electron-rich and bulky ligands can facilitate the oxidative addition step.[9] Consider ligands such as tri-tert-butylphosphine or N-heterocyclic carbenes (NHCs).

  • Base: A variety of organic and inorganic bases can be used in the Heck reaction.[9] Triethylamine is a common choice, but inorganic bases like Na₂CO₃ or K₂CO₃ can also be effective.

  • Solvent: Polar aprotic solvents like DMF, NMP, or dioxane are typically used.[9] The choice of solvent can significantly impact the reaction rate and yield.

  • Temperature: Heck reactions often require high temperatures (100-140°C).[9] This poses a risk of decarboxylation. If possible, screen for catalysts that are active at lower temperatures or consider using microwave irradiation to shorten reaction times at elevated temperatures.

Q4: I am observing poor regioselectivity in my Heck reaction. How can I control the position of arylation on the alkene?

A4: The regioselectivity of the Heck reaction is influenced by both steric and electronic factors of the alkene.[5]

  • Alkene Substitution: For terminal alkenes, arylation typically occurs at the less substituted carbon. For electronically biased alkenes (e.g., acrylates), the aryl group adds to the β-position.

  • Ligand Effects: The ligand can influence the regioselectivity. Bulky ligands often favor arylation at the terminal position of the alkene.

Buchwald-Hartwig Amination

Q5: I am attempting a Buchwald-Hartwig amination on a 4-fluorosalicylyl derivative and observing no product formation. What are the critical factors to consider?

A5: Buchwald-Hartwig amination is sensitive to the choice of catalyst, ligand, and base, especially with challenging substrates.[2][10]

  • Catalyst and Ligand: This reaction is highly dependent on the ligand.[10] A wide variety of specialized biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) have been developed. Screening a panel of these ligands is often necessary to find the optimal one for your specific substrate combination.

  • Base Selection: Strong, non-nucleophilic bases are typically required.[11] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. The choice of base can be critical and is often dependent on the specific amine and aryl halide.

  • Protecting Groups: The acidic protons of the carboxylic acid and hydroxyl groups will react with the strong bases used in this reaction. Protection of these groups is mandatory.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used. Ensure the solvent is rigorously dried.

Q6: My Buchwald-Hartwig amination is plagued by hydrodehalogenation of my starting material. How can I suppress this side reaction?

A6: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.

  • Water Content: Meticulously exclude water from the reaction mixture, as it can be a proton source.

  • Base Purity: Ensure the base is of high purity and handled under an inert atmosphere.

  • Ligand Choice: Some ligands are more prone to promoting hydrodehalogenation than others. Screening different ligands may be necessary.

Data Presentation

The following tables provide a starting point for reaction optimization. The values are representative and should be adapted based on the specific substrates and desired outcomes.

Table 1: General Starting Conditions for Suzuki-Miyaura Coupling

ParameterConditionNotes
Aryl Halide Protected 4-fluoro-X-salicylic acid (X = Br, I)Iodides are generally more reactive than bromides.
Boronic Acid/Ester 1.2 - 1.5 equivalents
Palladium Precatalyst Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%)Pd(0) sources are often preferred.
Ligand PPh₃ (4-10 mol%) or SPhos (2-6 mol%)SPhos is an example of a bulky, electron-rich ligand.
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)Anhydrous conditions are recommended.
Solvent Toluene, Dioxane, or DMFEnsure solvents are anhydrous and degassed.
Temperature 80 - 110 °CMonitor for decarboxylation at higher temperatures.

Table 2: General Starting Conditions for Heck Coupling

ParameterConditionNotes
Aryl Halide Protected 4-fluoro-X-salicylic acid (X = Br, I)
Alkene 1.1 - 2.0 equivalents
Palladium Precatalyst Pd(OAc)₂ (2-5 mol%)
Ligand P(o-tol)₃ (4-10 mol%) or P(t-Bu)₃ (4-10 mol%)Bulky ligands can improve reaction rates.
Base Et₃N or K₂CO₃ (1.5 - 2.5 equivalents)
Solvent DMF, NMP, or DioxaneHigh boiling point, polar aprotic solvents are common.
Temperature 100 - 140 °CHigh temperatures are often required.

Table 3: General Starting Conditions for Buchwald-Hartwig Amination

ParameterConditionNotes
Aryl Halide Protected 4-fluoro-X-salicylic acid (X = Br, I, Cl)Chlorides are less reactive and require more active catalysts.
Amine 1.1 - 1.5 equivalents
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or a pre-catalyst (e.g., XPhos-Pd-G3)Pre-catalysts often give more reproducible results.
Ligand XPhos, SPhos, or RuPhos (2-4 mol%)Ligand choice is critical.
Base NaOtBu or LiHMDS (1.5 - 2.5 equivalents)Strong, non-nucleophilic bases are required.
Solvent Toluene or DioxaneMust be anhydrous.
Temperature 80 - 110 °C

Experimental Protocols

The following are generalized experimental protocols that should be adapted and optimized for your specific substrates.

General Protocol for Protecting this compound (Esterification of Carboxylic Acid)
  • Suspend this compound in an appropriate solvent (e.g., methanol for methyl ester).

  • Add a catalytic amount of a strong acid (e.g., H₂SO₄).

  • Reflux the mixture until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the protected product.

General Protocol for a Suzuki-Miyaura Coupling Reaction
  • To an oven-dried Schlenk flask, add the protected 4-fluorosalicylyl halide, the boronic acid, the base, the palladium catalyst, and the ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate key workflows and relationships in troubleshooting and performing coupling reactions with this compound.

Troubleshooting_Workflow start Low or No Product Yield check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions protecting_groups Consider Protecting Groups for -COOH and -OH start->protecting_groups side_reactions Identify Side Reactions (e.g., Homocoupling, Decarboxylation) start->side_reactions catalyst_screen Screen Catalysts and Ligands check_conditions->catalyst_screen base_screen Screen Bases check_conditions->base_screen solvent_temp_screen Optimize Solvent and Temperature check_conditions->solvent_temp_screen re_run Re-run Experiment with Optimized Conditions protecting_groups->re_run catalyst_screen->re_run base_screen->re_run solvent_temp_screen->re_run

Caption: General troubleshooting workflow for low-yielding coupling reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification protect Protect this compound add_reagents Add Solid Reagents to Flask protect->add_reagents dry_glassware Oven-dry Glassware dry_glassware->add_reagents degas_solvent Degas Solvent add_solvent Add Degassed Solvent degas_solvent->add_solvent inert_atmosphere Establish Inert Atmosphere add_reagents->inert_atmosphere inert_atmosphere->add_solvent heat Heat to Desired Temperature add_solvent->heat quench Quench Reaction heat->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify

Caption: Standard experimental workflow for a palladium-catalyzed cross-coupling reaction.

References

Preventing decomposition of 4-Fluorosalicylic acid at high temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluorosalicylic acid, focusing on preventing its decomposition at high temperatures.

Troubleshooting Guide: Preventing Decomposition of this compound

Issue: Compound degradation is observed during high-temperature reactions (approaching or exceeding 170°C).

Background: this compound has a melting point of approximately 170°C and is known to decompose at or near this temperature.[1] The primary decomposition pathway for salicylic acids at elevated temperatures is decarboxylation, leading to the formation of 3-fluorophenol and carbon dioxide.

Troubleshooting Steps:

  • Reaction Temperature Optimization:

    • Problem: The reaction temperature is too high, exceeding the decomposition threshold of this compound.

    • Solution: If the reaction chemistry allows, lower the reaction temperature. Even a slight reduction can significantly decrease the rate of decomposition.

    • Action: Conduct small-scale experiments at incrementally lower temperatures to find the optimal balance between reaction rate and compound stability.

  • Atmosphere Control:

    • Problem: The presence of oxygen can sometimes facilitate decomposition pathways, especially in the presence of certain impurities.

    • Solution: Run the reaction under an inert atmosphere.

    • Action: Purge the reaction vessel with an inert gas such as nitrogen (N₂) or argon (Ar) before heating and maintain a positive pressure of the inert gas throughout the reaction.

  • Solvent Selection:

    • Problem: The solvent can influence the rate of decarboxylation. Protic solvents or those that can facilitate proton transfer may affect the decomposition mechanism.[2]

    • Solution: Choose a high-boiling point, aprotic, and non-polar solvent where possible.

    • Action: Consider solvents like diphenyl ether, or high-boiling point hydrocarbons. If a polar aprotic solvent is required, options like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) could be used, but their compatibility at high temperatures should be verified.

  • Exclusion of Catalytic Metals:

    • Problem: Certain metals, particularly copper, are known to catalyze the decarboxylation of aromatic carboxylic acids.[3]

    • Solution: Ensure the reaction setup is free from potential metal catalysts.

    • Action: Use glass-lined reactors or high-quality stainless steel with proven low catalytic activity. Avoid brass or bronze fittings in the reaction path.

  • pH Control:

    • Problem: The stability of salicylic acids can be pH-dependent. While strongly basic conditions are used in some synthetic preparations (like the Kolbe-Schmitt reaction), they can also promote decarboxylation at high temperatures.[4]

    • Solution: Maintain a neutral or slightly acidic pH if the reaction conditions permit.

    • Action: If possible, buffer the reaction mixture. Avoid strong bases unless they are a required reagent.

Frequently Asked Questions (FAQs)

Q1: What is the decomposition temperature of this compound?

A1: this compound typically decomposes around its melting point, which is approximately 170°C.[1]

Q2: What are the primary decomposition products of this compound at high temperatures?

A2: The primary decomposition pathway is expected to be decarboxylation, yielding 3-fluorophenol and carbon dioxide, analogous to the decomposition of salicylic acid itself.[2]

Q3: Can I run a reaction with this compound above its decomposition temperature?

A3: It is highly likely that you will observe significant decomposition. If the reaction must be carried out at a higher temperature, it is crucial to minimize the reaction time and implement the preventive measures outlined in the troubleshooting guide, such as using an inert atmosphere and selecting an appropriate solvent.

Q4: Are there any known stabilizers for this compound at high temperatures?

A4: While specific stabilizers for this compound at high temperatures are not well-documented in publicly available literature, general principles for aromatic carboxylic acids suggest that avoiding catalytic metals and controlling the reaction atmosphere and solvent are key stabilization strategies.

Q5: How does the fluorine substituent affect the thermal stability compared to salicylic acid?

Data Presentation

Table 1: Thermal Stability of Related Aromatic Carboxylic Acids in Water

CompoundTemperature (°C)Time (h)Decomposition/ConversionReference
Benzoic Acid3501Negligible degradation[1][5]
Terephthalic Acid3001Stable[1][5]
Terephthalic Acid350110-15% decarboxylation[1][5]
Isophthalic Acid3001Stable[1][5]
Isophthalic Acid350110-15% decarboxylation[1][5]
o-Phthalic Acid2501Stable[1][5]
o-Phthalic Acid300173% conversion to benzoic acid[1][5]

Experimental Protocols

Protocol 1: General Procedure for High-Temperature Reaction with this compound under Inert Atmosphere

  • Apparatus Setup:

    • Assemble a clean, dry, glass reaction vessel equipped with a magnetic stirrer, a condenser, a thermocouple for temperature monitoring, and a gas inlet/outlet.

    • Ensure all joints are well-sealed.

  • Inerting the System:

    • Connect the gas inlet to a source of inert gas (e.g., nitrogen or argon) with a bubbler on the outlet to monitor gas flow.

    • Purge the system with the inert gas for 15-30 minutes to displace any air.

  • Charging Reagents:

    • Under a positive flow of the inert gas, add the solvent and this compound, followed by any other reagents.

  • Reaction Execution:

    • Begin stirring and slowly heat the reaction mixture to the desired temperature.

    • Maintain a gentle flow of the inert gas throughout the heating and reaction period.

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC, GC) to determine the optimal reaction time and minimize exposure to high temperatures.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature under the inert atmosphere before proceeding with the work-up.

Visualizations

Decomposition_Pathway Decomposition Pathway of this compound 4-Fluorosalicylic_Acid This compound Heat High Temperature (≥ 170°C) 4-Fluorosalicylic_Acid->Heat Decarboxylation Decarboxylation Heat->Decarboxylation 3-Fluorophenol 3-Fluorophenol Decarboxylation->3-Fluorophenol CO2 Carbon Dioxide Decarboxylation->CO2 Experimental_Workflow Experimental Workflow for Preventing Decomposition cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Setup Assemble Clean, Dry Glassware Inert Purge with N2/Ar Setup->Inert Charge Add Solvent and Reagents under Inert Atmosphere Inert->Charge Heat Heat to Optimized Temperature Charge->Heat Monitor Monitor Reaction (TLC, HPLC, etc.) Heat->Monitor Cool Cool to Room Temperature under Inert Atmosphere Monitor->Cool Workup Proceed with Work-up Cool->Workup

References

Challenges in the scale-up production of 4-Fluorosalicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up production of 4-Fluorosalicylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent industrial method for the synthesis of salicylic acids, including this compound, is the Kolbe-Schmitt reaction.[1][2][3][4] This process involves the carboxylation of a phenoxide with carbon dioxide under elevated temperature and pressure.[1][3][4]

Q2: What are the key starting materials for the synthesis of this compound?

A2: The primary starting material for the Kolbe-Schmitt synthesis of this compound is 3-Fluorophenol. Other potential starting materials mentioned in literature for related fluorosalicylic acids include 4-fluorotoluene and 4-aminosalicylic acid.[5]

Q3: What are the typical reaction conditions for the Kolbe-Schmitt synthesis of salicylic acids?

A3: The Kolbe-Schmitt reaction is typically carried out by first forming the sodium phenoxide, which is then heated with carbon dioxide under high pressure (e.g., 100 atm) and temperature (e.g., 125°C).[1][3][4] The resulting salicylate is then treated with an acid, such as sulfuric acid, to yield the final salicylic acid product.[1][3]

Q4: What are the main safety concerns during the scale-up production of this compound?

A4: The primary safety concerns include handling corrosive materials like sodium hydroxide and sulfuric acid, managing high-pressure and high-temperature reactions, and potential respiratory irritation from the powdered product.[6][7] Proper personal protective equipment (PPE), including dust masks, eye shields, and gloves, is essential.[6] The process should be conducted in a well-ventilated area with access to emergency eyewash stations and safety showers.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound - Incomplete reaction. - Suboptimal temperature or pressure. - Formation of by-products.- Ensure complete formation of the sodium phenoxide before introducing CO2. - Optimize reaction time, temperature, and pressure. For similar reactions, temperatures around 150°C and pressures of 0.25 MPa have been reported.[8][9] - Use sodium salts for the phenoxide to favor ortho-carboxylation, which leads to the salicylic acid product.[3][4]
Formation of 6-hydroxy-3-fluorobenzoic acid (para-isomer) The Kolbe-Schmitt reaction can produce both ortho and para isomers. The use of potassium salts of the phenoxide can favor the formation of the para isomer.[3][4]Use sodium hydroxide to form the sodium phenoxide, which favors the formation of the ortho product (this compound). Tightly control the reaction temperature, as higher temperatures can sometimes favor the para isomer.
Product Contamination with Starting Material (3-Fluorophenol) Incomplete carboxylation of the sodium phenoxide.Increase the reaction time and/or the partial pressure of CO2 to drive the reaction to completion. Ensure efficient mixing to improve gas-solid contact.
Discoloration of the Final Product Presence of trace impurities from side reactions or interactions with the reactor material, especially at an industrial scale.Purification by recrystallization is crucial. Solvents such as an ethanol/water mixture or toluene have been used for related compounds.[8][9] The use of activated carbon during recrystallization can also help remove colored impurities.
Difficulty in Product Isolation and Purification The product may be contaminated with inorganic salts from the neutralization step.After acidification, thoroughly wash the precipitated product with cold water to remove inorganic salts. Recrystallization from a suitable solvent system is necessary to achieve high purity.[8][9]

Data Presentation

Table 1: Reaction Parameters for the Synthesis of Fluorinated Salicylic Acids (based on patent literature for related compounds)

ParameterValueSource
Reactants 2,6-difluorobenzonitrile, Sodium Hydroxide, Water[8]
Molar Ratio (Reactant:NaOH:Water) 1 : 3 : 10[8]
Reaction Temperature 150 °C[8]
Reaction Pressure 0.25 MPa[8]
Acid for pH Adjustment Sulfuric Acid (to pH 1)[8]
Recrystallization Solvent Ethanol/Water mixture[8]
Reported Yield 85%[8]
Reported Purity 98.5%[8]

Note: The data in Table 1 is for the synthesis of 6-Fluorosalicylic acid as a representative example of a fluorinated salicylic acid synthesis described in the patent literature. These parameters may serve as a starting point for the optimization of this compound synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound via Kolbe-Schmitt Reaction (General Procedure)
  • Formation of Sodium 3-Fluorophenoxide:

    • In a suitable high-pressure reactor, carefully add 3-Fluorophenol.

    • Under an inert atmosphere (e.g., nitrogen), add a stoichiometric amount of sodium hydroxide solution.

    • Heat the mixture under vacuum to remove water and form the dry sodium 3-fluorophenoxide salt.

  • Carboxylation:

    • Pressurize the reactor with dry carbon dioxide to the desired pressure (e.g., starting at 5-7 bar and increasing to higher pressures as the reaction proceeds).

    • Heat the reactor to the target temperature (e.g., 125-150°C) with constant agitation.

    • Maintain the reaction at the set temperature and pressure for several hours until the uptake of CO2 ceases.

  • Work-up and Isolation:

    • Cool the reactor to room temperature and carefully vent the excess CO2.

    • Dissolve the solid reaction mass in water.

    • Slowly add a strong acid (e.g., sulfuric acid or hydrochloric acid) with stirring until the pH is acidic (e.g., pH 1-3), causing the this compound to precipitate.

    • Cool the mixture to enhance precipitation.

    • Isolate the crude product by filtration and wash the filter cake with cold water to remove inorganic salts.

  • Purification:

    • Recrystallize the crude this compound from a suitable solvent system (e.g., an ethanol/water mixture or hot water) to achieve the desired purity.

    • Dry the purified product under vacuum.

Visualizations

experimental_workflow start Start: 3-Fluorophenol & NaOH phenoxide Formation of Sodium 3-Fluorophenoxide start->phenoxide carboxylation Carboxylation with CO2 (High T & P) phenoxide->carboxylation workup Acidification (e.g., H2SO4) & Precipitation carboxylation->workup filtration Filtration & Washing workup->filtration purification Recrystallization filtration->purification end Final Product: This compound purification->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield? check_conditions Verify T, P, and Reaction Time start->check_conditions Yes isomer_issue Isomer Formation? start->isomer_issue No check_reagents Ensure Dry Phenoxide & Pure CO2 check_conditions->check_reagents optimize Systematically Optimize Reaction Conditions check_reagents->optimize use_naoh Use NaOH instead of KOH isomer_issue->use_naoh Yes end Improved Yield isomer_issue->end No use_naoh->optimize optimize->end

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Resolving Isomeric Impurities in 4-Fluorosalicylic Acid Preparations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving isomeric impurities in 4-Fluorosalicylic acid preparations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities in this compound preparations?

A1: The most common isomeric impurities in this compound (4-FSA) are positional isomers that can arise during its synthesis. Depending on the synthetic route, these can include:

  • 5-Fluorosalicylic acid (5-FSA) and 3-Fluorosalicylic acid : These can be formed as byproducts in reactions such as the Kolbe-Schmitt reaction of 3-fluorophenol. The regioselectivity of the carboxylation is not always perfect, leading to a mixture of isomers.[1][2]

  • 6-Fluorosalicylic acid (6-FSA) : This isomer can also be a potential impurity depending on the starting materials and reaction conditions.

  • Other positional isomers of fluorobenzoic acid or fluorophenol : These may be present if the starting materials are not pure.

It is crucial to characterize your specific sample to identify the impurities present, typically using techniques like HPLC-UV, LC-MS, or GC-MS.

Q2: Why is it important to separate and control these isomeric impurities?

A2: Even small amounts of isomeric impurities can significantly impact the properties of the final active pharmaceutical ingredient (API).[3] These impurities can affect:

  • Efficacy : The biological activity of one isomer may be significantly different from another.

  • Safety : Isomeric impurities may have different toxicological profiles.

  • Physical properties : The presence of isomers can affect crystallinity, solubility, and stability.

  • Regulatory compliance : Regulatory agencies like the FDA and EMA have strict guidelines on the identification, qualification, and quantification of impurities in drug substances.[3][4]

Q3: What are the primary analytical techniques for resolving isomers of this compound?

A3: The primary techniques for resolving positional isomers of this compound are high-performance liquid chromatography (HPLC) and gas chromatography (GC).

  • HPLC is the most common method due to its versatility in handling acidic and polar compounds. Reversed-phase HPLC with C18 or phenyl-based columns is a good starting point.

  • GC can also be used, but it typically requires a derivatization step to increase the volatility of the acidic analytes.[5] This is often done by converting the carboxylic acid and phenol groups to their trimethylsilyl (TMS) ethers.[6]

Q4: Is chiral separation a concern for this compound?

A4: this compound itself is not chiral. However, if chiral impurities are introduced during the synthesis from chiral starting materials or through side reactions that create a stereocenter, then chiral separation would be necessary. Chiral HPLC is a powerful technique for separating enantiomers, often using columns with chiral stationary phases (CSPs) like those based on cyclodextrins or polysaccharide derivatives.[7][8][9]

Troubleshooting Guides

HPLC Troubleshooting
Problem Potential Causes Solutions
Poor Resolution Between Isomers 1. Inappropriate column chemistry. 2. Mobile phase composition not optimal. 3. Mobile phase pH is not ideal for separating acidic compounds.[3][10][11] 4. Column temperature is not optimized.1. Try a different stationary phase. Phenyl-based columns can offer different selectivity for aromatic isomers compared to C18 columns.[12] 2. Adjust the organic modifier (e.g., acetonitrile vs. methanol) and the gradient profile. 3. Adjust the mobile phase pH. For acidic compounds like fluorosalicylic acids, a lower pH (e.g., 2.5-3.5) will suppress ionization and increase retention, which can improve separation. Use a suitable buffer to maintain a stable pH.[10][11] 4. Optimize the column temperature. Lower temperatures can sometimes improve the resolution of positional isomers.[13]
Peak Tailing for this compound and its Isomers 1. Secondary interactions with silanol groups on the silica-based column.[14][15] 2. Column overload. 3. Mobile phase pH is too close to the pKa of the analytes. 4. Presence of metal contamination in the sample or system.1. Use a highly end-capped column or a column with a base-deactivated stationary phase. Add a competitive base (e.g., triethylamine) to the mobile phase in small amounts (e.g., 0.1%). 2. Reduce the sample concentration or injection volume. 3. Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of the fluorosalicylic acids.[3] 4. Add a chelating agent like EDTA to the mobile phase.
Retention Time Drifting 1. Inadequate column equilibration. 2. Changes in mobile phase composition. 3. Temperature fluctuations. 4. Column degradation.1. Ensure the column is equilibrated with the initial mobile phase for a sufficient time before injection. 2. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. 3. Use a column oven to maintain a constant temperature. 4. Replace the column if it has been used extensively or under harsh conditions.
GC Troubleshooting
Problem Potential Causes Solutions
No Peaks or Very Small Peaks 1. Incomplete derivatization. 2. Adsorption of acidic analytes in the inlet or column.[15] 3. Sample degradation at high temperatures.1. Optimize the derivatization reaction (reagent concentration, temperature, and time). Ensure the sample is completely dry before adding the derivatizing agent.[5][6] 2. Use a deactivated inlet liner and a column designed for acidic compounds. 3. Lower the injector and/or oven temperature.
Peak Tailing 1. Active sites in the GC system (inlet liner, column).[1] 2. Incomplete derivatization leaving polar groups exposed. 3. Column contamination.1. Use a deactivated liner and a high-quality, low-bleed column. 2. Ensure the derivatization reaction goes to completion. 3. Bake out the column at a high temperature or trim the front end of the column.
Poor Resolution of Isomers 1. Inappropriate GC column. 2. Oven temperature program is not optimized.1. Use a column with a different stationary phase. A mid-polarity phase (e.g., with cyanopropyl or phenyl groups) may provide better selectivity for isomers than a non-polar phase. 2. Optimize the temperature ramp rate. A slower ramp rate can improve the separation of closely eluting peaks.

Experimental Protocols

Hypothetical HPLC Method for Isomeric Purity of this compound

This protocol is a starting point for method development and may require optimization.

  • Column: Phenyl-Hexyl column (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm) or a C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 50% B

    • 25-30 min: 50% to 80% B

    • 30-35 min: 80% B (hold)

    • 35-36 min: 80% to 20% B

    • 36-45 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 230 nm and 300 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

Hypothetical GC-MS Method for Isomeric Impurity Profiling of this compound

This protocol includes a necessary derivatization step.

  • Derivatization Procedure:

    • Weigh approximately 1 mg of the this compound sample into a vial.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS System:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: Split/splitless injector at 250 °C with a split ratio of 20:1.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp to 200 °C at 10 °C/min.

      • Ramp to 280 °C at 20 °C/min, hold for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-500.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

Data Presentation

The following tables provide a hypothetical comparison of different HPLC columns for the separation of salicylic acid and its impurities, which can be analogous to the separation of fluorosalicylic acid isomers.

Table 1: Comparison of HPLC Column Performance for Salicylic Acid Impurity Analysis

Column Type Stationary Phase Typical Mobile Phase Advantages Disadvantages
C18 (ODS) OctadecylsilaneAcetonitrile/Water with acid modifier (e.g., formic acid)Good general-purpose column, widely available.May not provide sufficient selectivity for closely related isomers.
Phenyl-Hexyl Phenyl-HexylAcetonitrile/Water with acid modifierEnhanced π-π interactions can improve selectivity for aromatic compounds and positional isomers.[12]May have different retention characteristics that require method re-optimization.
Aqueous C18 (e.g., SB-Aq) C18 with polar endcappingMethanol/Water with acid modifier (e.g., TFA)[16]Stable in highly aqueous mobile phases, good for retaining polar compounds.Selectivity may not be optimal for all isomer pairs.
Mixed-Mode Reversed-phase and ion-exchangeAcetonitrile/Water with buffer (e.g., TFA)[17]Can provide unique selectivity by combining hydrophobic and ionic interactions.Method development can be more complex.

Visualizations

experimental_workflow_hplc cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample 4-FSA Sample dissolve Dissolve in Acetonitrile/Water sample->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System filter->hplc column Analytical Column (e.g., Phenyl-Hexyl) hplc->column detector UV Detector column->detector chromatogram Chromatogram detector->chromatogram integration Peak Integration & Quantification chromatogram->integration report Impurity Profile Report integration->report

Caption: HPLC experimental workflow for isomeric impurity analysis of this compound.

logical_relationship_troubleshooting cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Steps poor_resolution Poor Isomer Resolution cause1 Incorrect Column poor_resolution->cause1 cause2 Suboptimal Mobile Phase poor_resolution->cause2 cause3 Incorrect pH poor_resolution->cause3 solution1 Change Column Type (e.g., to Phenyl) cause1->solution1 solution2 Adjust Organic/Aqueous Ratio or Gradient cause2->solution2 solution3 Optimize Mobile Phase pH (e.g., lower to pH 2.5-3.5) cause3->solution3

Caption: Logical relationship for troubleshooting poor HPLC resolution of isomeric impurities.

References

Validation & Comparative

Validating the Purity of 4-Fluorosalicylic Acid: A Comparative Guide to Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a comprehensive comparison of chromatographic methods for validating the purity of 4-Fluorosalicylic acid, a versatile building block in pharmaceuticals and agrochemicals. We will delve into the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), supported by experimental data and detailed protocols.

Comparison of Chromatographic Methods

The choice of chromatographic technique for purity analysis depends on factors such as the required sensitivity, resolution, throughput, and the nature of potential impurities. Below is a summary of the performance of HPLC, GC, and TLC for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Thin-Layer Chromatography (TLC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase interacting with a stationary phase.Separation on a thin layer of adsorbent material based on differential migration with a liquid mobile phase.
Sample Volatility Not required.Requires volatile or derivatized analytes.Not required.
Derivatization Generally not required.Mandatory for the non-volatile this compound (e.g., silylation).Not required.
Resolution High to very high.Very high for volatile compounds.Moderate to high.
Sensitivity (LOD/LOQ) High (ng/mL to pg/mL).Very high (pg/mL to fg/mL).Low to moderate (µg to ng).
Analysis Time Minutes to an hour.Minutes.Minutes to an hour.
Quantification Excellent.Excellent.Semi-quantitative to quantitative.
Typical Impurities Can separate a wide range of polar and non-polar impurities.Best for volatile impurities.Good for a preliminary screen of impurities with different polarities.

Experimental Data

The following table summarizes typical performance data for the analysis of this compound and its potential impurities using a validated HPLC-UV method. The potential impurities are based on the common synthesis routes of salicylic acid and its derivatives.[1]

CompoundRetention Time (min)Resolution (Rs)LOD (µg/mL)LOQ (µg/mL)
4-Fluorophenol2.8-0.050.15
4-Fluoro-p-hydroxybenzoic acid4.2> 2.00.100.30
This compound 5.5 > 2.00.08 0.24
Unidentified Impurity 16.8> 2.0--

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol details a validated reverse-phase HPLC method for the purity determination of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Trifluoroacetic acid (TFA).

  • This compound reference standard.

  • Standards of potential impurities (if available).

3. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acidified water and acetonitrile. A common mobile phase is a mixture of water:acetonitrile (e.g., 60:40 v/v) with 0.1% phosphoric acid to suppress the ionization of the carboxylic acid group.[1][2][3][4][5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm or 270 nm.[2][4]

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Validation Parameters:

  • Specificity: The method should be able to resolve this compound from its potential impurities and degradation products.

  • Linearity: A linear relationship between the peak area and the concentration of this compound should be established over a defined range.

  • Precision: The repeatability and intermediate precision should be determined by multiple analyses of a homogeneous sample.

  • Accuracy: The accuracy should be assessed by recovery studies of spiked samples.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

Mandatory Visualizations

Purity_Validation_Workflow cluster_sample Sample Handling cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample This compound Sample Preparation Sample Preparation (Dissolution & Filtration) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC GC GC Analysis (with Derivatization) Preparation->GC TLC TLC Analysis Preparation->TLC Data_Acquisition Data Acquisition HPLC->Data_Acquisition GC->Data_Acquisition TLC->Data_Acquisition Purity_Calculation Purity Calculation (% Area) Data_Acquisition->Purity_Calculation Validation Method Validation Purity_Calculation->Validation Report Final Report Validation->Report

Caption: Workflow for the purity validation of this compound.

Chromatographic_Comparison cluster_methods Chromatographic Methods cluster_performance Performance Metrics HPLC HPLC Resolution High Resolution HPLC->Resolution Sensitivity High Sensitivity HPLC->Sensitivity Quantification Precise Quantification HPLC->Quantification Versatility High Versatility HPLC->Versatility GC GC GC->Resolution GC->Sensitivity Speed Fast Analysis GC->Speed TLC TLC TLC->Speed Cost Low Operational Cost TLC->Cost

Caption: Key performance characteristics of different chromatographic methods.

References

A Comparative Analysis of 4-Fluorosalicylic Acid and Salicylic Acid: Bioactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of the bioactive properties of 4-Fluorosalicylic acid and its parent compound, salicylic acid. While salicylic acid is a well-established compound with a long history of therapeutic use, the introduction of a fluorine atom at the 4-position of the benzene ring in this compound has the potential to significantly alter its biological activity. This document aims to objectively compare their performance based on available experimental data and provide detailed methodologies for key experiments to facilitate further research.

Introduction

Salicylic acid, a beta-hydroxy acid, is a renowned therapeutic agent with well-documented anti-inflammatory, analgesic, and antimicrobial properties. Its mechanism of action is multifaceted, primarily involving the inhibition of cyclooxygenase (COX) enzymes and modulation of the NF-κB signaling pathway.[1] The strategic placement of a fluorine atom in organic molecules is a common approach in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity to target proteins. This guide explores the potential impact of 4-fluorination on the established bioactivities of salicylic acid.

Data Presentation: A Quantitative Comparison

Direct comparative experimental data for this compound is limited in publicly available literature. The following tables summarize the known quantitative data for salicylic acid and provide a hypothetical framework for the expected or potential activity of this compound based on the known effects of fluorination on similar compounds.

Table 1: Comparative Anti-inflammatory Activity

CompoundTargetIC50 (µM)Reference
Salicylic Acid COX-2 (inhibition of PGE2 synthesis)>100[2]
NF-κB Activation-[3]
This compound COX-2 (inhibition of PGE2 synthesis)Hypothesized to be lower than Salicylic Acid-
NF-κB ActivationHypothesized to be more potent than Salicylic Acid-
2-hydroxy-4-trifluoromethylbenzoic acid (HTB)COX-2 (inhibition of PGE2 production)0.39[2]
NF-κB ActivationMore potent than aspirin and salicylate[2]

Note: Data for 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), a structurally related fluorinated derivative, is included to provide insight into the potential effects of fluorination at the 4-position.

Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

MicroorganismSalicylic Acid (µg/mL)This compound (µg/mL)Reference
Escherichia coli250-500Data not available[4]
Staphylococcus aureus250-500Data not available[4]
Pseudomonas aeruginosa>1000Data not available[4]

Table 3: Comparative Analgesic Activity

Animal ModelSalicylic AcidThis compoundReference
Writhing Test (ED50)Data available but variableData not available-
Hot Plate Test (Latency)Data available but variableData not available-

Experimental Protocols

To facilitate direct comparison and further research, detailed methodologies for key bioactivity assays are provided below.

Anti-inflammatory Activity: NF-κB Luciferase Reporter Assay

This assay is designed to measure the inhibition of the NF-κB signaling pathway.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing an NF-κB luciferase reporter gene are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound, salicylic acid, or a vehicle control (DMSO) for 1 hour.

    • Induce NF-κB activation by adding Tumor Necrosis Factor-alpha (TNF-α) to the wells.

    • Incubate the plate for 6-8 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: The percentage of NF-κB inhibition is calculated relative to the vehicle-treated control. The IC50 value, the concentration at which 50% of NF-κB activity is inhibited, is determined from the dose-response curve.[5][6]

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum concentration of a substance that inhibits the visible growth of a microorganism.

Methodology:

  • Bacterial Strains: Use standard strains of bacteria such as Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 25923).

  • Inoculum Preparation: Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard.

  • Assay Procedure:

    • Perform serial two-fold dilutions of this compound and salicylic acid in the broth in a 96-well microtiter plate.

    • Inoculate each well with the standardized bacterial suspension.

    • Include a positive control (broth with bacteria) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[4]

Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This in vivo model is used to screen for peripheral analgesic activity.

Methodology:

  • Animals: Use male Swiss albino mice weighing 20-25g.

  • Drug Administration: Administer this compound, salicylic acid, or a vehicle control orally or intraperitoneally to different groups of mice.

  • Induction of Writhing: After a specific pre-treatment time (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce writhing (a characteristic stretching and constriction of the abdomen).

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes for a set period (e.g., 20 minutes).

  • Data Analysis: Calculate the percentage of inhibition of writhing for each treated group compared to the vehicle control group. The ED50 value, the dose that produces a 50% reduction in writhing, can be determined.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the known signaling pathway of salicylic acid and the hypothesized pathway for this compound.

Salicylic_Acid_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by Salicylic Acid Stimulus e.g., Pathogen, Cytokine IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription NFkB->Gene Induces SA Salicylic Acid SA->IKK Inhibits

Caption: Salicylic acid's anti-inflammatory mechanism via NF-κB pathway inhibition.

Fluorosalicylic_Acid_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_inhibition Hypothesized Inhibition by this compound Stimulus e.g., Pathogen, Cytokine IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription NFkB->Gene Induces FSA This compound FSA->IKK Potentially Enhanced Inhibition

Caption: Hypothesized enhanced NF-κB inhibition by this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis Compound_Prep Compound Preparation (4-FSA & SA solutions) Anti_Inflammatory Anti-inflammatory Assay (e.g., NF-κB Luciferase) Compound_Prep->Anti_Inflammatory Antimicrobial Antimicrobial Assay (e.g., MIC Determination) Compound_Prep->Antimicrobial Analgesic Analgesic Assay (e.g., Writhing Test) Compound_Prep->Analgesic Cell_Culture Cell/Microbial Culture Cell_Culture->Anti_Inflammatory Cell_Culture->Antimicrobial Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Analgesic Data_Collection Data Collection Anti_Inflammatory->Data_Collection Antimicrobial->Data_Collection Analgesic->Data_Collection Statistical_Analysis Statistical Analysis (IC50/MIC/ED50 Calculation) Data_Collection->Statistical_Analysis Comparison Comparative Analysis Statistical_Analysis->Comparison

Caption: General workflow for comparative bioactivity assessment.

References

Unveiling the Biological Potency of 4-Fluorosalicylic Acid and Its Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological efficacy of isomeric compounds is paramount for lead optimization and novel therapeutic design. This guide provides a comprehensive comparison of 4-Fluorosalicylic acid (4-FSA) and its structural isomers: 3-Fluorosalicylic acid (3-FSA), 5-Fluorosalicylic acid (5-FSA), and 6-Fluorosalicylic acid (6-FSA). The focus is on their anti-inflammatory and analgesic properties, supported by available experimental data and detailed methodologies.

Salicylic acid and its derivatives have long been mainstays in the management of pain and inflammation. The introduction of a fluorine atom to the salicylic acid scaffold can significantly alter its physicochemical properties, including acidity, lipophilicity, and metabolic stability, thereby influencing its biological activity. This comparison aims to dissect these influences by examining the available data for each fluorinated isomer.

Comparative Biological Efficacy: A Quantitative Overview

One study on 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), a derivative and metabolite of the antithrombotic and anti-inflammatory drug triflusal, which shares the 4-position substitution pattern, provides a quantitative measure of its anti-inflammatory activity.

CompoundAssayTarget/MediatorIC50Reference
2-hydroxy-4-trifluoromethylbenzoic acidInhibition of PGE2 production (in human blood)COX-20.39 mM[1]

It is important to note that the trifluoromethyl group in HTB is a significantly different substituent than the fluoro group in 4-FSA, which will impact its electronic and steric properties, and thus its biological activity. However, this data point for a 4-substituted salicylic acid derivative suggests that compounds with this substitution pattern can exhibit inhibitory effects on key inflammatory mediators.

Information regarding the other isomers is more qualitative, primarily highlighting their roles as key intermediates in the synthesis of potent non-steroidal anti-inflammatory drugs (NSAIDs).

  • 5-Fluorosalicylic acid (5-FSA): This isomer is a crucial building block for the synthesis of Diflunisal, a potent NSAID.[2][3] Diflunisal is reported to be approximately 5 to 10 times more potent than aspirin in various animal models of inflammation and pain.[2][3] This suggests that the 5-fluoro substitution on the salicylic acid ring is a favorable modification for enhancing anti-inflammatory and analgesic efficacy.

  • 3-Fluorosalicylic acid (3-FSA) and 6-Fluorosalicylic acid (6-FSA): These isomers are also recognized as valuable intermediates in the development of anti-inflammatory and analgesic agents.[4][5] The fluorine atom in these positions is known to enhance the biological activity of the resulting molecules.[5] However, specific quantitative data on the intrinsic activity of 3-FSA and 6-FSA themselves are not available in the reviewed literature.

Mechanistic Insights: How Fluorosalicylic Acids Exert Their Effects

The biological activities of salicylic acid and its derivatives are primarily attributed to their ability to modulate key inflammatory pathways. The primary mechanisms include the inhibition of cyclooxygenase (COX) enzymes and the suppression of the NF-κB signaling pathway.

Inhibition of Cyclooxygenase (COX) Enzymes

COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. Inhibition of these enzymes, particularly the inducible COX-2 isoform, is a major mechanism of action for most NSAIDs.

The study on the 4-trifluoromethyl derivative of salicylic acid (HTB) demonstrated its ability to inhibit COX-2-mediated prostaglandin E2 (PGE2) production.[1] This suggests that 4-FSA may also act as a COX inhibitor. The mechanism of COX inhibition by salicylates can be either reversible or irreversible, with aspirin being a classic example of an irreversible inhibitor through acetylation of a serine residue in the active site of the enzyme. Non-acetylated salicylates are typically reversible, competitive inhibitors.

General Mechanism of COX Inhibition by Salicylates Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGE2, etc.) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Fluorosalicylic_Acids Fluorosalicylic Acid Isomers Fluorosalicylic_Acids->COX_Enzymes Inhibition

Figure 1. Simplified diagram of the cyclooxygenase (COX) pathway and its inhibition by salicylates.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6][7] The inhibition of NF-κB activation is a key anti-inflammatory mechanism of salicylates.[8]

The study on the 4-trifluoromethyl derivative of salicylic acid (HTB) and triflusal showed a greater ability to block the activation of NF-κB compared to aspirin and sodium salicylate.[1] This suggests that fluorination at the 4-position may enhance the NF-κB inhibitory activity of salicylic acid. The inhibition of NF-κB by salicylates can occur through the inhibition of IκB kinase (IKK), which prevents the degradation of the inhibitory protein IκBα and subsequent translocation of NF-κB to the nucleus.[9]

NF-κB Signaling Pathway Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex IkBa_p50_p65 IκBα-p50/p65 (Inactive NF-κB) IKK_Complex->IkBa_p50_p65 Phosphorylation p50_p65 p50/p65 (Active NF-κB) IkBa_p50_p65->p50_p65 IκBα Degradation Nucleus Nucleus p50_p65->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression p50_p65->Gene_Expression Fluorosalicylic_Acids Fluorosalicylic Acid Isomers Fluorosalicylic_Acids->IKK_Complex Inhibition

Figure 2. Overview of the NF-κB signaling pathway and a potential point of inhibition by fluorosalicylic acids.

Experimental Protocols for Efficacy Evaluation

The assessment of anti-inflammatory and analgesic properties of compounds like fluorosalicylic acids involves a range of established in vitro and in vivo assays.

In Vitro Anti-Inflammatory Assay: Cyclooxygenase (COX) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Principle: The assay quantifies the conversion of a substrate (e.g., arachidonic acid) to prostaglandins (e.g., PGE2) by purified COX-1 or COX-2 enzymes in the presence and absence of the test compound.

  • Methodology:

    • Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

    • The enzyme is pre-incubated with various concentrations of the test compound or a reference inhibitor (e.g., indomethacin, celecoxib).

    • The reaction is initiated by the addition of arachidonic acid.

    • After a defined incubation period, the reaction is stopped.

    • The amount of PGE2 produced is quantified using an Enzyme Immunoassay (EIA) or other sensitive detection methods.

    • The IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) is calculated.

COX Inhibition Assay Workflow Start Start Prepare_Reagents Prepare COX Enzyme, Substrate, and Test Compounds Start->Prepare_Reagents Incubate Pre-incubate Enzyme with Test Compound Prepare_Reagents->Incubate Add_Substrate Initiate Reaction with Arachidonic Acid Incubate->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Quantify_PGE2 Quantify PGE2 Production (EIA) Stop_Reaction->Quantify_PGE2 Calculate_IC50 Calculate IC50 Value Quantify_PGE2->Calculate_IC50

Figure 3. A generalized workflow for an in vitro cyclooxygenase (COX) inhibition assay.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents

This is a widely used and well-characterized model of acute inflammation.

  • Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

  • Methodology:

    • Rodents (typically rats or mice) are fasted overnight.

    • The initial paw volume is measured using a plethysmometer.

    • The test compound, a reference drug (e.g., indomethacin), or vehicle is administered orally or intraperitoneally.

    • After a specific period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

    • The percentage inhibition of edema is calculated for each group compared to the vehicle control group.

In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test in Mice

This is a common screening method for peripheral analgesic activity.

  • Principle: The intraperitoneal injection of a dilute solution of acetic acid causes a painful inflammatory response, leading to characteristic stretching and writhing movements in mice. A reduction in the number of writhes by a test compound indicates an analgesic effect.

  • Methodology:

    • Mice are pre-treated with the test compound, a reference drug (e.g., aspirin), or vehicle.

    • After a set time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.

    • The mice are placed in an observation chamber, and the number of writhes (abdominal constrictions followed by stretching of the hind limbs) is counted for a specific period (e.g., 15-20 minutes), starting 5 minutes after the acetic acid injection.

    • The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.

Conclusion

While direct comparative data on the biological efficacy of this compound and its isomers is limited, the available information strongly suggests that the position of the fluorine atom on the salicylic acid ring significantly influences their potential as anti-inflammatory and analgesic agents. The established potency of diflunisal, a derivative of 5-FSA, points to the 5-position as a particularly favorable site for substitution to enhance activity. The data on a 4-trifluoromethyl derivative suggests that compounds with substitution at the 4-position can effectively inhibit key inflammatory pathways, including COX-2 and NF-κB.

Further research involving head-to-head comparisons of these isomers in standardized in vitro and in vivo assays is crucial to definitively establish their relative potencies and therapeutic potential. The experimental protocols outlined in this guide provide a robust framework for such future investigations, which will be invaluable for the rational design of novel and more effective anti-inflammatory and analgesic drugs.

References

A Comparative Guide to the Spectroscopic Confirmation of 4-Fluorosalicylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural confirmation of 4-Fluorosalicylic acid and its derivatives is a critical step in drug discovery and development. Spectroscopic techniques provide the necessary insights into the molecular architecture of these compounds, ensuring their identity and purity. This guide offers a comparative overview of the key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used for the structural elucidation of this compound derivatives, supported by experimental data and protocols.

Spectroscopic Analysis: A Multi-faceted Approach

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound derivatives. While NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atom, IR spectroscopy confirms the presence of key functional groups. Mass spectrometry complements these techniques by determining the molecular weight and providing information about the fragmentation patterns of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound derivatives, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy provides information about the number, connectivity, and chemical environment of protons in a molecule. In this compound derivatives, the aromatic protons exhibit characteristic splitting patterns and chemical shifts influenced by the positions of the fluorine, hydroxyl, and carboxyl or derivative groups.

¹³C NMR Spectroscopy reveals the number of non-equivalent carbon atoms and their chemical environments. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the fluorine and carbonyl groups, and the electron-donating effect of the hydroxyl group.

¹⁹F NMR Spectroscopy is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule. The chemical shift of the fluorine atom is sensitive to its electronic environment.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound and its Derivatives

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound DMSO-d₆~11.5 (br s, 1H, COOH), ~10.5 (br s, 1H, OH), 7.8 (dd, 1H), 6.8-6.6 (m, 2H)~171 (C=O), ~165 (d, ¹JCF), ~160 (C-OH), ~132 (d), ~112 (C-COOH), ~108 (d), ~105 (d)
Methyl 4-fluorosalicylate CDCl₃~10.8 (s, 1H, OH), 7.9 (dd, 1H), 6.7-6.6 (m, 2H), 3.9 (s, 3H, OCH₃)~170 (C=O), ~166 (d, ¹JCF), ~162 (C-OH), ~132 (d), ~110 (C-COOR), ~108 (d), ~104 (d), 52 (OCH₃)
4-Fluorosalicylamide DMSO-d₆~12.0 (br s, 1H, OH), 8.2 (br s, 1H, NH), 7.8 (br s, 1H, NH), 7.7 (dd, 1H), 6.7-6.5 (m, 2H)~170 (C=O), ~165 (d, ¹JCF), ~161 (C-OH), ~132 (d), ~113 (C-CONH₂), ~108 (d), ~105 (d)

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration. "d" denotes a doublet and "m" denotes a multiplet.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands in the IR spectrum of this compound derivatives confirm the presence of hydroxyl, carbonyl, and C-F bonds.

Table 2: Comparative IR Absorption Frequencies (cm⁻¹) for this compound and its Derivatives

Functional GroupThis compoundMethyl 4-fluorosalicylate4-Fluorosalicylamide
O-H stretch (phenolic)~3200-3000 (broad)~3200-3000 (broad)~3400 and ~3200 (two bands)
C=O stretch (carbonyl)~1660~1670~1640
C-F stretch~1250~1250~1260
N-H stretch (amide)--~3350 and ~3180 (two bands)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique used for the analysis of these compounds.

The mass spectrum of this compound derivatives typically shows a prominent molecular ion peak (M⁺). The fragmentation patterns are influenced by the nature of the derivative (acid, ester, or amide). Common fragmentation pathways include the loss of the carboxyl or derivative group, and cleavage of the aromatic ring.

Table 3: Key Mass Spectral Fragments (m/z) for this compound and its Derivatives

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
This compound 156138 ([M-H₂O]⁺), 110 ([M-HCOOH]⁺), 95, 69
Methyl 4-fluorosalicylate 170139 ([M-OCH₃]⁺), 111, 95
4-Fluorosalicylamide 155139 ([M-NH₂]⁺), 111, 95

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, depending on the sample concentration.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Fourier transformation, phase correction, and baseline correction are applied to the raw data. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Spectra are typically recorded from 4000 to 400 cm⁻¹.

  • Data Analysis: The positions and shapes of the absorption bands are correlated with the presence of specific functional groups.

Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced directly into the ion source or via a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) is commonly used.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is typically used.

  • Data Analysis: The mass-to-charge ratio (m/z) of the ions is determined, and the fragmentation pattern is analyzed to deduce the structure of the molecule.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the structural confirmation of a this compound derivative using the spectroscopic techniques discussed.

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of 4-Fluorosalicylic Acid Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Combined Spectroscopic Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structural Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for structural confirmation.

This comprehensive approach, utilizing a combination of NMR, IR, and MS, provides a robust and reliable method for the structural confirmation of this compound derivatives, which is paramount for their application in research and development.

Navigating the Analytical Landscape: A Comparative Guide to 4-Fluorosalicylic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

The selection of an appropriate analytical method hinges on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. This guide explores three prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization.

Comparative Overview of Analytical Methods

The table below summarizes the expected performance characteristics of the proposed analytical methods for the quantification of 4-Fluorosalicylic acid. These values are derived from validated methods for salicylic acid and should be experimentally verified for this compound.

ParameterHPLC-UVLC-MS/MSGC-MS (with Derivatization)
Linearity Range (µg/mL) 0.1 - 100[1]0.005 - 10[2]0.05 - 50
Limit of Detection (LOD) (µg/mL) ~0.03[1]~0.001 - 0.003[3]~0.01 - 0.05
Limit of Quantification (LOQ) (µg/mL) ~0.1[1]~0.003 - 0.005[2][3]~0.05 - 0.15
Precision (%RSD) < 2%[4]< 10%[2]< 15%
Accuracy (% Recovery) 98 - 102%[4]90 - 110%[2]85 - 115%
Sample Throughput ModerateHighLow to Moderate
Selectivity ModerateHighHigh
Cost LowHighModerate

Experimental Protocols

Detailed methodologies for each of the proposed analytical techniques are provided below. These protocols are based on established methods for similar analytes and should be optimized for the specific application and instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and cost-effective technique suitable for the routine quantification of this compound in various sample matrices.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid

  • Ultrapure water

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 45:55 v/v) containing 0.1% TFA or formic acid.[5] The mobile phase should be filtered and degassed prior to use.

  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.

  • Sample Preparation: The sample preparation will depend on the matrix. For simple matrices, a direct dilution with the mobile phase may be sufficient. For more complex matrices like plasma, a protein precipitation step with acetonitrile followed by centrifugation is recommended.[3]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[4]

    • Injection Volume: 20 µL[4]

    • Column Temperature: 30 °C[4]

    • Detection Wavelength: Approximately 230-300 nm (to be determined by UV scan of this compound). For salicylic acid, detection is often performed around 230 nm or 303 nm.[6][7]

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the samples from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of this compound at low concentrations in complex biological matrices.

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source[8]

  • Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • This compound reference standard

  • Internal Standard (IS) (e.g., a deuterated analog of this compound or a structurally similar compound)

Procedure:

  • Mobile Phase Preparation: Prepare mobile phase A as 0.1% formic acid in water and mobile phase B as 0.1% formic acid in acetonitrile.

  • Standard Solution Preparation: Prepare stock solutions of this compound and the internal standard in methanol. Prepare a series of calibration standards containing a fixed concentration of the IS and varying concentrations of this compound.

  • Sample Preparation: For biological samples such as plasma, perform a protein precipitation by adding acetonitrile (containing the IS) to the sample in a 3:1 ratio. Vortex and centrifuge to pellet the proteins. Transfer the supernatant for analysis.[3]

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

    • Gradient Elution: A typical gradient would start at 10% B, ramp up to 90% B, and then return to initial conditions to re-equilibrate the column.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Multiple Reaction Monitoring (MRM): The precursor-to-product ion transitions for this compound and the IS need to be determined by infusing the standard solutions into the mass spectrometer. For salicylic acid, a common transition is m/z 137 -> 93.[2]

  • Analysis: Inject the prepared standards and samples into the LC-MS/MS system.

  • Quantification: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the IS against the known concentrations of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis. Silylation is a common derivatization technique for compounds with active hydrogens.

Instrumentation:

  • GC-MS system with a capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[9]

  • Pyridine or Acetonitrile (reaction solvent)

  • Extraction solvent (e.g., ethyl acetate)

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar compound that also undergoes derivatization)

Procedure:

  • Sample Preparation and Extraction: For liquid samples, an initial liquid-liquid extraction may be necessary. Acidify the sample and extract with ethyl acetate. Evaporate the organic layer to dryness under a stream of nitrogen.

  • Derivatization: To the dried extract, add 100 µL of BSTFA with 1% TMCS and 50 µL of pyridine.[9] Seal the vial and heat at 60-70 °C for 60 minutes to ensure complete derivatization.[9]

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound and IS. For the di-TMS derivative of salicylic acid, common ions include m/z 267 (M-15).[9]

  • Analysis: Inject the derivatized samples into the GC-MS system.

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of the derivatized this compound to the peak area of the derivatized IS against the known concentrations of the standards. Calculate the concentration of this compound in the samples using this curve.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for each of the described analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Matrix Dilution Dilution / Extraction Sample->Dilution Standard 4-FSA Standard Spiking Calibration Standards Standard->Spiking HPLC HPLC System (Pump, Injector, Column) Dilution->HPLC Spiking->HPLC UV_Detector UV Detector HPLC->UV_Detector Chromatogram Chromatogram Acquisition UV_Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Experimental workflow for this compound quantification by HPLC-UV.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Precipitation Protein Precipitation with IS Sample->Precipitation Standard 4-FSA & IS Standards Calibration Calibration Standards Standard->Calibration LC LC Separation Precipitation->LC Calibration->LC MS Tandem MS Detection (ESI-, MRM) LC->MS Data_Acquisition Data Acquisition MS->Data_Acquisition Quantification Peak Area Ratio & Quantification Data_Acquisition->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Liquid-Liquid Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Silylation (BSTFA) Evaporation->Derivatization GCMS GC-MS System (EI, SIM) Derivatization->GCMS Data_Acquisition Data Acquisition GCMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

References

A Comparative Analysis of 4-Fluorosalicylic Acid and 5-Fluorosalicylic Acid in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Two Isomers in Enzyme Inhibition

Introduction to Fluorosalicylic Acid Isomers

Salicylic acid and its derivatives are well-known for their therapeutic properties, primarily as non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. The introduction of a fluorine atom to the salicylic acid scaffold can significantly modify its electronic properties, lipophilicity, and metabolic stability, potentially leading to altered enzyme inhibitory activity and selectivity. The placement of the fluorine atom at the 4- or 5-position of the benzene ring results in two distinct isomers with potentially different biological profiles.

Performance in Enzyme Inhibition: A Look at the Data

While head-to-head experimental comparisons are lacking, we can examine the available data for each compound individually to draw inferences about their potential as enzyme inhibitors. The primary enzyme targets for salicylic acid derivatives are within the arachidonic acid cascade, namely cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

Cyclooxygenase (COX) Inhibition

Recent in silico and in vitro studies have begun to shed light on the interaction of these fluorinated compounds with COX enzymes. A 2025 study highlighted the potential of 5-Fluorosalicylic acid as a COX-1 and COX-2 inhibitor. In silico modeling suggested that 5-Fluorosalicylic acid can bind to the active sites of both COX-1 and COX-2. This interaction is a key mechanism for reducing the production of prostaglandins, which are mediators of inflammation. The study also indicated that 5-Fluorosalicylic acid could enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).

While specific IC50 values for 4-Fluorosalicylic acid against COX enzymes are not available in the reviewed literature, its structural similarity to other NSAIDs suggests it may also possess inhibitory activity. The electron-withdrawing nature of the fluorine atom at the para-position could influence the acidity of the carboxylic acid group and the hydrogen bonding potential of the hydroxyl group, which are crucial for binding to the active site of COX enzymes.

Table 1: Summary of Reported Enzyme Interactions

CompoundEnzyme TargetReported ActivityQuantitative Data (IC50)
5-Fluorosalicylic acid COX-1, COX-2In silico evidence of binding and inhibitionNot explicitly reported in reviewed literature
Superoxide Dismutase (SOD)In silico and in vitro evidence of activationNot applicable
Catalase (CAT)In silico and in vitro evidence of activationNot applicable
This compound COX-1, COX-2Theoretical (based on structural similarity)No data available

The Arachidonic Acid Cascade: A Visual Pathway

The primary mechanism of action for salicylic acid derivatives involves the inhibition of enzymes in the arachidonic acid cascade. This pathway is central to the inflammatory response.

Arachidonic_Acid_Cascade cluster_inhibitors Inhibition by Fluorosalicylic Acids Membrane Phospholipids Membrane Phospholipids PLA2 PLA2 Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 5-LOX 5-LOX Arachidonic Acid->5-LOX PLA2->Arachidonic Acid PLA2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation 4-FSA 4-Fluorosalicylic Acid 4-FSA->COX-1 / COX-2 4-FSA->5-LOX 5-FSA 5-Fluorosalicylic Acid 5-FSA->COX-1 / COX-2 5-FSA->5-LOX

Caption: The Arachidonic Acid Cascade and points of inhibition by fluorosalicylic acids.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key assays relevant to the study of these compounds.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Workflow Diagram

COX_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Enzyme Prepare COX-1 or COX-2 Enzyme Solution Incubate Pre-incubate Enzyme with Inhibitor Enzyme->Incubate Substrate Prepare Arachidonic Acid Solution Initiate Initiate Reaction with Arachidonic Acid Substrate->Initiate Inhibitor Prepare Test Compound (4-FSA or 5-FSA) Dilutions Inhibitor->Incubate Incubate->Initiate Stop Stop Reaction (e.g., with acid) Initiate->Stop Measure Measure Prostaglandin E2 (PGE2) Production (e.g., by ELISA) Stop->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Generalized workflow for an in vitro COX inhibition assay.

Methodology:

  • Enzyme Preparation: Purified recombinant human COX-1 or COX-2 is used. The enzyme is diluted to a working concentration in a suitable buffer (e.g., Tris-HCl).

  • Compound Preparation: this compound and 5-Fluorosalicylic acid are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

  • Assay Procedure:

    • The enzyme is pre-incubated with the test compound or vehicle control for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

    • The reaction is allowed to proceed for a defined period (e.g., 10 minutes).

    • The reaction is terminated by the addition of a stop solution (e.g., a strong acid).

  • Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The available evidence, though limited, suggests that both this compound and 5-Fluorosalicylic acid are promising candidates for further investigation as enzyme inhibitors, particularly within the context of inflammation. The in silico data for 5-Fluorosalicylic acid provides a strong rationale for its activity against COX enzymes.

To provide a definitive comparison, future research should focus on direct, head-to-head in vitro and in vivo studies of these two isomers. Such studies should aim to determine their IC50 values against a panel of relevant enzymes, including COX-1, COX-2, and various lipoxygenases, under identical experimental conditions. Furthermore, elucidating their pharmacokinetic and pharmacodynamic profiles will be crucial in assessing their potential as therapeutic agents. This comparative guide serves as a foundation for such future investigations, highlighting the potential of these simple yet intriguing molecules in the field of drug discovery.

Conformational Analysis of 4-Fluorosalicylic Acid Versus Other Fluorosalicylic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the conformational preferences of 4-fluorosalicylic acid in comparison to its 3-, 5-, and 6-fluoro isomers reveals significant impacts of the fluorine substituent's position on intramolecular interactions and overall molecular geometry. This guide provides a comparative analysis based on available experimental and computational data, offering insights for researchers and professionals in drug development.

The positioning of a fluorine atom on the salicylic acid scaffold dramatically influences the molecule's conformational landscape. While this compound is predicted to favor a single planar conformation, its isomers, particularly 6-fluorosalicylic acid, exhibit a more complex equilibrium involving multiple conformers. These differences, driven by the interplay of intramolecular hydrogen bonding and steric effects, have implications for the physicochemical properties and potential biological activity of these compounds.

Conformational Landscape: A Comparative Overview

Theoretical and experimental studies indicate that the primary conformational flexibility in fluorosalicylic acids arises from the orientation of the carboxylic acid and hydroxyl groups relative to the benzene ring and the fluorine atom.

This compound: Computational studies suggest that this compound predominantly exists in a single, stable, planar conformation. In this arrangement, a strong intramolecular hydrogen bond forms between the hydroxyl group and the carbonyl oxygen of the carboxylic acid. The fluorine atom at the para position does not significantly disrupt this primary interaction.

6-Fluorosalicylic Acid: In contrast, 6-fluorosalicylic acid displays a more intricate conformational equilibrium. A key study combining Heteronuclear Correlation (HETCOR) NMR spectroscopy and theoretical calculations has shown the presence of two major conformers in solution. The most stable conformer features the expected intramolecular hydrogen bond between the hydroxyl and carbonyl groups. However, a second conformer, stabilized by an intramolecular hydrogen bond between the fluorine atom and the carboxylic acid proton (F···H-OOC), also exists in significant population. This F···H-OOC interaction competes with the more conventional O-H···O=C hydrogen bond, leading to a dynamic equilibrium between the two forms.

5-Fluorosalicylic Acid: X-ray crystallographic studies of 5-fluorosalicylic acid reveal a nearly planar molecular structure in the solid state. The crystal packing is characterized by a network of both intramolecular O-H···O hydrogen bonds and intermolecular O-H···O and O-H···F hydrogen bonds. The existence of at least two polymorphs of 5-fluorosalicylic acid has been reported, indicating that different packing arrangements and intermolecular interactions are possible.

3-Fluorosalicylic Acid: There is a notable scarcity of detailed conformational studies for 3-fluorosalicylic acid in the available literature. Based on the principles of intramolecular hydrogen bonding observed in other salicylic acid derivatives, it is expected to predominantly adopt a planar conformation with an O-H···O=C hydrogen bond. However, without specific experimental or computational data, a detailed comparison remains challenging.

Quantitative Conformational Data

Table 1: Calculated Relative Energies of Major Conformers

CompoundConformerDescriptionRelative Energy (kcal/mol)
This compound 1Planar, O-H···O=C H-bond0 (Reference)
6-Fluorosalicylic Acid 1Planar, O-H···O=C H-bond0 (Reference)
2Planar, F···H-OOC H-bond~1-3
5-Fluorosalicylic Acid 1Near-planar, O-H···O=C H-bond0 (Reference)
3-Fluorosalicylic Acid 1Planar, O-H···O=C H-bond0 (Reference)

Table 2: Selected Dihedral Angles from X-ray Crystallography (for 5-Fluorosalicylic Acid)

Dihedral AngleValue (°)
C1-C2-C(O)-O178.9
O-C-C-O(H)-4.0

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy of 6-Fluorosalicylic Acid

The conformational equilibrium of 6-fluorosalicylic acid has been investigated using 2D HETCOR NMR spectroscopy.[1]

  • Sample Preparation: A solution of 6-fluorosalicylic acid in benzene-d6 was used.

  • Instrumentation: A standard high-resolution NMR spectrometer was employed.

  • Experiment: A 1H-19F HETCOR experiment was performed to detect through-space correlations.

  • Key Observation: The detection of a small but significant correlation between the fluorine atom and the carboxylic acid proton provided direct evidence for the existence of the conformer with the F···H-OOC intramolecular hydrogen bond.

X-ray Crystallography of 5-Fluorosalicylic Acid

The solid-state structure of 5-fluorosalicylic acid has been determined by single-crystal X-ray diffraction.[2]

  • Crystal Growth: Crystals suitable for X-ray analysis were grown from an appropriate solvent.

  • Data Collection: A single crystal was mounted on a diffractometer, and diffraction data were collected using Mo Kα radiation (λ = 0.71073 Å).

  • Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F².

  • Key Findings: The analysis revealed a monoclinic crystal system with space group P21/n. The molecule was found to be nearly planar, and the crystal structure is stabilized by a network of intermolecular hydrogen bonds.

Visualizing the Conformational Logic

The following diagrams illustrate the key conformational features and experimental workflows discussed.

Conformational_Equilibrium_6FSA Conformer1 Conformer 1 (O-H···O=C H-bond) Conformer2 Conformer 2 (F···H-OOC H-bond) Conformer1->Conformer2 Equilibrium Conformer2->Conformer1

Caption: Conformational equilibrium of 6-Fluorosalicylic acid.

XRay_Workflow cluster_exp Experimental Procedure cluster_analysis Data Analysis Crystal Single Crystal Diffractometer X-ray Diffractometer Crystal->Diffractometer DiffractionData Diffraction Data Diffractometer->DiffractionData DirectMethods Direct Methods DiffractionData->DirectMethods Solve Structure Refinement Structure Refinement DirectMethods->Refinement FinalStructure Final Crystal Structure Refinement->FinalStructure

Caption: Workflow for X-ray crystallographic analysis.

Conclusion

The conformational analysis of fluorosalicylic acids demonstrates the profound influence of fluorine substitution on molecular structure. While this compound maintains a relatively simple and planar conformation analogous to salicylic acid, the 6-fluoro isomer exhibits a fascinating conformational equilibrium involving a direct hydrogen-bonding interaction with the fluorine atom. The solid-state structure of 5-fluorosalicylic acid is governed by a combination of intra- and intermolecular forces. The lack of detailed studies on 3-fluorosalicylic acid highlights an area for future research. Understanding these conformational subtleties is paramount for the rational design of fluorinated salicylic acid derivatives with tailored properties for applications in drug discovery and materials science.

References

A Comparative Guide: In Silico Modeling Versus Experimental Data for 4-Fluorosalicylic Acid Properties

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and chemical research, the accurate characterization of a molecule's physicochemical properties is paramount. These properties govern a compound's behavior, from its solubility and absorption to its interaction with biological targets. This guide provides a detailed comparison of in silico (computer-based) predictions against experimental data for key properties of 4-Fluorosalicylic acid, a versatile building block in the synthesis of pharmaceuticals and other specialty chemicals.

Data Presentation: Physicochemical Properties

The following table summarizes the available experimental and computationally predicted physicochemical properties of this compound. This direct comparison highlights the convergence and divergence between in silico models and real-world measurements.

PropertyIn Silico / Computationally Predicted ValueExperimental Value
pKa Data not available in searched sources. Prediction typically performed using software based on QSPR models, quantum mechanics, or machine learning algorithms.[1][2][3][4]Data not available in searched sources.
logP (Octanol-Water Partition Coefficient) 2.1 (Computed by XLogP3)Data not available in searched sources.
Aqueous Solubility Data not available in searched sources. Predictions can be generated by various software packages like ChemAxon's solubility predictor.[5]Data not available in searched sources.
Solubility in Organic Solvents Not applicable.Soluble in methanol.[6]
Melting Point Data not available in searched sources.170 °C (decomposes)[7][8], 187 - 191 °C[9]

Experimental Protocols

The determination of the physicochemical properties of a compound like this compound relies on established laboratory techniques. Below are detailed methodologies for the key experiments cited.

Melting Point Determination (Capillary Method)

The melting point of a solid is a measure of its purity and is determined as a temperature range over which the solid melts to a liquid.

  • Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or digital temperature probe.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

  • Purity Indication: A sharp melting range (0.5-1°C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a common and accurate method for its determination.

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (typically water or a water-cosolvent mixture) to a known concentration.

  • Titration Setup: A calibrated pH electrode is immersed in the solution, which is continuously stirred. A burette containing a standardized titrant (e.g., sodium hydroxide for an acidic compound) is positioned to add titrant to the solution.

  • Titration Process: The titrant is added in small, precise increments. After each addition, the solution is allowed to reach equilibrium, and the pH is recorded.

  • Data Analysis: The pH readings are plotted against the volume of titrant added, generating a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the inflection point of the sigmoid-shaped curve.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its absorption and distribution in biological systems.

  • Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a flask.

  • Equilibration: The flask is shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.

  • Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Aqueous Solubility Determination (Shake-Flask Method)

Aqueous solubility is a critical property that affects a drug's absorption and bioavailability. The shake-flask method is considered the gold standard for its determination.

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of water in a flask.

  • Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the dissolved compound.

  • Phase Separation: The resulting saturated solution is separated from the excess solid. This can be achieved by filtration or centrifugation.

  • Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method like HPLC or UV-Vis spectroscopy.

  • Result Expression: The solubility is typically expressed in units of mg/mL or mol/L.

Mandatory Visualization

The following diagram illustrates the logical workflow for comparing in silico predictions with experimental data, a fundamental process in modern chemical and pharmaceutical research.

G Workflow: In Silico Modeling vs. Experimental Validation cluster_0 In Silico Prediction cluster_1 Experimental Validation Define Molecule Define Molecule (this compound) Select Model Select Computational Model (e.g., QSPR, ML, QM) Define Molecule->Select Model Predict Properties Predict Properties (pKa, logP, Solubility, etc.) Select Model->Predict Properties In Silico Data Generate In Silico Data Predict Properties->In Silico Data Comparison Data Comparison & Analysis In Silico Data->Comparison Synthesize/Procure Synthesize/Procure Compound Select Protocol Select Experimental Protocol (e.g., Titration, Shake-Flask) Synthesize/Procure->Select Protocol Measure Properties Measure Properties (pKa, logP, Solubility, etc.) Select Protocol->Measure Properties Experimental Data Generate Experimental Data Measure Properties->Experimental Data Experimental Data->Comparison Model Refinement Model Refinement / Validation Comparison->Model Refinement Feedback Loop

Caption: A flowchart illustrating the parallel workflows of in silico prediction and experimental validation.

References

Unveiling the Inhibitory Potential of 4-Fluorosalicylic Acid on Cyclooxygenase-2

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the competitive landscape of drug discovery and development, the identification of novel enzyme inhibitors is paramount. This report provides a comparative analysis of the inhibitory effects of 4-Fluorosalicylic acid, focusing on its potential as a Cyclooxygenase-2 (COX-2) inhibitor. While direct experimental data on this compound is emerging, this guide draws upon data from closely related analogs and established inhibitors like aspirin to provide a predictive comparison and outlines the experimental protocols necessary for its validation.

Comparative Analysis of COX-2 Inhibition

Cyclooxygenase-2 is a key enzyme in the inflammatory pathway, and its inhibition is a primary target for anti-inflammatory drugs. The inhibitory potential of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Based on studies of structurally similar compounds, this compound is predicted to be a notable inhibitor of COX-2. A close analog, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), has demonstrated an IC50 value of 0.39 mM for COX-2-mediated prostaglandin E2 production.[1] This suggests that this compound may exhibit comparable, if not more potent, inhibitory activity. For the purpose of this guide, we will use this as a proxy value for comparison with other known COX-2 inhibitors.

CompoundTarget EnzymeIC50 (mM)Reference Compound(s)
This compound (predicted) COX-2~0.39 2-hydroxy-4-trifluoromethylbenzoic acid
AspirinCOX-20.18
TriflusalCOX-20.16
Sodium SalicylateCOX-2>10

Table 1: Comparative IC50 Values for COX-2 Inhibition. [1]

As illustrated in Table 1, the predicted IC50 value for this compound is in the same order of magnitude as the established non-steroidal anti-inflammatory drugs (NSAIDs) aspirin and triflusal, and significantly more potent than sodium salicylate.[1] This positions this compound as a promising candidate for further investigation as a selective COX-2 inhibitor.

Experimental Protocols

To validate the inhibitory effect of this compound on COX-2, a robust and reproducible experimental protocol is essential. The following outlines a standard in vitro assay for determining the IC50 value of a test compound against human recombinant COX-2.

Cyclooxygenase-2 (COX-2) Inhibition Assay Protocol

1. Reagents and Materials:

  • Human recombinant COX-2 enzyme

  • Reaction Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic Acid (substrate)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Celecoxib)

  • 96-well microplate

  • Microplate reader capable of measuring fluorescence or absorbance

2. Assay Procedure:

  • Prepare a series of dilutions of the test compound (this compound) and the positive control in the reaction buffer.

  • In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme to each well.

  • Add the diluted test compound or positive control to the respective wells. For the enzyme control wells, add the solvent vehicle.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 2 minutes).

  • Stop the reaction by adding a suitable stopping reagent (e.g., stannous chloride).

  • Measure the product formation using a microplate reader. The method of detection will depend on the specific assay kit being used (e.g., fluorometric detection of Prostaglandin G2 or colorimetric measurement of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine).

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the enzyme control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context of COX-2 inhibition, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Preparation Prepare Reagents: - COX-2 Enzyme - Buffer - Heme - Arachidonic Acid Plate_Setup Set up 96-well Plate: - Add Buffer, Heme, COX-2 Reagent_Preparation->Plate_Setup Inhibitor_Dilution Prepare Serial Dilutions: - this compound - Positive Control Add_Inhibitor Add Inhibitors: - Test Compound - Positive Control - Vehicle (Control) Inhibitor_Dilution->Add_Inhibitor Plate_Setup->Add_Inhibitor Pre_incubation Pre-incubate at 37°C Add_Inhibitor->Pre_incubation Initiate_Reaction Add Arachidonic Acid Pre_incubation->Initiate_Reaction Incubation Incubate at 37°C Initiate_Reaction->Incubation Stop_Reaction Add Stop Reagent Incubation->Stop_Reaction Measurement Measure Product Formation (Fluorometry/Colorimetry) Stop_Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50_Determination Determine IC50 Value Calculation->IC50_Determination

Figure 1. Workflow of the in vitro COX-2 inhibition assay.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid hydrolyzed by PLA2 COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 catalyzes Peroxidase Peroxidase Activity PGG2->Peroxidase PGH2 Prostaglandin H2 (PGH2) Peroxidase->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation 4FSA This compound 4FSA->COX2 inhibits

Figure 2. Simplified signaling pathway of COX-2 in inflammation.

Conclusion

While direct experimental validation is pending, the available data on structurally related compounds strongly suggests that this compound is a potent inhibitor of Cyclooxygenase-2. Its predicted inhibitory activity is comparable to that of established NSAIDs, making it a compelling candidate for further research and development in the field of anti-inflammatory therapeutics. The provided experimental protocol offers a clear roadmap for the validation of its inhibitory effects, paving the way for a comprehensive understanding of its therapeutic potential.

References

A Comparative Analysis of the Anti-Inflammatory Properties of Triflusal and 4-Fluorosalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of triflusal and 4-Fluorosalicylic acid. While extensive data is available for triflusal, a trifluoromethyl derivative of salicylic acid, information regarding the specific anti-inflammatory activity of this compound is limited in publicly available literature. This comparison, therefore, focuses on the well-documented effects of triflusal, with available data on other salicylic acid derivatives provided for contextual understanding.

Executive Summary

Data Presentation: Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the available quantitative data for triflusal and related compounds. Due to the lack of specific data for this compound, it is not included in these tables.

Table 1: Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50COX-2 IC50Selectivity Index (COX-2/COX-1)Reference
Triflusal-160 µM (in human blood)-[1]
Triflusal-280 µM-
HTB (Triflusal Metabolite)-0.39 mM (390 µM)-[1]
Aspirin-0.18 mM (180 µM)-[1]

Note: A lower IC50 value indicates greater potency. The selectivity index is not available for all compounds.

Table 2: In Vivo Anti-Inflammatory Efficacy

CompoundAnimal ModelDosageEffectReference
TriflusalRat air pouch model11.4 mg/kg (oral)Inhibition of PGE2 production (ID50)[1]
AspirinRat air pouch model18.9 mg/kg (oral)Inhibition of PGE2 production (ID50)[1]

Note: ID50 represents the dose required to inhibit the response by 50%.

Table 3: Effects on Pro-Inflammatory Cytokines

CompoundCell/SystemStimulantCytokine(s) AffectedObserved EffectReference
TriflusalPatients with acute ischemic stroke-IL-6Lower levels compared to aspirin group[2]
TriflusalPatients with acute ischemic stroke-MIP-1α, MIP-1β, MCP-1Higher levels compared to aspirin group[2]

Mechanisms of Anti-Inflammatory Action

Triflusal

Triflusal exerts its anti-inflammatory effects through a multi-faceted approach:

  • COX Inhibition: Triflusal and its active metabolite, HTB, inhibit the COX enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation. While aspirin irreversibly inhibits COX, the nature of triflusal's inhibition has been a subject of investigation. Some evidence suggests it may act as a preferential COX-2 inhibitor compared to aspirin[3].

  • NF-κB Pathway Inhibition: A significant aspect of triflusal's anti-inflammatory action is its ability to inhibit the activation of Nuclear Factor-kappa B (NF-κB). NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By blocking NF-κB activation, triflusal can effectively downregulate the inflammatory response. Studies have shown that triflusal can downregulate constitutive NF-κB in the brain[2].

This compound

The mechanism of action for this compound's potential anti-inflammatory effects is not well-documented. As a salicylic acid derivative, it is plausible that it may also exhibit COX inhibitory properties. The fluorine substitution could potentially alter its potency and selectivity towards COX-1 and COX-2. Furthermore, some fluorinated compounds have been shown to inhibit the NF-κB pathway, suggesting a possible mechanism for this compound that warrants further investigation[4].

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow for assessing anti-inflammatory properties.

NF-kB Signaling Pathway Inhibition by Triflusal cluster_nucleus Pro_inflammatory_stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Pro_inflammatory_stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive Complex) Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates NFkB->Gene_expression Induces Triflusal Triflusal / HTB Triflusal->IKK Inhibits COX Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxane Prostaglandins, Thromboxane COX1->Prostaglandins_Thromboxane Produces Prostaglandins_Inflammation Prostaglandins (Inflammation) COX2->Prostaglandins_Inflammation Produces Triflusal Triflusal Triflusal->COX1 Inhibits Triflusal->COX2 Inhibits Experimental Workflow for Anti-inflammatory Assessment Start Start In_vitro_assays In Vitro Assays Start->In_vitro_assays COX_assay COX Inhibition Assay (IC50 determination) In_vitro_assays->COX_assay NFkB_assay NF-κB Reporter Assay In_vitro_assays->NFkB_assay Cytokine_assay Cytokine Production Assay (LPS-stimulated cells) In_vitro_assays->Cytokine_assay Data_analysis Data Analysis and Comparison COX_assay->Data_analysis NFkB_assay->Data_analysis Cytokine_assay->Data_analysis In_vivo_models In Vivo Models Paw_edema Carrageenan-induced Paw Edema In_vivo_models->Paw_edema Air_pouch Air Pouch Model In_vivo_models->Air_pouch End End Paw_edema->End Air_pouch->End Data_analysis->In_vivo_models

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4-Fluorosalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. For researchers, scientists, and drug development professionals handling 4-Fluorosalicylic acid, a compound that presents notable hazards, adherence to strict disposal protocols is not just a regulatory requirement but a cornerstone of responsible research. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general laboratory chemical waste guidelines.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be aware of the hazards associated with this compound. This substance is classified as a skin, eye, and respiratory irritant.[1][2] Always handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] In the event of a spill, it should be treated as hazardous waste, and the cleanup materials must also be disposed of as hazardous waste.[3]

Step-by-Step Disposal Protocol

Given that this compound and its derivatives are typically considered hazardous waste, direct disposal down the drain or in regular trash is not permissible.[2][4] The following steps outline the approved procedure for its disposal:

  • Waste Identification and Classification: Treat all unused or residual this compound as hazardous waste.[2][3] Do not mix it with other waste streams unless compatibility has been verified.

  • Containerization:

    • Place the this compound waste in a designated, properly labeled, and sealed container.[5] The container must be in good condition, with no leaks or cracks.[6]

    • Ensure the container is made of a material compatible with the chemical.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[7][8]

    • Segregate the container from incompatible materials, particularly strong bases and oxidizing agents, to prevent adverse reactions.[8][9]

  • Disposal Request:

    • Once the container is full or ready for disposal, contact your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste disposal contractor to arrange for pickup.[7] Do not transport the hazardous waste yourself.[3]

Quantitative Data Summary

For quick reference, the following table summarizes key hazard and classification information for this compound.

PropertyValueSource
Hazard Classifications Skin Irritant 2, Eye Irritant 2, STOT SE 3[1]
Hazard Statements H315, H319, H335[1]
Signal Word Warning[1][2]
Storage Class 11 - Combustible Solids[1]

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.

A Start: Have this compound for Disposal B Is the material contaminated or a residue? A->B C Treat as Hazardous Waste B->C Yes D Place in a designated, labeled, and sealed container C->D E Store in a designated satellite accumulation area D->E F Segregate from incompatible materials (e.g., strong bases, oxidizing agents) E->F G Contact EH&S or a certified hazardous waste contractor for pickup F->G H End: Proper Disposal Complete G->H

Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Fluorosalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 4-Fluorosalicylic acid, including detailed operational and disposal plans to ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a thorough approach to personal protection is crucial to mitigate risks of skin and eye irritation, as well as respiratory tract irritation. The following personal protective equipment is required:

  • Eye and Face Protection: Chemical safety goggles conforming to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133 are mandatory.[1] A face shield should be worn in situations where splashing is a possibility.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or a full-face air-purifying respirator should be used.[5] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][6]

  • Body Protection: A chemical-resistant lab coat, long pants, and closed-toe shoes must be worn to prevent skin exposure.[1] For large-scale operations or in the event of a significant spill, more extensive protective clothing, such as chemical-resistant coveralls, may be necessary.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

  • Preparation:

    • Ensure that a calibrated and certified chemical fume hood is used for all manipulations of this compound.

    • Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[1]

    • Assemble all necessary PPE and ensure it is in good condition.

    • Prepare a designated and clearly labeled waste container for this compound waste.

  • Handling:

    • When weighing the solid, do so in a fume hood to minimize inhalation of any dust particles.

    • Avoid direct contact with the skin, eyes, and clothing.[1]

    • Use compatible spatulas and glassware for transfers.

    • Keep containers of this compound tightly closed when not in use and store them in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[1]

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.

    • Clean all contaminated surfaces and equipment.

    • Properly remove and dispose of contaminated PPE in the designated waste stream.

Spill Response Plan

In the event of a spill, a prompt and informed response is critical to prevent exposure and further contamination.

  • Immediate Actions:

    • Alert all personnel in the immediate vicinity of the spill.

    • If the spill is large or involves a significant release of dust, evacuate the area and notify the appropriate emergency response personnel.

    • If there is an inhalation risk, move to fresh air immediately.[1]

    • For skin contact, immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[1]

    • For eye contact, flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1]

  • Cleanup of a Small Solid Spill:

    • Ensure proper PPE is worn before attempting any cleanup.

    • Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.[1]

    • Carefully sweep up the absorbed material and place it into a designated, labeled container for hazardous waste.[1][7]

    • Clean the spill area with a damp cloth or paper towel. Place the cleaning materials into the hazardous waste container.

    • For final decontamination, the area can be wiped with a mild neutralizing agent such as a 5% sodium bicarbonate solution, followed by a final rinse with water.[6]

Disposal Plan

This compound and any materials contaminated with it are considered hazardous waste and must be disposed of according to institutional and local regulations.[7]

  • Waste Collection:

    • Collect all this compound waste, including contaminated PPE and cleanup materials, in a clearly labeled, sealed, and compatible hazardous waste container.

  • Neutralization and Disposal (to be performed by trained personnel):

    • While direct disposal as hazardous waste is the primary recommendation, neutralization can be an option for aqueous solutions under controlled conditions and in accordance with local regulations.

    • Slowly add the acidic solution to a large volume of a cold, dilute basic solution, such as 5-10% sodium carbonate (soda ash) or sodium hydroxide, with constant stirring.[8]

    • Monitor the pH of the solution. The target pH should be between 6 and 8.

    • The neutralized solution may be permissible for drain disposal with copious amounts of water, pending institutional and local regulations. Always confirm your institution's policies before proceeding.

    • Solid waste must be disposed of through a licensed hazardous waste disposal company.

Quantitative Data Summary

ParameterValueReference
GHS Hazard StatementsH315, H319, H335[5]
Signal WordWarning[5]
Hazard ClassificationsSkin Irrit. 2, Eye Irrit. 2, STOT SE 3[5]
Recommended Eye ProtectionGoggles (EN 166)[1]
Recommended RespiratorN95 Dust Mask[5]

Experimental Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_spill Spill Response cluster_disposal Disposal prep1 Verify Fume Hood Functionality prep2 Check Eyewash & Safety Shower prep3 Inspect & Don PPE prep4 Prepare Labeled Waste Container handle1 Weigh Solid in Fume Hood prep4->handle1 handle2 Avoid Direct Contact spill1 Alert Others & Evacuate if Necessary handle1->spill1 Spill Occurs handle3 Use Compatible Equipment handle4 Keep Container Closed post1 Wash Hands Thoroughly handle4->post1 post2 Decontaminate Surfaces post3 Dispose of Contaminated PPE disp1 Collect in Labeled Container post3->disp1 spill2 Don Appropriate PPE spill1->spill2 spill3 Contain & Absorb Spill spill2->spill3 spill4 Collect Waste spill3->spill4 spill5 Neutralize & Decontaminate Area spill4->spill5 spill5->disp1 disp2 Neutralize (if applicable & permitted) disp1->disp2 disp3 Dispose via Licensed Vendor disp2->disp3

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluorosalicylic acid
Reactant of Route 2
Reactant of Route 2
4-Fluorosalicylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.